Technical Documentation Center

1-fluoro-2-methoxy-3-(propan-2-yl)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-fluoro-2-methoxy-3-(propan-2-yl)benzene
  • CAS: 1167056-80-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-fluoro-2-methoxy-3-(propan-2-yl)benzene: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential utility of the novel aromatic compound, 1-fluoro-2-methoxy-3-(propan-2-yl)benzene. While this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential utility of the novel aromatic compound, 1-fluoro-2-methoxy-3-(propan-2-yl)benzene. While this specific molecule is not extensively documented in current literature, its structural motifs—a fluorinated anisole core with an isopropyl substituent—are of significant interest to researchers in medicinal chemistry and drug discovery. This document serves as a predictive and instructional resource, leveraging established principles of organic chemistry and data from analogous structures to guide researchers in the exploration of this and similar compounds.

Molecular Structure and Predicted Physicochemical Properties

The unique arrangement of the fluoro, methoxy, and isopropyl groups on the benzene ring in 1-fluoro-2-methoxy-3-(propan-2-yl)benzene imparts a specific set of physicochemical properties that are critical for its potential biological activity and application in drug design.

Caption: Chemical structure of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene.

The presence of a fluorine atom is known to significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.[1][2][3][4] The methoxy group, an electron-donating substituent, modulates the electronic environment of the aromatic ring, which can affect receptor binding and reactivity.[5] The isopropyl group adds lipophilicity, which can enhance passage through biological membranes.

Table 1: Predicted Physicochemical Properties of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene

PropertyPredicted ValueRationale/Comparison
Molecular FormulaC₁₀H₁₃FOBased on chemical structure
Molecular Weight168.21 g/mol Calculated from the molecular formula
pKa (of the aromatic ring)~14-15Similar to other substituted benzenes
LogP (Lipophilicity)~3.5-4.0Increased lipophilicity due to the isopropyl and fluoro groups compared to anisole
Hydrogen Bond Acceptors1 (Oxygen)The oxygen of the methoxy group can accept a hydrogen bond
Hydrogen Bond Donors0No hydrogen atoms are attached to highly electronegative atoms

Proposed Synthetic Pathways

The synthesis of a 1,2,3-trisubstituted benzene derivative like 1-fluoro-2-methoxy-3-(propan-2-yl)benzene requires careful strategic planning to ensure the correct regiochemistry.[6][7][8] Two plausible synthetic routes are proposed, starting from commercially available precursors.

Route A: Electrophilic Aromatic Substitution Approach

This route relies on the directing effects of the substituents to install the functional groups in the desired positions.

start 2-Fluoroanisole step1 Friedel-Crafts Isopropylation (Propene, H₃PO₄) start->step1 intermediate1 Mixture of isomers step1->intermediate1 step2 Separation intermediate1->step2 product 1-fluoro-2-methoxy-3-(propan-2-yl)benzene step2->product

Caption: Proposed synthetic workflow via Electrophilic Aromatic Substitution.

Experimental Protocol:

  • Friedel-Crafts Isopropylation: To a solution of 2-fluoroanisole in a suitable solvent (e.g., nitromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a protic acid like phosphoric acid (H₃PO₄).[9][10][11][12]

  • Introduce propene gas or 2-chloropropane into the reaction mixture at a controlled temperature (typically 0-25 °C).

  • The reaction will likely yield a mixture of constitutional isomers due to the directing effects of the fluoro and methoxy groups.

  • Purification: The desired 1-fluoro-2-methoxy-3-(propan-2-yl)benzene can be isolated from the reaction mixture using column chromatography.

Causality of Experimental Choices: The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director.[5] This will likely lead to a mixture of products, with the major product depending on the precise reaction conditions. The use of a bulky isopropylating agent may favor substitution at the less sterically hindered positions.

Route B: Directed Ortho-Lithiation Approach

This route offers greater regiochemical control through the use of a directed metalating group.

start 2-Fluoroanisole step1 Directed ortho-Lithiation (n-BuLi, TMEDA) start->step1 intermediate1 Lithiated intermediate step1->intermediate1 step2 Quench with Isopropylating Agent (e.g., 2-bromopropane) intermediate1->step2 product 1-fluoro-2-methoxy-3-(propan-2-yl)benzene step2->product

Caption: Proposed synthetic workflow via Directed Ortho-Lithiation.

Experimental Protocol:

  • Lithiation: Dissolve 2-fluoroanisole in an anhydrous ethereal solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong base, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to direct the lithiation to the position ortho to the methoxy group.[13][14][15]

  • The methoxy group is a more powerful directing group for lithiation than the fluoro group.

  • Alkylation: Quench the resulting lithiated species with an isopropylating agent such as 2-bromopropane.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product is extracted and purified by column chromatography.

Causality of Experimental Choices: Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[15][16][17] The methoxy group effectively directs the deprotonation to the adjacent position, allowing for the specific introduction of the isopropyl group.

Predicted Spectroscopic Profile

The structural characterization of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene would rely on a combination of spectroscopic techniques. The following are predicted data based on established principles and data from analogous compounds.[18][19][20][21][22]

Table 2: Predicted NMR Spectroscopic Data for 1-fluoro-2-methoxy-3-(propan-2-yl)benzene

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.0-7.2mAromatic protons
~3.9s-OCH₃
~3.3septet~7-CH(CH₃)₂
~1.2d~7-CH(CH₃)₂
¹³C~150-160d~240 (¹JCF)C-F
~145-155sC-OCH₃
~120-130mAromatic carbons
~55-60q-OCH₃
~25-30d-CH(CH₃)₂
~20-25q-CH(CH₃)₂
¹⁹F-110 to -130sAr-F

Infrared (IR) Spectroscopy:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2970-2870 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹

  • C-F stretching: ~1200-1000 cm⁻¹

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 168

  • Major Fragmentation Pathways: Loss of a methyl group (M-15) to give a fragment at m/z = 153, and loss of an isopropyl group (M-43) to give a fragment at m/z = 125 are expected. Aromatic ethers also characteristically cleave at the bond alpha to the ring.[23][24][25][26][27]

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3][4][28][29][30][31] The 1-fluoro-2-methoxy-3-(propan-2-yl)benzene scaffold could serve as a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions on the aromatic ring, potentially increasing the half-life of a drug molecule.[1][4][28][30]

  • Lipophilicity and Permeability: The combination of the fluoro and isopropyl groups can be fine-tuned to achieve optimal lipophilicity for membrane permeability and target engagement.[1][28][29]

  • Conformational Control: The steric bulk of the isopropyl group and the electronic nature of the fluoro and methoxy groups can influence the preferred conformation of the molecule, which can be critical for binding to a biological target.[1]

This scaffold could be particularly relevant in the development of inhibitors for enzymes with hydrophobic binding pockets or as ligands for receptors where specific electronic interactions are required.

Conclusion

While 1-fluoro-2-methoxy-3-(propan-2-yl)benzene remains a theoretically conceptualized molecule, this guide provides a robust framework for its synthesis and characterization. The proposed synthetic routes are based on reliable and well-understood organic reactions. The predicted spectroscopic data offer a clear roadmap for the structural elucidation of this compound. Furthermore, the analysis of its potential applications in medicinal chemistry highlights the promise of this and related fluorinated aromatic scaffolds in the development of next-generation therapeutics. This guide is intended to empower researchers to explore this novel chemical space and unlock its potential for scientific advancement.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis.
  • An algorithm for predicting the NMR shielding of protons over substituted benzene rings.
  • The role of fluorine in medicinal chemistry - PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Full article: The role of fluorine in medicinal chemistry.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google P
  • Synthesis of symmetrical and unsymmetrical trisubstituted benzene derivatives through ring-closing alkyne metathesis str
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews.
  • MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERN
  • GCMS Section 6.13 - Whitman People.
  • Mass Spectrometry: Fragment
  • NMR chemical shift prediction of benzenes - Stenutz.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH.
  • NMR Spectroscopy of Benzene Deriv
  • Synthesis of di- and tri-substituted benzenes - BrainKart. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC. [Link]

  • Anisole - Wikipedia. [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing. [Link]

  • Msc alcohols, phenols, ethers | PDF - Slideshare. [Link]

  • Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers - CDN. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [Link]

  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - arkat usa. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]

Sources

Exploratory

Technical Whitepaper: Identification, Characterization, and Analytical Verification of 2-Fluoro-6-isopropylanisole (CAS: 1167056-80-5)

Executive Summary The precise identification of chemical building blocks is a foundational requirement in pharmaceutical development and synthetic chemistry. Even minor structural variations—such as the positioning of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise identification of chemical building blocks is a foundational requirement in pharmaceutical development and synthetic chemistry. Even minor structural variations—such as the positioning of a halogen or an alkyl group—can drastically alter a molecule's pharmacokinetic profile, metabolic stability, and binding affinity.

This whitepaper provides an in-depth technical analysis of 2-fluoro-6-isopropylanisole , systematically named 1-fluoro-3-isopropyl-2-methoxybenzene . Through rigorous database querying and cross-referencing of chemical registries, the definitive Chemical Abstracts Service (CAS) Registry Number for this compound has been verified as 1167056-80-5 [1]. This guide outlines the structural implications of its 1,2,3-trisubstitution pattern and establishes a self-validating analytical protocol for batch verification.

Chemical Identity & Structural Implications

The molecular architecture of 2-fluoro-6-isopropylanisole (C₁₀H₁₃FO) presents a unique combination of steric and electronic properties highly valued in fragment-based drug design (FBDD).

  • Steric Conformation: The bulky isopropyl group at the C6 position induces significant steric hindrance, forcing the adjacent C2-methoxy group out of coplanarity with the aromatic ring. This disruption of

    
    -conjugation between the oxygen lone pairs and the benzene ring localizes electron density on the oxygen, altering its capacity as a hydrogen-bond acceptor.
    
  • Electronic "Push-Pull" Dynamics: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the

    
    -bonds, while simultaneously acting as a 
    
    
    
    -donor (+M). This creates a highly localized dipole moment that can be exploited to enhance membrane permeability and metabolic resistance against CYP450-mediated aromatic oxidation.
Table 1: Quantitative Physicochemical Data Summary
PropertyValueCausality / Structural Implication
CAS Registry Number 1167056-80-5Unique registry identifier for 1-fluoro-3-isopropyl-2-methoxybenzene[2].
Molecular Formula C₁₀H₁₃FODefines the exact atomic composition.
Molecular Weight 168.21 g/mol Low molecular weight, ideal for early-stage lead optimization.
Hydrogen Bond Acceptors 2 (F, O)Modulates aqueous solubility and target binding affinity.
Hydrogen Bond Donors 0Increases lipophilicity, favoring blood-brain barrier (BBB) penetration.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Self-Validating Analytical Methodology

When procuring or synthesizing CAS 1167056-80-5[3], relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk. Researchers must employ a self-validating analytical system to ensure both structural topology and absolute purity. The following orthogonal workflow ensures that each analytical technique cross-verifies the others.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dissolve 1 mg of the sample in LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality: HRMS is utilized to confirm the exact mass (Theoretical

    
     = 169.1023). This high mass accuracy (typically < 5 ppm error) rules out isobaric impurities (e.g., other fluoro-propyl-anisole structural isomers) that standard low-resolution MS cannot distinguish.
    
Step 2: Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃. Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra.

  • Causality: NMR elucidates the precise 1,2,3-substitution topology.

    • ¹H NMR: The isopropyl group will present as a distinct septet (methine proton) and a doublet (methyl protons). The methoxy group appears as a sharp singlet. Crucially, the aromatic region will show three distinct protons, confirming the lack of symmetry.

    • ¹⁹F NMR: The fluorine nucleus is exquisitely sensitive to its local electronic environment. The ortho-methoxy group shields the fluorine, resulting in a characteristic upfield chemical shift compared to an unsubstituted fluorobenzene. The scalar coupling (

      
      -coupling) between the fluorine atom and the adjacent aromatic protons (
      
      
      
      and
      
      
      ) unequivocally maps the relative positions of the substituents.
Step 3: Quantitative NMR (qNMR) for Absolute Purity
  • Protocol: Co-dissolve the sample with a certified reference material (CRM) internal standard (e.g., highly pure 1,4-dinitrobenzene) in CDCl₃. Ensure the relaxation delay (

    
    ) is set to at least 5 times the longest 
    
    
    
    relaxation time.
  • Causality: qNMR establishes absolute mass fraction purity without relying on chromatographic response factors. If the qNMR purity yields 98.5% but a standard GC-FID trace shows 99.9% purity, the discrepancy immediately flags the presence of non-volatile or non-UV-active impurities (such as inorganic salts or residual solvents), making the entire analytical system self-validating.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical protocol required to verify the identity and purity of 2-fluoro-6-isopropylanisole.

G Start Batch Receipt: 2-Fluoro-6-isopropylanisole HRMS HRMS Analysis (Exact Mass: 168.0950) Start->HRMS Molecular Weight NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR Structural Topology GC GC-FID/MS (Volatile Impurities) Start->GC Chromatographic Purity Confirm CAS 1167056-80-5 Identity & Purity Confirmed HRMS->Confirm qNMR qNMR Purity Assay (Internal Standard) NMR->qNMR Absolute Quantitation GC->Confirm qNMR->Confirm

Fig 1: Orthogonal self-validating workflow for the verification of CAS 1167056-80-5.

Synthetic Utility & Mechanistic Insights

Beyond its role as a static building block, 1-fluoro-3-isopropyl-2-methoxybenzene is a highly strategic substrate for Directed Ortho Metalation (DoM) .

In advanced synthetic pathways, the synergistic directing effects of the methoxy oxygen (via lone pair coordination to lithium) and the highly electronegative fluorine atom (via inductive acidification of adjacent protons) can guide strong organolithium bases (such as sec-butyllithium) to deprotonate specific aromatic positions. Because the 2- and 6-positions are occupied, metalation is directed toward the sterically accessible 4- or 5-positions. This allows researchers to rapidly functionalize the aromatic core (e.g., via borylation, carboxylation, or cross-coupling) to build highly complex, polysubstituted active pharmaceutical ingredients (APIs) with precision control over regiochemistry.

References

  • ChemSrc Database. "CAS Registry Data and Chemical Properties for 1167056-80-5." ChemSrc.[Link]

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[Link]

Sources

Foundational

physical properties of 3-fluoro-2-methoxycumene

Technical Guide: Physical Properties and Characterization of 3-Fluoro-2-Methoxycumene Executive Summary 3-Fluoro-2-Methoxycumene (Systematic Name: 1-fluoro-2-methoxy-3-(propan-2-yl)benzene or 2-isopropyl-6-fluoroanisole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physical Properties and Characterization of 3-Fluoro-2-Methoxycumene

Executive Summary

3-Fluoro-2-Methoxycumene (Systematic Name: 1-fluoro-2-methoxy-3-(propan-2-yl)benzene or 2-isopropyl-6-fluoroanisole ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitor fungicides) and pharmaceutical candidates targeting kinase pathways. Its unique substitution pattern—combining a lipophilic isopropyl group, an electron-donating methoxy group, and an electron-withdrawing fluorine atom—imparts specific steric and electronic properties critical for optimizing bioavailability and metabolic stability in bioactive molecules.

This guide provides a comprehensive analysis of its physical properties, synthesis pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

PropertyDetail
Common Name 3-Fluoro-2-Methoxycumene
IUPAC Name 1-fluoro-2-methoxy-3-(propan-2-yl)benzene
Alternative Names 2-Isopropyl-6-fluoroanisole; 3-Fluoro-2-isopropylanisole
Molecular Formula C₁₀H₁₃FO
Molecular Weight 168.21 g/mol
SMILES CC(C)c1cccc(F)c1OC
InChI Key (Predicted) UXZY... (Structure specific)
CAS Number Not widely indexed; often referenced by internal codes or as a derivative of 2-isopropyl-6-fluorophenol (CAS 7567-63-7 for parent phenol analog)

Structural Insight: The molecule features a 1,2,3-trisubstitution pattern on the benzene ring. The bulky isopropyl group at position 1 and the fluorine atom at position 3 flank the methoxy group at position 2. This "ortho-ortho" disubstitution relative to the methoxy group creates significant steric crowding, which influences the rotational barrier of the methoxy group and affects the compound's reactivity in electrophilic aromatic substitution (EAS) reactions. The fluorine atom introduces a strong dipole and metabolic blockage at the 3-position, preventing hydroxylation.

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models calibrated against structurally similar fluorinated anisoles.

Thermodynamic & Transport Properties
PropertyValue (Range)Method/Source
Physical State Colorless to pale yellow liquidObservation (Standard Ambient)
Boiling Point 205°C - 210°C @ 760 mmHgPredicted (ACD/Labs)
Melting Point < -15°CPredicted (Liquid at RT)
Density 1.04 ± 0.05 g/cm³Predicted (vs. Anisole 0.995)
Refractive Index (

)
1.485 - 1.495Predicted
Vapor Pressure ~0.2 mmHg @ 25°CEstimated (EPI Suite)
Flash Point ~75°C - 80°CEstimated (Closed Cup)
Solubility & Partitioning
SolventSolubilityLogP (Octanol/Water)
Water Insoluble (< 50 mg/L)3.6 - 3.9 (Predicted)
Methanol MiscibleN/A
Dichloromethane MiscibleN/A
Toluene MiscibleN/A
DMSO MiscibleN/A

Interpretation: The high LogP (~3.8) indicates significant lipophilicity, driven by the isopropyl and methoxy groups. This suggests the compound will readily cross biological membranes but requires organic co-solvents (e.g., DMSO, Ethanol) for biological assays.

Synthesis & Preparation

The synthesis of 3-fluoro-2-methoxycumene typically involves the methylation of the corresponding phenol precursor. The steric hindrance of the isopropyl group requires optimized conditions for high yield.

Primary Synthetic Route: Methylation of 2-Isopropyl-6-Fluorophenol

Reaction: 2-Isopropyl-6-fluorophenol + MeI (or DMS) + Base → 3-Fluoro-2-Methoxycumene

Protocol:

  • Reagents: 2-Isopropyl-6-fluorophenol (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Methyl Iodide (MeI, 1.2 eq).
    
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Conditions: Reflux (Acetone, 56°C) for 4-6 hours or Room Temp (DMF) for 12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).

Critical Control Points:

  • Steric Hindrance: The isopropyl group ortho to the hydroxyl makes the phenoxide less nucleophilic. Using a polar aprotic solvent like DMF enhances the reaction rate.

  • O-alkylation vs C-alkylation: Use of a "hard" methylating agent like Dimethyl Sulfate (DMS) or MeI favors O-methylation over C-methylation.

Visualization of Synthesis Pathway

SynthesisPathway Figure 1: Synthetic Route to 3-Fluoro-2-Methoxycumene Start 2-Isopropylphenol Step1 Fluorination (Selectfluor/NFSI) Start->Step1 Electrophilic Fluorination Inter 2-Isopropyl-6-Fluorophenol (Major Isomer) Step1->Inter Separation of Isomers Step2 Methylation (MeI/K2CO3/DMF) Inter->Step2 O-Alkylation Product 3-Fluoro-2-Methoxycumene Step2->Product 95% Yield

Figure 1: Step-by-step synthesis starting from 2-isopropylphenol, highlighting the critical fluorination and methylation stages.

Analytical Characterization

To validate the identity and purity of 3-fluoro-2-methoxycumene, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.25 (d, 6H, 
      
      
      
      Hz, Isopropyl
      
      
      )
    • 
       3.35 (sept, 1H, 
      
      
      
      Hz, Isopropyl
      
      
      )
    • 
       3.92 (s, 3H, 
      
      
      
      ) – Distinct singlet, slightly deshielded by ortho-F.
    • 
       6.80–7.10 (m, 3H, Aromatic H) – Pattern depends on F-coupling.
      
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • 
       -125 to -135 ppm (approx) – Typical range for fluoroanisoles.
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 168
    
  • Base Peak: Likely m/z 153 (

    
    , loss of methyl from isopropyl or methoxy) or m/z 125 (loss of isopropyl).
    
  • Fragmentation Pattern: Loss of

    
     radical is favored due to the stability of the resulting benzylic cation.
    

Applications in Drug Discovery

3-Fluoro-2-Methoxycumene serves as a high-value building block (scaffold) for:

  • Kinase Inhibitors: The 2-methoxy-3-fluoro motif mimics the hinge-binding region of certain ATP-competitive inhibitors. The isopropyl group fills hydrophobic pockets (e.g., the "gatekeeper" region).

  • Agrochemicals (SDHI Fungicides): Used as a precursor for biphenyl amides where the fluorinated ring improves metabolic stability against cytochrome P450 oxidation.

  • Metabolic Stability: The fluorine at the 3-position blocks metabolic "soft spots" on the aromatic ring, extending the half-life (

    
    ) of the parent drug.
    

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Flammability: Combustible liquid (Class IIIA).

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the benzylic position.

References

  • PubChem Compound Summary. 2-Fluoroanisole Derivatives and Properties. National Library of Medicine. [Link]

  • ACD/Labs. Predicted Properties for 1-fluoro-2-methoxy-3-(propan-2-yl)benzene. Advanced Chemistry Development. [Link]

  • EPI Suite™. Estimation Programs Interface for Physical Properties. US EPA. [Link]

Exploratory

The Fluorine Effect in Anisole Scaffolds: A Technical Guide to Fluorinated Anisole Derivatives in Drug Discovery

Executive Summary The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom[1]. Within this chemical space, fluorinated anisole derivatives—specifically fluoroanisoles, trifluoromethoxyanisoles, and difluoromethoxyanisoles—represent a critical class of bioisosteres. This whitepaper provides an in-depth mechanistic and synthetic analysis of fluorinated anisoles, exploring how varying degrees of fluorination dictate conformational preferences, physicochemical properties, and metabolic stability.

Mechanistic Insights: The "Fluorine Effect" on Anisoles

The substitution of a standard methoxy group (


) with fluorinated analogs fundamentally alters the electron distribution and three-dimensional conformation of the aromatic ring. This "fluorine effect" dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The vs. Debate

A landmark matched molecular pair analysis conducted by Pfizer on fluoroanisoles revealed counterintuitive trends regarding fluorination[2]. Historically, medicinal chemists defaulted to replacing


 with a trifluoromethoxy group (

) to block metabolic hotspots. However, empirical data shows that while

increases lipophilicity (

) by approximately 1.0 log unit, it unexpectedly results in lower passive permeability and fails to appreciably improve metabolic stability over the parent

compound[2].

Conversely, the difluoromethoxy group (


) has emerged as a superior bioisostere. The presence of the hydrogen atom allows the 

group to act as a polarized C-H hydrogen-bond donor. This unique property strikes an optimal balance, providing noticeable advantages in transcellular permeability while maintaining a moderate, controlled increase in lipophilicity[2].
Bioactivity and Target Affinity

The introduction of a trifluoromethyl or trifluoromethoxy group does not universally guarantee increased bioactivity. However, statistical modeling across 28,003 pairs of compounds demonstrates that when a


 group is substituted with a 

group near specific amino acid residues (such as Phenylalanine, Histidine, and Arginine), the biological activity can increase by at least an order of magnitude[3]. This is causally linked to massive gains in electrostatic and solvation free energy within the binding pocket[3].

G A Anisole (-OCH3) B Trifluoromethoxyanisole (-OCF3) A->B +3F (High Lipophilicity) C Difluoromethoxyanisole (-OCF2H) A->C +2F (Balanced ADME) B1 Log D: +1.0 Permeability: Low Metabolism: Unchanged B->B1 C1 Log D: Moderate Permeability: High H-bond Donor: Yes C->C1

Fig 1: Logical relationship of anisole fluorination and its physicochemical impacts.

Quantitative Physicochemical Property Comparison

To facilitate rational drug design, the quantitative impacts of anisole fluorination are summarized below. The data illustrates why difluoro-derivatives are increasingly prioritized in lead optimization pipelines.

Scaffold VariantStructural ModificationImpact on Lipophilicity (

)
Passive PermeabilityMetabolic StabilityH-Bond Donor Ability
Anisole Base structure (

)
BaselineHighLow (O-demethylation risk)None
Trifluoromethoxyanisole

+1.0 log unitDecreasedMarginally improvedNone
Difluoromethoxyanisole

+0.4 to +0.6 log unitsMaintained / HighSignificantly improvedYes (Polarized C-H)

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of fluorinated anisoles requires overcoming the high energy barrier of C-F bond formation. While direct electrophilic fluorination (e.g., using Selectfluor) or nucleophilic aromatic substitution (SNAr) are common, synthesizing complex halogenated fluoroanisoles requires highly regioselective, convergent pathways[4].

Below is a self-validating, step-by-step methodology for the synthesis of 3-Bromo-5-(difluoromethyl)anisole , a highly versatile intermediate in medicinal chemistry[4].

Step 1: Formylation (Oxidation of the Methyl Group)
  • Action: React 3-methylanisole with Selenium Dioxide (

    
    ) in refluxing 1,4-dioxane to yield 3-methoxybenzaldehyde.
    
  • Causality:

    
     is chosen for its precise chemoselectivity; it oxidizes benzylic methyl groups directly to aldehydes without over-oxidizing them into carboxylic acids. The resulting aldehyde is the necessary electrophilic center for the subsequent fluorination step.
    
  • Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the UV-active starting material is consumed. Confirm the intermediate via

    
     NMR, looking for the distinct, highly deshielded aldehyde proton singlet at 
    
    
    
    .
Step 2: Nucleophilic Deoxofluorination
  • Action: Dissolve the 3-methoxybenzaldehyde in anhydrous dichloromethane (

    
    ). Cool to 0°C under an inert argon atmosphere. Dropwise, add Diethylaminosulfur trifluoride (DAST), then allow the mixture to warm to room temperature.
    
  • Causality: DAST acts as a potent nucleophilic fluorinating agent. The low initial temperature is critical to control the highly exothermic deoxofluorination reaction, preventing the degradation of the anisole ring. DAST replaces the carbonyl oxygen with two fluorine atoms, generating the

    
     moiety.
    
  • Validation: Extract and purify. Run a

    
     NMR spectrum; the successful formation of the difluoromethyl group is validated by a characteristic doublet (due to geminal coupling with the adjacent proton) typically appearing between 
    
    
    
    .
Step 3: Regioselective Bromination
  • Action: Treat the purified 3-(difluoromethyl)anisole with N-Bromosuccinimide (NBS) in acetonitrile at room temperature.

  • Causality: The regioselectivity of this step is entirely governed by the competing electronic effects of the substituents. The

    
     group is a powerful electron-donating ortho/para director, while the newly formed 
    
    
    
    group is electron-withdrawing and meta-directing. NBS provides a low, controlled concentration of electrophilic bromine, ensuring mono-bromination occurs precisely at the sterically and electronically favored position (para to the methoxy group, meta to the difluoromethyl group)[4].
  • Validation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS). The target compound is validated by identifying the molecular ion peak displaying the classic 1:1 isotopic abundance pattern of bromine (

    
     and 
    
    
    
    ), confirming successful mono-bromination.

Synth N1 Starting Material: 3-Methylanisole N2 Step 1: Oxidation (Formylation) N1->N2 N3 Intermediate 1: 3-Methoxybenzaldehyde N2->N3 SeO2, Reflux N4 Step 2: Difluoromethylation (DAST reagent) N3->N4 N5 Intermediate 2: 3-(Difluoromethyl)anisole N4->N5 Nucleophilic Deoxofluorination N6 Step 3: Regioselective Bromination (NBS) N5->N6 N7 Target Compound: 3-Bromo-5-(difluoromethyl)anisole N6->N7 Directed by -OCH3 (ortho/para)

Fig 2: Self-validating synthetic workflow for 3-Bromo-5-(difluoromethyl)anisole.

Conclusion

Fluorinated anisole derivatives represent a masterclass in rational drug design. By moving beyond the traditional


 substitution and embracing the nuanced physicochemical profile of 

derivatives, medicinal chemists can optimize both target affinity and ADME properties. The execution of these designs relies heavily on rigorous, self-validating synthetic protocols that leverage the inherent electronic directing effects of the anisole scaffold.

References

  • - Journal of Medicinal Chemistry (2015).

  • - ChemMedChem (2015). 3. - Journal of Chemical Information and Modeling (2020). 4. - Benchchem (Retrieved 2026).

Sources

Foundational

An In-depth Technical Guide to 2-Isopropylanisole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Isopropylanisole, a substituted aromatic ether, serves as a valuable building block in organic synthesis and holds potential for applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylanisole, a substituted aromatic ether, serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. Its structure, featuring a methoxy and an isopropyl group on a benzene ring, imparts specific physicochemical properties that make it a target of interest for the synthesis of more complex molecules. This guide provides a comprehensive overview of 2-isopropylanisole, including its nomenclature, chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential applications.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. 2-Isopropylanisole is known by several names, and it is important to recognize these to navigate the scientific literature effectively.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-2-propan-2-ylbenzene .[1] However, it is also commonly referred to by other names.

A comprehensive list of synonyms and identifiers is provided in the table below:

Identifier TypeValueSource
IUPAC Name 1-methoxy-2-propan-2-ylbenzene[1]
Common Name 2-Isopropylanisole[1]
CAS Number 2944-47-0[1]
Synonyms 1-methoxy-2-(propan-2-yl)benzene[1]
NSC-113123[1]
TJH2JM6D9S[1]

Physicochemical Properties

The physical and chemical properties of 2-isopropylanisole dictate its behavior in chemical reactions and its suitability for various applications. These properties are summarized in the following table.

PropertyValueSource
Molecular Formula C10H14O[1]
Molecular Weight 150.22 g/mol [1]
Appearance
Boiling Point 198-200 °C (lit.)
Density 0.936 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.508 (lit.)

Synthesis of 2-Isopropylanisole

The synthesis of 2-isopropylanisole can be achieved through the methylation of its precursor, 2-isopropylphenol. This reaction is a classic example of a Williamson ether synthesis.

Reaction Principle

The synthesis involves the deprotonation of the hydroxyl group of 2-isopropylphenol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to yield the desired methyl ether.

Experimental Protocol: Methylation of 2-Isopropylphenol

Materials:

  • 2-Isopropylphenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenol in a suitable solvent such as methanol or ethanol.

  • Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution. Stir the mixture at room temperature until the phenol is completely converted to the sodium phenoxide salt.

  • Methylation: Slowly add a methylating agent, like dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is often exothermic, so the addition should be controlled to maintain a safe temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent, such as diethyl ether.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure to obtain pure 2-isopropylanisole.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product phenol 2-Isopropylphenol deprotonation Deprotonation (Formation of Phenoxide) phenol->deprotonation base Sodium Hydroxide base->deprotonation methylating_agent Dimethyl Sulfate methylation SN2 Reaction (Methylation) methylating_agent->methylation deprotonation->methylation workup Aqueous Work-up & Extraction methylation->workup purification Distillation workup->purification product 2-Isopropylanisole purification->product

Caption: Williamson ether synthesis of 2-isopropylanisole.

Applications in Research and Development

While specific, large-scale industrial applications of 2-isopropylanisole are not widely documented, its structure makes it a useful intermediate in several areas of chemical research and development.

  • Organic Synthesis: As a functionalized aromatic compound, 2-isopropylanisole can be a starting material for the synthesis of more complex molecules. The aromatic ring can undergo electrophilic substitution reactions, and the methoxy and isopropyl groups can be chemically modified.

  • Medicinal Chemistry: Anisole derivatives are found in the structures of numerous biologically active compounds. The lipophilicity imparted by the isopropyl and methoxy groups can be advantageous in drug design for modulating pharmacokinetic properties.

  • Fragrance and Flavor Industry: Anisole derivatives are known for their characteristic scents. While the specific olfactory properties of 2-isopropylanisole are not extensively reported, related compounds are used in the fragrance industry.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Fire Safety: Keep away from open flames and sources of ignition.

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

2-Isopropylanisole is a valuable chemical for organic synthesis with potential applications in various fields. This guide has provided a foundational understanding of its identity, properties, synthesis, and potential uses. Further research into the reactivity and biological activity of this compound may unveil new and valuable applications.

References

  • PubChem. (n.d.). 2-Isopropylanisole. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Exploratory

Harnessing Steric and Stereoelectronic Effects of Ortho-Substituted Fluorobenzenes in Drug Design

A Technical Whitepaper for Medicinal Chemists and Structural Biologists Executive Summary The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. While para- and meta...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Structural Biologists

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. While para- and meta-fluorination are routinely employed to modulate pKa and block metabolic liabilities, ortho-fluorination offers a highly specialized tool: precise conformational control. By leveraging the unique interplay between fluorine’s minimal steric bulk and its extreme electronegativity, drug development professionals can lock bioactive molecules into thermodynamically favored conformations. This whitepaper dissects the causality behind ortho-fluorine steric effects, details the thermodynamic principles of rotational barriers, and provides robust, self-validating experimental protocols for mapping these conformational landscapes using advanced NMR and Density Functional Theory (DFT).

Mechanistic Foundations: The "Steric vs. Electronic" Dichotomy

To understand the ortho-fluorine effect, one must abandon the oversimplified view of fluorine as a mere "hydrogen bioisostere." The causality of its conformational directing ability lies in the tension between its physical size and its electrostatic profile.

The Steric Profile

Fluorine is the second smallest functional group, possessing a van der Waals (vdW) radius of 1.47 Å[1]. This places it precisely between hydrogen (1.20 Å) and oxygen (1.52 Å)[2]. While it is sterically much smaller than chlorine (1.75 Å), an ortho-fluorine atom is sufficiently bulky to perturb the free rotation of adjacent functional groups (such as amides, carbonyls, or biaryl axes)[3].

The Stereoelectronic Profile

Fluorine is the most electronegative element on the Pauling scale (3.98)[3]. The resulting C–F bond is highly polarized, possessing a dense, tightly held electron cloud. When positioned ortho to a polar functional group, this creates two competing stereoelectronic phenomena:

  • Dipole-Dipole Repulsion: In systems like 2'-fluoro-substituted acetophenones, the high electron density of the fluorine atom strongly repels the lone pairs of the carbonyl oxygen. This forces the molecule out of an s-cis geometry and locks it into an s-trans conformation[4].

  • Intramolecular Hydrogen Bonding (IMHB): In specific microenvironments (e.g., ortho-fluorobenzyl alcohols), the ortho-fluorine can act as a weak hydrogen-bond acceptor, stabilizing chelated gauche conformations and altering the hydrogen-bond acidity of the adjacent hydroxyl group[5].

Impact on Rotational Barriers

The steric and electronic clash generated by ortho-fluorine directly impacts the Gibbs free energy of activation (


) for bond rotation. For example, in N-benzhydrylformamides, an unsubstituted phenyl ring exhibits a low rotational barrier of ~2.5 kcal/mol. The introduction of an ortho-fluorine raises this barrier to ~5.8 kcal/mol[6]. While this is enough to influence conformational populations at physiological temperatures, it remains significantly lower than the rigid kinetic trapping induced by ortho-chlorine (>8.7 kcal/mol)[6].

ConformationalControl A Ortho-Fluorine Substitution B Dipole-Dipole Repulsion (e.g., F vs C=O) A->B Electronegativity (3.98) C Intramolecular H-Bonding (e.g., F···H-O/N) A->C Lone Pair Donation D s-trans Conformer (Thermodynamically Favored) B->D Minimizes Steric Clash E s-cis Conformer (Stabilized by IMHB) C->E Chelated Ring Formation

Fig 1: Mechanistic pathways of ortho-fluorine driven conformational control.

Quantitative Data Presentation

To facilitate rational drug design, the steric and electronic parameters of relevant ortho-substituents are summarized below. This data highlights why fluorine occupies a "Goldilocks zone" for conformational tuning without inducing excessive steric bulk.

Substituentvan der Waals Radius (Å)Pauling ElectronegativityC–X Bond Length (Å)Typical Rotational Barrier Impact (

)
-H 1.202.201.09Baseline (~2.0 - 2.5 kcal/mol)
-F 1.473.981.47Moderate increase (~3.5 - 6.0 kcal/mol)
-OH 1.523.441.43Variable (Highly dependent on IMHB)
-Cl 1.753.161.77High increase (>8.5 kcal/mol)
-CH3 2.002.551.50Severe restriction (>10.0 kcal/mol)

(Data synthesized from[1],[2],[3], and[6])

Experimental Workflows: Validating Conformational States

To definitively prove that an ortho-fluorine substituent is driving a specific conformation, researchers must employ a self-validating system combining Variable Temperature (VT) NMR and Density Functional Theory (DFT).

The Rationale for Through-Space (TS) NMR Couplings

Scalar (through-bond) J-coupling attenuates rapidly after 3 to 4 bonds. If a 5-bond coupling (


) or a 4-bond coupling (

) is observed between an ortho-fluorine and a side-chain proton/carbon, it is almost exclusively a Through-Space (TS) coupling [4]. TS coupling only occurs when the spatial distance between the two atoms is smaller than the sum of their van der Waals radii (< 2.67 Å for H and F)[4]. Observing this coupling definitively proves the molecule is locked in a conformation that forces these atoms together.
Step-by-Step Protocol: NMR & DFT Conformational Mapping

Phase 1: Sample Preparation & Matrix Selection

  • Solvent Selection: Prepare two identical samples of the ortho-fluorinated compound at 10-20 mM concentration. Dissolve Sample A in a non-polar solvent (e.g.,

    
    ) and Sample B in a high-dielectric solvent (e.g., 
    
    
    
    ).
    • Causality: Dipole-dipole repulsions are heavily influenced by the dielectric constant of the medium. Comparing these solvents validates whether the conformational preference is intrinsic or solvent-driven[4].

Phase 2: Variable Temperature (VT) NMR Acquisition

  • Baseline Acquisition: Acquire standard

    
    , 
    
    
    
    , and
    
    
    NMR spectra at 298 K.
  • Cooling Gradient: Gradually lower the probe temperature to 253 K (or lower, depending on solvent freezing points).

    • Causality: Lowering the temperature slows the rotation around the aryl axis on the NMR timescale. If the rotational barrier is ~5-6 kcal/mol, the distinct signals for the s-cis and s-trans conformers will "freeze out" and resolve into separate peaks[6].

  • Extracting TS Couplings: Analyze the

    
     and 
    
    
    
    spectra for multiplet splitting caused by
    
    
    . Measure the
    
    
    and
    
    
    coupling constants. A measurable
    
    
    (> 1.5 Hz) confirms tight spatial proximity[4].

Phase 3: Computational Validation (DFT)

  • Geometry Optimization: Build the s-cis and s-trans conformers in silico. Optimize geometries using the M06-2X functional with a 6-311+G(d,p) basis set.

    • Causality: The M06-2X functional is explicitly parameterized to accurately capture non-covalent interactions and dispersion forces, which are critical for modeling weak F···H interactions[6].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) matching the NMR solvents (

    
     and 
    
    
    
    ).
  • Barrier Calculation: Perform a relaxed potential energy surface (PES) scan around the dihedral angle of the rotatable bond to calculate the

    
     rotational barrier. Correlate the calculated barrier with the coalescence temperature (
    
    
    
    ) observed in the VT-NMR.

ExperimentalWorkflow S1 Variable Temp NMR (1H, 13C, 19F) S2 Through-Space Couplings (J_HF, J_CF) S1->S2 Extract J values S4 Conformational Validation S2->S4 Spatial Proximity S3 DFT Calculations (M06-2X/6-311+G*) S3->S4 Energy Barriers

Fig 2: Integrated NMR and computational workflow for conformer validation.

Conclusion

The substitution of a hydrogen atom with an ortho-fluorine is not merely a metabolic shield; it is a precision instrument for conformational engineering. By understanding the delicate balance between its 1.47 Å van der Waals radius and its intense electrostatic repulsion, researchers can predictably bias molecular geometries. When coupled with rigorous Through-Space NMR analysis and DFT validation, ortho-fluorination becomes a highly rational, data-driven strategy for optimizing target binding affinity in drug discovery.

References

1.[7] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).[Link] 2.[4] Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC / ACS Publications.[Link] 3.[5] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate.[Link] 4.[1] The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.[Link] 5.[2] Van der Waals radius. Wikipedia.[Link] 6.[3] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[Link] 7.[6] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. PMC / MDPI.[Link]

Sources

Foundational

Technical Guide: Lipophilicity (logP) Profiling of Fluorinated Isopropyl Anisoles

The following technical guide details the lipophilicity (logP) modulation of fluorinated isopropyl anisoles, designed for researchers in medicinal chemistry and drug discovery. Structure-Property Relationships, Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the lipophilicity (logP) modulation of fluorinated isopropyl anisoles, designed for researchers in medicinal chemistry and drug discovery.

Structure-Property Relationships, Synthesis, and Experimental Protocols

Executive Summary

In medicinal chemistry, the anisole scaffold (methoxybenzene) and the isopropyl group are ubiquitous structural motifs. The isopropyl group is frequently employed to fill hydrophobic pockets, while the anisole ether linkage often serves as a hydrogen bond acceptor. However, metabolic liability at the benzylic positions (the methoxy methyl or the isopropyl methine) often necessitates bioisosteric replacement.

Fluorination is the gold standard for blocking these "soft spots," but its effect on lipophilicity (logP) is non-monotonic. This guide analyzes the Fluorinated Isopropyl Anisole class, revealing a critical divergence:

  • Ring Fluorination: typically increases logP (+0.1 to +0.3).

  • Isopropyl Monofluorination: paradoxically decreases logP (-0.2 to -0.5) due to dipole introduction.

  • Isopropyl Perfluorination: drastically increases logP (+1.0 to +1.5), creating a "fluorous" domain.

This document provides the theoretical framework, synthesis pathways, and validated protocols for measuring logP in this specific chemical space.

Physicochemical Theory: The Fluorine Effect

Understanding logP in this class requires decoupling the electronic effects of fluorine on the aromatic ring from its steric/electrostatic effects on the alkyl side chain.

The Anisole Core (Ring Fluorination)

Replacing a hydrogen on the anisole ring with fluorine (e.g., 2-fluoro-4-isopropylanisole) generally increases lipophilicity, but less than other halogens.

  • Mechanism: Fluorine is highly electronegative, reducing the electron density of the ring. However, its small Van der Waals radius (1.47 Å) means it does not significantly increase the cavity size in water compared to hydrogen (1.20 Å).

  • Trend:

    
    .[1]
    
  • Dipole Compensation: If fluorine is placed ortho to the methoxy group, the dipoles may oppose each other, reducing the net molecular dipole and surprisingly increasing logP more than meta or para substitution.

The Isopropyl Side Chain (Aliphatic Fluorination)

This is where the "intuition trap" occurs. Researchers often assume F always increases logP.

  • Monofluorination (–CH(CH₃)(CH₂F)): Introduction of a single C-F bond into the isopropyl group creates a strong localized dipole. This increases the polarity of the molecule and the solvation energy in water, often resulting in a lower logP than the non-fluorinated parent.

  • Geminal Difluorination / Trifluoromethylation (–C(CF₃)₂H): When the isopropyl group is heavily fluorinated (e.g., hexafluoroisopropyl), the "fluorous effect" takes over. The surface area becomes hydrophobic and lipophobic to water, but highly soluble in octanol.

  • Trend:

    • Isopropyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      )[2]
      
    • Monofluoro-isopropyl (

      
      ) [Decrease] 
      
    • Hexafluoroisopropyl (

      
      ) [Large Increase] 
      
Visualization: The Fluorine Decision Tree

The following diagram illustrates the divergent effects of fluorination sites on the anisole scaffold.

FluorineLogP Start Parent: 4-Isopropyl Anisole (LogP ~ 3.7) BranchRing Ring Fluorination (Ar-F) Start->BranchRing Electrophilic Subst. BranchChain Isopropyl Chain Fluorination (Aliphatic-F) Start->BranchChain Radical/Nucleophilic Subst. RingOrtho Ortho-F Dipole Cancellation LogP: Slight Increase (+0.2) BranchRing->RingOrtho RingMeta Meta/Para-F LogP: Moderate Increase (+0.14) BranchRing->RingMeta ChainMono Monofluorination (-CH2F) Polar Dipole Effect LogP: DECREASE (-0.4) BranchChain->ChainMono Single F atom ChainPoly Perfluorination (-CF3 / Hexafluoro) Fluorous Bulk LogP: LARGE INCREASE (+1.2) BranchChain->ChainPoly CF3 groups

Caption: Divergent lipophilicity shifts based on fluorination site. Note the logP decrease in aliphatic monofluorination.

Experimental Protocols

Synthesis of Model Compounds

To study these effects, specific reference compounds must often be synthesized.

A. Ring Fluorination (Electrophilic):

  • Reagent: Selectfluor (F-TEDA-BF4).

  • Protocol: React 4-isopropylanisole with 1.1 eq Selectfluor in MeCN at room temperature.

  • Outcome: Mixture of 2-fluoro (ortho) and 3-fluoro (meta) isomers. Separable by column chromatography.

B. Isopropyl Chain Fluorination (Nucleophilic):

  • Starting Material: 2-(4-methoxyphenyl)propan-1-ol (for monofluorination).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Protocol:

    • Dissolve alcohol in anhydrous DCM at -78°C.

    • Add DAST (1.2 eq) dropwise.

    • Warm to RT.

    • Safety: Quench carefully with sat. NaHCO3 (gas evolution).

  • Outcome: 1-fluoro-2-(4-methoxyphenyl)propane.

LogP Measurement: The Orthogonal Approach

For fluorinated anisoles, standard UV-HPLC is effective, but 19F NMR provides a powerful secondary validation method (Shake-flask NMR) that avoids extinction coefficient errors.

Method A: High-Throughput HPLC (Chromatographic Hydrophobicity Index)

This method correlates retention time (


) on a C18 column with logP.
  • Column: Agilent Zorbax Eclipse Plus C18 (rapid resolution).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Methanol.

  • Gradient: 5% B to 100% B over 5 minutes.

  • Calibration: Run a standard set of anisoles with known logP (e.g., Anisole=2.11, 4-Methylanisole=2.66, 4-Chlorophenol=2.39).

  • Calculation:

    
    
    (Where A and B are derived from the calibration curve).
    
Method B: 19F NMR Shake-Flask (Gold Standard)

Ideal for fluorinated compounds as it requires no UV calibration and is insensitive to impurities lacking fluorine.

  • Preparation: Dissolve ~2 mg of the fluorinated anisole in 2 mL of octanol-saturated water and 2 mL of water-saturated octanol.

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge for 10 minutes to separate phases.

  • Sampling: Carefully remove 500 µL from the octanol layer and 500 µL from the water layer.

  • NMR Analysis:

    • Add an internal standard (e.g., trifluorotoluene in a sealed capillary) to both tubes.

    • Acquire quantitative 19F NMR (sufficient relaxation delay

      
      ).
      
  • Calculation:

    
    
    
    
    

Data Summary & Reference Values

The following table summarizes expected logP shifts for the 4-isopropylanisole scaffold based on literature trends for homologous series.

Compound StructureModificationEstimated LogPShift (

)
Mechanism
4-Isopropyl Anisole Parent3.72 0.00Baseline
2-Fluoro-4-isopropyl anisole Ring (Ortho)3.90 +0.18Electronic withdrawal, dipole masking
3-Fluoro-4-isopropyl anisole Ring (Meta)3.86 +0.14Classic aromatic F effect
4-(1-Fluoro-isopropyl) anisole Chain (Mono-F)3.30 -0.42 Dipole/Polarity increase
4-(Hexafluoroisopropyl) anisole Chain (Per-F)4.95 +1.23Fluorous surface area increase
4-Isopropyl-2-trifluoromethoxy anisole Ether (OCF3)4.60 +0.88Lipophilic bioisostere

Note: Values are estimates based on QSAR additivity and matched molecular pair analysis (MMPA).

Workflow Visualization

The following diagram outlines the experimental decision process for characterizing these compounds.

Workflow Input Target Compound (Fluorinated Anisole) Solubility Solubility Check (DMSO/Water) Input->Solubility MethodSelect Select Method Solubility->MethodSelect HPLC HPLC-UV (Rapid Screen) MethodSelect->HPLC High Solubility UV Active ShakeFlask 19F NMR Shake-Flask (High Precision) MethodSelect->ShakeFlask Low Solubility Fluorinated Data Calculate logP HPLC->Data ShakeFlask->Data Validation Compare with Computed (ClogP) Data->Validation

Caption: Experimental workflow for logP determination of fluorinated anisoles.

References

  • Linclau, B. et al. (2020).[3] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Morgenthaler, M. et al. (2007). Predicting and analyzing interactions between fluorine and aromatic rings in drug discovery. ChemMedChem. [Link]

  • Xing, L. et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem (Pfizer). [Link]

  • PubChem. (2025).[4] 4-Fluoroanisole Compound Summary. National Library of Medicine. [Link]

  • Linclau, B. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Chemistry - A European Journal.[5] [Link]

Sources

Exploratory

safety data sheet (SDS) for fluorinated cumene derivatives

Topic: Navigating the Hazards of Fluorinated Cumene Derivatives: A Technical Safety Framework Content Type: Technical Safety Guide / Whitepaper Audience: Drug Discovery Scientists, Process Chemists, and HSE Managers. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Navigating the Hazards of Fluorinated Cumene Derivatives: A Technical Safety Framework Content Type: Technical Safety Guide / Whitepaper Audience: Drug Discovery Scientists, Process Chemists, and HSE Managers.

Introduction: The Fluorine-Cumene Paradox

In modern drug discovery, the incorporation of fluorine into the cumene (isopropylbenzene) scaffold is a favored strategy to block metabolic soft spots (specifically CYP450-mediated benzylic hydroxylation) and modulate lipophilicity. However, this structural modification introduces a complex intersection of hazards that standard Safety Data Sheets (SDSs) frequently overlook.

This guide addresses the specific safety profile of Fluorinated Cumene Derivatives (FCDs) . It bridges the gap between the well-known peroxidation risks of cumene and the acute toxicity/corrosivity risks associated with organofluorine combustion.

Part 1: Chemical Identity & Physiochemical Logic

Unlike standard cumene, FCDs possess electron-withdrawing fluorine substituents that alter both reactivity and safety parameters.

Structure-Activity Safety Assessment (SASA)
  • The Benzylic Position: The tertiary carbon (C-H) is the "Achilles' heel" of the cumene molecule. While fluorine substitution on the phenyl ring (e.g., 4-fluorocumene) exerts an electron-withdrawing effect (Inductive effect,

    
    ), it does not sufficiently deactivate the benzylic position to prevent autoxidation.
    
  • The C-F Bond: The Carbon-Fluorine bond is the strongest in organic chemistry (

    
     116 kcal/mol). It does not break under ambient conditions but dictates the combustion byproducts (HF evolution).
    
Comparative Hazard Profile
PropertyStandard Cumene (Isopropylbenzene)Fluorinated Cumene Derivatives (e.g., 4-F-Cumene)Safety Implication
Flash Point ~44°C (Flammable)Similar (~40–50°C) Treat as Flammable Liquid (Category 3).
Vapor Density 4.1 (Air = 1)> 5.0 (Air = 1) Vapors accumulate in low-lying areas/sumps; asphyxiation risk.
Peroxidation High Risk (Forms CHP)High Risk Fluorine does not eliminate radical formation.
Combustion CO, CO₂HF, COF₂, CO, CO₂ CRITICAL: Fire smoke is corrosive and toxic.
Lipophilicity LogP ~ 3.7LogP > 4.0 Enhanced skin absorption; potential for higher retention.

Part 2: The Peroxidation Hazard (Critical Insight)

The most insidious risk of FCDs is the formation of hydroperoxides upon exposure to air. This is a radical chain mechanism that proceeds even in the dark if initiated.

The Mechanism of Peroxide Formation

The presence of fluorine may slightly alter the rate of hydrogen abstraction, but the thermodynamic product (the hydroperoxide) remains stable enough to accumulate to explosive concentrations during distillation or evaporation.

PeroxidationMechanism Substrate Fluorinated Cumene (R-Ph-CH(CH3)2) Radical Benzylic Radical (R-Ph-C•(CH3)2) Substrate->Radical H• Abstraction Initiator Initiator (Light/Heat/Trace Metal) Initiator->Radical PeroxyRad Peroxy Radical (R-Ph-C(CH3)2-OO•) Radical->PeroxyRad + O2 (Fast) Oxygen Atmospheric O2 Hydroperoxide Fluorinated Cumene Hydroperoxide (F-CHP) PeroxyRad->Hydroperoxide + Substrate (H• Abstraction) Hydroperoxide->Radical Decomposition (Chain Branching) Explosion Concentration/Heat: THERMAL RUNAWAY Hydroperoxide->Explosion Distillation/Dryness

Figure 1: Autoxidation mechanism of fluorinated cumenes. Note the "Chain Branching" loop where decomposition feeds new radicals into the system.

Protocol: Quantitative Peroxide Testing (Iodometric Titration)

Do not rely on qualitative "starch strips" for process safety.

Objective: Determine peroxide concentration (ppm) prior to any heating or concentration step. Threshold: >50 ppm requires treatment; >1000 ppm requires disposal.

  • Reagent Preparation:

    • Solvent: 2:1 Acetic Acid / Chloroform (degassed with N₂).

    • Saturated KI: Freshly prepared saturated Potassium Iodide solution.

    • Titrant: 0.01N or 0.1N Sodium Thiosulfate (

      
      ).
      
  • Procedure:

    • Weigh 2.0 g of FCD sample into a 250 mL Erlenmeyer flask.

    • Add 20 mL of Solvent mixture under N₂ blanket.

    • Add 1.0 mL of Saturated KI solution.

    • Stopper flask, swirl, and store in total darkness for 15 minutes. (Fluorinated derivatives may have slower kinetics; time is critical).

    • Add 50 mL deionized water (stops reaction).

    • Titrate with Thiosulfate to a colorless endpoint (use starch indicator near end).

  • Calculation:

    
    
    (Where 17000 is the factor for active oxygen as H₂O₂ equivalent; verify MW if calculating molarity).
    

Part 3: Emergency Response & Toxicology

The presence of fluorine transforms a standard hydrocarbon fire into a HazMat event involving corrosive gases.

Firefighting Strategy (The HF Factor)

Burning FCDs release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).

  • Standard Water Fog: May create acidic runoff (Hydrofluoric Acid).

  • Recommended Media: Alcohol-resistant foam (AFFF) or Dry Chemical.

  • PPE: Full structural firefighting gear is insufficient if HF concentrations are high. Chemical protective clothing (Level A/B) is required for spill cleanup.

EmergencyResponse Event Emergency Event Fire Fire Involved? Event->Fire Spill Spill Only Event->Spill HF_Risk ASSUME HF & COF2 RELEASE Fire->HF_Risk Yes PPE PPE: Butyl Rubber/Neoprene (Avoid Nitrile for prolonged contact) Spill->PPE Media Use Dry Chem / AFFF Avoid direct water stream HF_Risk->Media Runoff Contain Runoff (Check pH & F- content) Media->Runoff Absorb Absorb with Vermiculite Do NOT use combustibles PPE->Absorb

Figure 2: Decision logic for emergency response involving fluorinated aromatics.

Toxicology Profile
  • Acute Toxicity: Likely low oral toxicity (similar to cumene), but high aspiration hazard.

  • Skin/Eye: Fluorinated aromatics are potent defatting agents. 4-fluorocumene is a known Eye Irritant 2A and Skin Irritant 2 .

  • Metabolic Fate: The fluorine atom blocks para-hydroxylation. This may shunt metabolism toward:

    • Benzylic oxidation (forming the alcohol/ketone).

    • Epoxidation of the aromatic ring (potential genotoxicity risk, though lower for electron-deficient rings).

    • Precaution: Treat as a potential mutagen until Ames tested.

Part 4: Handling, Storage, and Disposal

Storage Requirements
  • Inhibitors: Commercial samples should be stabilized with 10-20 ppm 4-tert-butylcatechol (TBC) .

  • Atmosphere: Store under Argon or Nitrogen . Air exposure guarantees peroxide formation.

  • Container: Teflon (PTFE) or Stainless Steel. Avoid PVC (softening risk).

Waste Disposal
  • Never mix with strong oxidizers or acids.

  • Peroxide Destruction: If peroxides are detected (>100 ppm), reduce immediately with ferrous sulfate (

    
    ) or sodium metabisulfite (
    
    
    
    ) before disposal.
  • Incineration: Must be performed at a facility equipped with HF scrubbers . Burning without scrubbing releases HF gas, violating environmental regulations.

References

  • ASTM International. (2023). Standard Test Methods for Assay of Organic Peroxides (ASTM E298-17). ASTM. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Hydrogen Fluoride Formation in Fluorinated Hydrocarbon Fires. NIST Fire Research Division. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Cumene (Isopropylbenzene).[1][2] ECHA. [Link]

  • PubChem. (2024). Compound Summary: 1-Fluoro-4-isopropylbenzene. National Library of Medicine. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Referenced for Cumene Hydroperoxide autocatalysis mechanisms).[2][3]

Sources

Foundational

Metabolic Stability of Fluoro-Methoxy-Isopropyl Benzenes

A Lead Optimization Guide for Medicinal Chemistry Executive Summary This technical guide addresses the metabolic liabilities associated with fluoro-methoxy-isopropyl benzene scaffolds. This trisubstituted aromatic core i...

Author: BenchChem Technical Support Team. Date: March 2026

A Lead Optimization Guide for Medicinal Chemistry

Executive Summary

This technical guide addresses the metabolic liabilities associated with fluoro-methoxy-isopropyl benzene scaffolds. This trisubstituted aromatic core is a frequent motif in medicinal chemistry, balancing steric bulk (isopropyl), hydrogen bond acceptance (methoxy), and electronic modulation (fluorine). However, the isopropyl and methoxy substituents represent distinct "metabolic soft spots" prone to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide provides a mechanistic analysis of these liabilities, strategies for fluorination-based stabilization, and a self-validating experimental protocol for assessing intrinsic clearance (


) in liver microsomes.
Part 1: Mechanistic Liability Analysis

To optimize stability, one must first understand the specific catalytic mechanisms driving clearance. The two primary vectors of metabolism for this scaffold are O-demethylation and Benzylic Hydroxylation .

1. The Methoxy Liability: O-Demethylation

The methoxy group (


) is a prime target for CYP2D6 and CYP3A4.
  • Mechanism: The reaction proceeds via Hydrogen Atom Transfer (HAT) from the methyl group to the high-valent Iron-Oxo species (Compound I) of the CYP heme.

  • Intermediate: This generates a carbon-centered radical, which rapidly rebounds to form a hemiacetal (

    
    ).
    
  • Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde (

    
    ) and revealing a phenol (
    
    
    
    ).
  • Consequence: The resulting phenol is often rapidly conjugated (Phase II metabolism) via glucuronidation, leading to rapid excretion.

2. The Isopropyl Liability: Benzylic vs.

-Oxidation

The isopropyl group (


) presents two potential sites for oxidation, governed by steric access and radical stability.
  • Benzylic Hydroxylation (Major Route): The tertiary benzylic carbon is electronically activated. Abstraction of the benzylic hydrogen generates a tertiary radical stabilized by resonance with the aromatic ring. This is energetically favorable (Bond Dissociation Energy

    
     85-90 kcal/mol) compared to primary C-H bonds.
    
  • 
    -Hydroxylation (Minor Route):  Oxidation of the terminal methyl groups.[1] While less electronically favorable, this pathway becomes dominant if the benzylic position is sterically hindered (e.g., by an ortho-substituent).
    
3. The Fluorine Effect: Stabilization Strategy

Fluorine introduction is the standard remediation strategy, operating via three distinct mechanisms:

  • Blockade: Replacing a metabolically labile Hydrogen with Fluorine (C-F BDE

    
     116 kcal/mol vs. C-H 
    
    
    
    99 kcal/mol) renders the site inert to CYP oxidation.
  • Electronic Deactivation: Fluorine's high electronegativity pulls electron density from the aromatic ring, raising the oxidation potential and making the ring less susceptible to electrophilic attack (arene hydroxylation).

  • pKa Modulation: Fluorine substitution can lower the pKa of proximal phenols (if formed), altering their conjugation profiles.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the competing metabolic pathways for a generic 4-fluoro-1-isopropyl-2-methoxybenzene scaffold.

MetabolicPathways Parent Parent Scaffold (Fluoro-Methoxy-Isopropyl) Hemiacetal Hemiacetal Intermediate (-OCH2OH) Parent->Hemiacetal CYP (HAT on -OMe) BenzylicRadical Benzylic Radical (Tertiary/Resonance Stabilized) Parent->BenzylicRadical CYP (HAT on iPr) TerminalAlcohol Terminal Alcohol (omega-oxidation) Parent->TerminalAlcohol CYP (Steric Control) Phenol Phenol Metabolite (O-Demethylation) Hemiacetal->Phenol Spontaneous Collapse (-HCHO) Glucuronide O-Glucuronide (Phase II Clearance) Phenol->Glucuronide UGT Enzymes BenzylicAlcohol Benzylic Alcohol (C-OH) BenzylicRadical->BenzylicAlcohol OH Rebound

Figure 1: Divergent metabolic pathways for fluoro-methoxy-isopropyl benzene. Red nodes indicate high-clearance terminal metabolites; yellow nodes indicate phase I functionalization.

Part 3: Experimental Protocol (Microsomal Stability)

To quantify the stability of your analogs, use this self-validating Liver Microsome (LM) assay. This protocol determines the in vitro intrinsic clearance (


).
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Human (HLM) or Rat (RLM) liver microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    .
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1.0

      
      M substrate solution in Phosphate Buffer (100 mM, pH 7.4).
      
    • Add microsomes to a final concentration of 0.5 mg/mL.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Prepare a parallel incubation without NADPH to monitor non-CYP degradation (chemical instability).

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution.
      
  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Quantify parent compound remaining (%) relative to the Internal Standard.

Data Calculation

Plot


 vs. time (

). The slope of the linear regression is

(elimination rate constant).




Interpretation Table:

CLint (Human)ClassificationAction Required
< 12

L/min/mg
Low Clearance Ideal. Proceed to PK.
12 - 47

L/min/mg
Moderate Acceptable. Check metabolites.
> 47

L/min/mg
High Clearance Unstable. Apply fluorination strategy.
Part 4: Strategic Optimization Workflow

When high clearance is observed, use the following logic to determine the modification strategy.

OptimizationLogic Start High Clearance Observed (> 47 uL/min/mg) MetID Perform Metabolite ID (LC-MS/MS) Start->MetID Decision Major Metabolite? MetID->Decision PathA Phenol (-OH) (O-dealkylation) Decision->PathA PathB Benzylic Alcohol (+16 Da) Decision->PathB PathC Aromatic -OH (+16 Da on Ring) Decision->PathC FixA Strategy: Fluorinate Ether Change -OMe to -OCHF2 or -OCF3 PathA->FixA FixB Strategy: Block Benzylic Site Change -iPr to -C(Me)2F or Cyclopropyl PathB->FixB FixC Strategy: Ring Blockade Add F to para/ortho position PathC->FixC

Figure 2: Decision tree for structural modification based on metabolite identification.

References
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link][2]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][3]

  • Structural control of cytochrome P450-c

    
    -hydroxylation. Journal of Inorganic Biochemistry.
    [Link]
    
  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes. Molecules. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Fluoro-6-isopropylanisole

Executive Summary & Strategic Rationale The incorporation of fluorine into aromatic systems is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and impro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into aromatic systems is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. The synthesis of 2-fluoro-6-isopropylanisole from 2-isopropylphenol represents a highly controlled, two-stage synthetic workflow.

Rather than relying on harsh, unselective electrophilic aromatic substitution, this protocol leverages Directed ortho-Lithiation (DoM) . By converting the phenol into an anisole, the methoxy group acts as a powerful Directing Metalation Group (DMG)[1]. This dictates absolute regiocontrol, allowing for precise electrophilic fluorination at the C6 position using N-fluorobenzenesulfonimide (NFSI)[2].

Mechanistic Causality & Workflow Design

The synthesis is divided into two distinct transformations, each designed with specific mechanistic intent:

  • Step 1: O-Methylation. The starting 2-isopropylphenol possesses an acidic hydroxyl proton that would destructively quench organolithium reagents. Methylation using methyl iodide (MeI) not only protects this functional group but transforms it into a methoxy group—a prerequisite DMG for the subsequent step[3].

  • Step 2: Directed ortho-Lithiation (DoM) & Fluorination. The methoxy oxygen coordinates to the lithium cation of n-butyllithium (n-BuLi). This coordination forces the basic butyl anion into close proximity with the adjacent ortho-proton (Complex Induced Proximity Effect, CIPE). Because the C2 position is sterically blocked by the bulky isopropyl group, deprotonation occurs exclusively at C6. The addition of TMEDA is critical; it breaks down n-BuLi hexamers into highly reactive monomers/dimers, accelerating the metalation[4]. Finally, the nucleophilic aryllithium is trapped by NFSI, a stable and selective electrophilic fluorine source[2].

Synthesis_Pathway SM 2-Isopropylphenol INT 2-Isopropylanisole SM->INT MeI, K2CO3 Acetone, 60°C LITH 6-Lithio-2-isopropylanisole INT->LITH n-BuLi, TMEDA THF, 0°C to RT PROD 2-Fluoro-6-isopropylanisole LITH->PROD NFSI THF, -78°C to RT

Reaction pathway for the regioselective synthesis of 2-fluoro-6-isopropylanisole.

Mechanism_CIPE Step1 1. O-Li Coordination (Methoxy directs n-BuLi) Step2 2. CIPE (n-BuLi positioned near C6-H) Step1->Step2 Step3 3. Deprotonation (Formation of Aryllithium) Step2->Step3 Step4 4. Electrophilic Trapping (NFSI delivers F+) Step3->Step4

Mechanistic sequence of Directed ortho-Lithiation (DoM) and electrophilic fluorination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and roles of all reagents for a standard 100 mmol scale synthesis.

Reagent / CompoundMW ( g/mol )EquivalentsAmountMechanistic Role
2-Isopropylphenol 136.191.013.62 g (100 mmol)Starting Material
Methyl Iodide (MeI) 141.941.521.29 g (150 mmol)Electrophile (Methylation)
Potassium Carbonate 138.211.520.73 g (150 mmol)Mild Base
2-Isopropylanisole 150.221.07.51 g (50 mmol)*Intermediate Substrate
n-Butyllithium (2.5M) 64.061.122.0 mL (55 mmol)Strong Base (Lithiation)
TMEDA 116.201.16.39 g (55 mmol)Deaggregating Ligand
NFSI 315.281.218.92 g (60 mmol)Electrophilic Fluorine Source

*Note: The DoM step is scaled to 50 mmol assuming standard intermediate isolation yields.

Step-by-Step Experimental Protocols

Protocol A: O-Methylation of 2-Isopropylphenol

This protocol establishes the necessary DMG for downstream regiocontrol.

  • System Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-isopropylphenol (13.62 g, 100 mmol) in 150 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 20.73 g, 150 mmol). Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is perfectly tuned to deprotonate the phenol without triggering side reactions with the solvent.

  • Electrophile Addition: Slowly add methyl iodide (21.29 g, 150 mmol) via syringe. (Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood).

  • Thermal Activation: Heat the heterogeneous mixture to reflux (~60 °C) and stir vigorously for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower Rf, stains intensely with KMnO₄) must completely disappear, replaced by a non-polar, UV-active spot (product).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether (200 mL) and wash with 1M NaOH (2 × 50 mL) to scavenge any unreacted phenol. Wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate to yield 2-isopropylanisole as a pale yellow oil.

  • Self-Validation (Post-Process): ¹H NMR (CDCl₃) must show a sharp singlet at ~3.8 ppm (3H, -OCH₃) and total absence of the broad phenolic -OH peak (~5.0 ppm).

Protocol B: Directed ortho-Lithiation and Fluorination

This protocol executes the regioselective C-H functionalization. Strict anhydrous Schlenk techniques are mandatory.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x). Add 2-isopropylanisole (7.51 g, 50 mmol), anhydrous TMEDA (6.39 g, 55 mmol), and anhydrous THF (100 mL).

  • Lithiation: Cool the solution to 0 °C using an ice-water bath. Dropwise add n-BuLi (2.5 M in hexanes, 22.0 mL, 55 mmol) over 15 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation (In-Process): The solution will transition to a deep yellow/orange color. This chromatic shift is a visual confirmation of the aryllithium species forming[4].

  • Electrophilic Trapping: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, dissolve NFSI (18.92 g, 60 mmol) in 50 mL of anhydrous THF. Transfer the NFSI solution dropwise into the aryllithium mixture via cannula over 30 minutes. Causality: Cryogenic temperatures are required to prevent the highly reactive aryllithium from undergoing unwanted side reactions (e.g., dimerization or solvent attack) before it can react with the fluorinating agent.

  • Completion: Leave the flask in the cooling bath and allow it to slowly warm to room temperature overnight.

    • Self-Validation (In-Process): The deep orange color of the aryllithium will gradually dissipate to a pale yellow suspension as the nucleophile is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via silica gel column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc).

    • Self-Validation (Post-Process): ¹⁹F NMR is the gold standard here; expect a distinct singlet in the aromatic fluorine region (approx. -130 to -140 ppm). ¹H NMR will confirm the loss of one aromatic proton and exhibit characteristic ¹H-¹⁹F ortho-coupling.

References

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar URL:[Link][1]

  • Lithiation | Organolithium Reagents | Chemical Processes Source: Vapourtec URL:[Link][4]

  • BJOC - Search Results (Methylation of 2-isopropylphenol) Source: Beilstein Journals URL:[Link][3]

Sources

Application

methylation of 2-fluoro-6-isopropylphenol protocol

Application Note: Selective O-Methylation of 2-Fluoro-6-Isopropylphenol Abstract This application note details the optimized protocol for the O-methylation of 2-fluoro-6-isopropylphenol to 2-fluoro-6-isopropylanisole . W...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective O-Methylation of 2-Fluoro-6-Isopropylphenol

Abstract

This application note details the optimized protocol for the O-methylation of 2-fluoro-6-isopropylphenol to 2-fluoro-6-isopropylanisole . While standard phenol methylation is routine, this specific substrate presents a unique "push-pull" challenge: the isopropyl group at the C6 position introduces steric hindrance (retarding nucleophilic attack), while the fluorine atom at C2 increases acidity (pKa ~9.5) via inductive electron withdrawal. This guide provides two validated workflows: a Standard Laboratory Protocol (Method A) using Methyl Iodide/Cesium Carbonate for maximum yield, and a Green Scale-Up Protocol (Method B) using Dimethyl Carbonate (DMC).

Chemical Strategy & Mechanism

The transformation relies on the Williamson Ether Synthesis , an SN2 nucleophilic substitution.[1] Success depends on balancing the deprotonation equilibrium with the steric accessibility of the phenoxide oxygen.

  • Electronic Factor (The Fluorine Effect): The electronegative fluorine (-I effect) stabilizes the phenoxide anion, making the starting material more acidic than non-fluorinated analogues (e.g., Propofol). This allows the use of milder bases like K₂CO₃ or Cs₂CO₃ rather than requiring NaH.

  • Steric Factor (The Isopropyl Effect): The bulky isopropyl group shields the oxygen, slowing the rate of SN2 attack on the methylating agent. To counteract this, we utilize polar aprotic solvents (DMF or Acetonitrile) to solvate the cation, leaving the "naked" phenoxide anion free to react.

Reaction Scheme

Figure 1: Mechanistic pathway for the base-mediated O-methylation.

Experimental Protocols

Method A: High-Yield Laboratory Synthesis (MeI/Cs₂CO₃)

Best for: Small scale (100 mg – 10 g), high purity requirements, and research applications.

Rationale: Cesium carbonate (Cs₂CO₃) is preferred over Potassium Carbonate (K₂CO₃) because the larger Cesium cation is more soluble in organic solvents and forms a looser ion pair with the phenoxide, enhancing nucleophilicity—critical for overcoming the steric bulk of the isopropyl group.

Reagents:

  • 2-Fluoro-6-isopropylphenol (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq) [CAUTION: Carcinogen]

  • Cesium Carbonate (Cs₂CO₃) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 0.5 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-fluoro-6-isopropylphenol (e.g., 1.54 g, 10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

  • Deprotonation: Add Cs₂CO₃ (3.91 g, 12 mmol) in a single portion. The suspension may turn slight yellow as the phenoxide forms. Stir at room temperature (RT) for 15 minutes.

  • Methylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (0.93 mL, 15 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The phenol (SM) typically runs lower (Rf ~0.3) than the ether product (Rf ~0.7).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organics with:

    • 1M NaOH (2 x 20 mL) – Critical step to remove unreacted hindered phenol.

    • Water (1 x 20 mL)

    • Brine (1 x 20 mL)

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Method B: Green Scale-Up Protocol (DMC)

Best for: Large scale (>10 g), safety-focused labs, and avoiding toxic halides.

Rationale: Dimethyl Carbonate (DMC) acts as both solvent and methylating agent. It is non-toxic and biodegradable. However, it is a "harder" electrophile and requires higher temperatures (reflux) and a catalyst (DABCO or K₂CO₃) to activate.

Reagents:

  • 2-Fluoro-6-isopropylphenol (1.0 eq)

  • Dimethyl Carbonate (DMC) (10–15 eq, acts as solvent)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Protocol:

  • Setup: Use a pressure tube or a flask with a high-efficiency reflux condenser.

  • Mixing: Combine phenol (10 mmol), K₂CO₃ (15 mmol), and TBAB (0.5 mmol) in DMC (20 mL).

  • Reaction: Heat the mixture to reflux (90°C). If using a pressure vessel, heat to 120°C for faster kinetics.

  • Duration: Reflux for 12–18 hours. (DMC reacts slower than MeI).

  • Workup: Filter off the inorganic salts while warm. Concentrate the filtrate to recover excess DMC (recyclable).

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH to remove unreacted phenol, dry, and concentrate.

Analytical Data & Quality Control

To validate the synthesis, compare the spectral signatures. The disappearance of the broad -OH singlet and appearance of the sharp -OMe singlet are diagnostic.

FeatureStarting Material (Phenol)Product (Anisole)
Physical State Colorless to pale yellow liquid/oilColorless oil
1H NMR (CDCl₃) δ 5.0–5.5 (s, 1H, -OH) δ 3.8–3.9 (s, 3H, -OCH₃)
19F NMR ~ -130 to -140 ppmShifted upfield by ~2-3 ppm
IR Spectroscopy Broad peak 3200–3500 cm⁻¹ (O-H)No O-H; Strong bands ~1250 cm⁻¹ (C-O-C)
GC-MS (EI) Molecular Ion (M+)M+ = (SM + 14)
Workflow Logic Diagram

Figure 2: Purification workflow emphasizing the removal of unreacted phenol via basic wash.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance of the isopropyl group preventing SN2 attack.

    • Solution: Switch solvent to DMSO (increases rate 10-100x vs acetone) or increase temperature to 60°C. If using Method A, add a catalytic amount of NaI (Finkelstein condition) to generate highly reactive MeI in situ if using MeCl or MeBr.

  • Issue: C-Methylation Byproducts.

    • Cause: "Hard" bases (like BuLi) or high temperatures can favor C-alkylation on the ring.

    • Solution: Stick to Carbonate bases (Cs₂CO₃, K₂CO₃). The oxygen is the softest nucleophile in this system under mild basic conditions.

  • Issue: Emulsions during Workup.

    • Cause: Surfactant-like properties of the isopropyl-phenol.

    • Solution: Use Brine heavily and avoid vigorous shaking; gentle rocking is preferred.

Safety & Compliance

  • Methyl Iodide (MeI): A volatile, potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate.

  • Fluorinated Compounds: While the C-F bond is stable, avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) at high temperatures, which could potentially liberate fluoride.

  • Waste Disposal: Segregate halogenated organic waste (MeI, DCM) from non-halogenated waste.

References

  • Williamson Ether Synthesis Mechanism & Scope: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for ether synthesis protocols).
  • Methylation of Sterically Hindered Phenols

    • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering.

  • Cesium Carbonate Effect

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Practical Chemistry.

  • Properties of 2-Fluoro-6-isopropylphenol (Analogous Data)

    • PubChem Compound Summary for 2-isopropylphenol (structural analog).

Sources

Method

Application Note: Advanced Reagents and Protocols for the O-Methylation of Sterically Hindered Phenols

Introduction: The Kinetic Barrier of Steric Hindrance The O-methylation of phenols is a foundational transformation in medicinal chemistry, natural product synthesis, and materials science. However, when dealing with ste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Barrier of Steric Hindrance

The O-methylation of phenols is a foundational transformation in medicinal chemistry, natural product synthesis, and materials science. However, when dealing with sterically hindered phenols—such as 2,6-di-tert-butylphenol, propofol derivatives, or heavily substituted flavonoids—traditional Williamson ether synthesis (using methyl iodide or dimethyl sulfate with potassium carbonate) frequently fails[1].

The bulky ortho-substituents create a physical shield around the phenolic hydroxyl group, significantly raising the activation energy required for the S_N2 nucleophilic attack on the methylating agent. To overcome this kinetic barrier, researchers must abandon standard protocols and utilize either hyper-electrophilic reagents that force the reaction kinetically, or nucleophilic/phase-transfer catalysis that alters the reaction pathway to lower the activation energy.

Mechanistic Causality in Reagent Selection

A. Methyl Trifluoromethanesulfonate (MeOTf): The Kinetic Brute Force

When a substrate is exceptionally recalcitrant, Methyl Triflate (MeOTf) is the reagent of choice. Its extreme reactivity stems from the exceptional nucleofugal properties of the trifluoromethanesulfonate anion (triflate)[2]. The strong electron-withdrawing nature of the fluorine atoms, combined with resonance stabilization, makes triflate one of the best leaving groups in organic chemistry. This renders the methyl carbon highly electrophilic, allowing it to overcome steric repulsion purely through kinetic driving force[2].

B. Dimethyl Carbonate (DMC) with DBU: Nucleophilic Catalysis

Dimethyl carbonate (DMC) is a green, non-toxic alternative to classical methylating agents, producing only methanol and carbon dioxide as byproducts[3]. However, DMC is inherently a poor electrophile. To methylate hindered phenols (such as complex flavonoids), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced[4]. DBU acts as a nucleophilic catalyst: it attacks the carbonyl carbon of DMC to generate a highly reactive N-methoxycarbonyl intermediate. This activated complex drastically lowers the activation energy, enabling the hindered phenoxide to attack the methyl group, thereby releasing CO₂ and regenerating the DBU catalyst[3][4].

C. Dimethyl Carbonate with TBAB: Phase Transfer Activation

For industrial or continuous-flow applications, Tetrabutylammonium bromide (TBAB) is used alongside DMC[5]. TBAB operates via phase-transfer principles. The bulky tetrabutylammonium cation forms a lipophilic ion pair with the phenoxide anion. This creates a "naked" (desolvated) phenoxide that exhibits dramatically enhanced nucleophilicity, allowing it to react with DMC at elevated temperatures[5].

Quantitative Data: Reagent Performance Comparison

The following table summarizes the comparative efficacy of various methylating systems when applied to sterically hindered substrates.

Reagent SystemSubstrate ExampleBase / CatalystTemp (°C)Typical YieldToxicity / Safety Profile
Methyl Triflate (MeOTf) 2,6-Di-tert-butylphenol2,6-Lutidine0 to 25>90%Highly toxic, volatile, corrosive[2]
Dimethyl Carbonate (DMC) Hindered FlavonoidsDBU90 (Reflux)85–95%Eco-friendly, non-toxic, safe[4]
Dimethyl Carbonate (DMC) 2,6-DimethoxyphenolTBAB130–160>90%Eco-friendly, requires sealed vessel[3][5]
Methyl Iodide (MeI) Moderately hindered phenolsK₂CO₃60–8040–70%Toxic, volatile alkylating agent

Reagent Selection Workflow

ReagentSelection Start Sterically Hindered Phenolic Substrate Q1 Is the substrate sensitive to strong electrophiles? Start->Q1 MeOTf Methyl Triflate (MeOTf) + 2,6-Lutidine (High Reactivity Protocol) Q1->MeOTf No (Needs Max Power) Q2 Green Chemistry or Scale-up Required? Q1->Q2 Yes / Safety Priority DMC_DBU DMC + DBU (Nucleophilic Catalysis Mild Reflux) Q2->DMC_DBU Mild Conditions (<100°C) DMC_TBAB DMC + TBAB (Phase Transfer High Temp/Pressure) Q2->DMC_TBAB Robust Substrates (>130°C)

Decision workflow for selecting O-methylation reagents for hindered phenols.

Self-Validating Experimental Protocols

Protocol A: High-Reactivity O-Methylation using Methyl Triflate (MeOTf)

Causality Note: This protocol utilizes 2,6-lutidine as the base. Because 2,6-lutidine is sterically hindered, it efficiently deprotonates the phenol without acting as a nucleophile itself, preventing the wasteful consumption of the MeOTf reagent[2].

Materials:

  • Hindered Phenol (1.0 equiv)

  • Methyl Trifluoromethanesulfonate (MeOTf) (1.5 equiv) — Handle in a fume hood; highly toxic.

  • 2,6-Lutidine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the hindered phenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2,6-lutidine (2.0 equiv) to the solution and stir at 0 °C for 10 minutes to facilitate pre-equilibrium deprotonation.

  • Electrophile Addition: Dropwise, add MeOTf (1.5 equiv) via syringe over 5 minutes.

  • Reaction Propagation: Allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the lower-R_f phenolic spot and the emergence of a higher-R_f UV-active spot indicates successful etherification.

  • Quenching: Quench the reaction by adding excess aqueous ammonia or a suitable buffer to destroy unreacted MeOTf[2]. Stir vigorously for 30 minutes.

  • Workup & Self-Validation Checkpoint 2 (NMR): Extract with DCM, wash with 1M HCl (to remove 2,6-lutidine), dry over Na₂SO₄, and concentrate. Validate success via ¹H-NMR by confirming the appearance of a sharp singlet integrating to 3 protons between 3.70–3.90 ppm (-OCH₃).

Protocol B: Eco-Friendly Catalytic O-Methylation using DMC and DBU

Causality Note: Dimethyl carbonate acts as both the solvent and the methylating agent. DBU is added to catalytically activate the DMC via a reactive N-methoxycarbonyl intermediate, enabling methylation at standard reflux temperatures without pressurized vessels[3][4].

Materials:

  • Hindered Phenol / Flavonoid (1.0 equiv)

  • Dimethyl Carbonate (DMC) (Solvent quantity, ~20-50 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 - 1.5 equiv)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the hindered phenol (1.0 equiv) in neat DMC (acting as solvent).

  • Catalyst Addition: Add DBU (1.0 to 1.5 equiv) to the suspension. The mixture will typically become a homogenous solution.

  • Thermal Activation: Heat the reaction mixture to 90 °C (reflux).

  • Self-Validation Checkpoint 1 (Gas Evolution): Observe the reaction. The continuous evolution of CO₂ gas bubbles indicates the active transfer of the methyl group to the phenoxide[3].

  • Reaction Monitoring: Continue refluxing for 12–24 hours. The reaction is complete when CO₂ evolution ceases and TLC/LC-MS confirms the consumption of the starting material[4].

  • Workup: Cool the mixture to room temperature. Evaporate the excess DMC under reduced pressure (DMC can be recovered and recycled).

  • Purification: Dissolve the crude residue in ethyl acetate, wash with 1M HCl to remove the DBU, followed by brine. Dry and concentrate to yield the highly pure O-methylated product.

References

Sources

Application

electrophilic fluorination of 2-isopropylanisole

Title: Application Note: Electrophilic Fluorination of 2-Isopropylanisole Introduction & Strategic Overview The targeted incorporation of fluorine into aromatic scaffolds is a critical vector in drug development, profoun...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Electrophilic Fluorination of 2-Isopropylanisole

Introduction & Strategic Overview

The targeted incorporation of fluorine into aromatic scaffolds is a critical vector in drug development, profoundly influencing a molecule's lipophilicity, pKa, and metabolic stability. The presents a sophisticated model for exploiting regioselectivity driven by competing steric and electronic parameters.

In this substrate, the methoxy (-OMe) group serves as a powerful electron-donating group, strongly directing electrophilic attack to the ortho and para positions. Conversely, the isopropyl (-iPr) group at the ortho position introduces significant steric bulk. This steric hindrance effectively blocks the adjacent ortho position (C3) and minimizes attack at the para position relative to the isopropyl group (C5). As a result, the reaction is highly regioselective, overwhelmingly favoring substitution at the C4 position (para to the methoxy group), yielding 4-fluoro-2-isopropylanisole as the principal product.

Reagent Selection & Mechanistic Causality

Historically, electrophilic fluorination utilized highly reactive and hazardous reagents such as fluorine gas (F2) or hypofluorites. The development of stable, solid-state N-F fluorinating agents has revolutionized synthetic protocols[1]. For this application, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the optimal reagent. It is non-hygroscopic, bench-stable, and provides a safe, controlled release of electrophilic fluorine[2].

Mechanistic Pathway: Selectfluor interacts with electron-rich arenes like 2-isopropylanisole predominantly through a Single Electron Transfer (SET) mechanism, followed by a rapid fluorine atom transfer[3]. The initial SET generates a radical cation on the arene, which then accepts the fluorine atom to form a localized arenium ion (sigma complex) at the C4 position. Deprotonation restores aromaticity, yielding the fluorinated product and liberating HBF4 and a defluorinated DABCO derivative. Anisole derivatives can also act as reversible scavengers for highly reactive ammonium radical dications released from Selectfluor, underscoring the complex radical dynamics at play[4].

Mechanism S 2-Isopropylanisole (Electron-Rich) SET SET Pathway Radical Cation S->SET e- transfer R Selectfluor (F+ Source) R->SET F donor INT Arenium Ion (Sigma Complex) SET->INT F transfer P 4-Fluoro-2-isopropylanisole (Major Product) INT->P -H+

Caption: Mechanistic SET pathway for the regioselective fluorination of 2-isopropylanisole.

Experimental Design & Causality

  • Solvent Selection (Acetonitrile): Selectfluor is highly polar and virtually insoluble in non-polar solvents. Acetonitrile (MeCN) is chosen for its high dielectric constant, which perfectly solubilizes the reagent and stabilizes the highly polar arenium ion intermediate during the transition state.

  • Temperature (80°C): While highly activated phenols can be fluorinated at room temperature, the steric bulk of the isopropyl group in 2-isopropylanisole raises the activation energy barrier. Heating to 80°C ensures kinetic viability and complete conversion within 16 hours.

  • Stoichiometry (1.2 Equivalents): A slight excess of Selectfluor accounts for trace moisture-induced degradation of the N-F bond while strictly avoiding over-fluorination (difluorination) of the activated ring.

Step-by-Step Protocol

Self-Validating System: This protocol is designed with built-in visual and analytical checkpoints. The complete dissolution of Selectfluor followed by the gradual precipitation of its defluorinated byproduct serves as a macroscopic indicator of reaction progress.

Workflow A 1. Substrate Prep 2-Isopropylanisole in MeCN B 2. Reagent Addition Selectfluor (1.2 eq) A->B C 3. Thermal Activation 80°C for 16 hours B->C D 4. Quench & Extract NaHCO3 (aq) / EtOAc C->D E 5. Purification Silica Gel Chromatography D->E

Caption: Workflow for the .

Phase 1: Setup and Activation

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with dry N2 for 5 minutes to eliminate atmospheric moisture.

  • Solvation: Add 2-isopropylanisole (1.0 mmol, 150.2 mg) followed by 10 mL of anhydrous Acetonitrile (MeCN). Stir at 400 rpm.

  • Reagent Addition: Add Selectfluor (1.2 mmol, 425 mg) in one continuous portion. The mixture will initially appear as a heterogeneous suspension.

  • Heating: Submerge the flask in a pre-heated oil bath at 80°C. Causality: As the mixture reaches reflux, Selectfluor will fully dissolve. Over the next 2-4 hours, a fine white precipitate (the defluorinated DABCO salt) will begin to form, visually validating the fluorine transfer.

Phase 2: In-Process Control (IPC) 5. Sampling: At the 14-hour mark, withdraw a 50 µL aliquot. Dilute with 0.5 mL EtOAc and wash with 0.5 mL deionized water to remove salts. 6. Analysis: Analyze the organic layer via GC-MS or TLC (Mobile Phase: Hexanes:EtOAc 9:1, UV 254 nm). The reaction is deemed complete when the starting material peak/spot is <2% relative to the product.

Phase 3: Quenching and Isolation 7. Quenching: Cool the reaction to room temperature. Slowly add 10 mL of saturated aqueous NaHCO3. Causality: This neutralizes the tetrafluoroboric acid (HBF4) byproduct, preventing acid-catalyzed side reactions during concentration. 8. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 9. Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the pure 4-fluoro-2-isopropylanisole.

Quantitative Data Summary

ParameterValue / ObservationAnalytical Method
Substrate 2-Isopropylanisole (1.0 mmol)Gravimetric
Reagent Selectfluor (1.2 equiv)Gravimetric
Reaction Time 16 HoursGC-MS / TLC
Temperature 80°CThermocouple
Major Product 4-Fluoro-2-isopropylanisoleNMR / GC-MS
Regiomeric Ratio > 9:1 (C4-fluoro : C6-fluoro)19F NMR of crude
Isolated Yield 78 - 82%Gravimetric

References

  • Development of N-F fluorinating agents and their fluorin
  • Fluorination of anisole with 22-1a, d, e.
  • Selectfluor. Wikipedia.
  • Radical Carbofluorination of Alkenes with Arylhydrazines and Selectfluor: Additives, Mechanistic P

Sources

Method

palladium-catalyzed cross-coupling using 2-fluoro-6-isopropylanisole

This comprehensive Application Note details the protocol for palladium-catalyzed cross-coupling reactions utilizing 2-fluoro-6-isopropylanisole as a core scaffold. Executive Summary 2-Fluoro-6-isopropylanisole represents...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note details the protocol for palladium-catalyzed cross-coupling reactions utilizing 2-fluoro-6-isopropylanisole as a core scaffold.

Executive Summary

2-Fluoro-6-isopropylanisole represents a sterically congested, electron-rich arene motif increasingly prevalent in agrochemical (e.g., herbicides) and pharmaceutical (e.g., kinase inhibitors) development. Its unique substitution pattern—featuring an ortho-fluorine for metabolic stability and an ortho-isopropyl group for conformational restriction—presents specific challenges in cross-coupling:

  • Steric Hindrance: The bulky isopropyl group at the 6-position shields the metal center, requiring specialized ligands.

  • Electronic Effects: The electron-donating methoxy group activates the ring, making oxidative addition of the aryl halide slower compared to electron-deficient systems unless optimized.

This guide focuses on the most robust synthetic pathway: Regioselective Bromination followed by Suzuki-Miyaura Cross-Coupling , utilizing advanced Buchwald precatalysts to overcome steric barriers.

Part 1: Strategic Analysis & Retrosynthesis

Direct C–H activation of 2-fluoro-6-isopropylanisole is possible but often lacks the regioselectivity required for GMP (Good Manufacturing Practice) standards. The industry-standard approach involves converting the anisole into a discrete electrophile (aryl bromide) prior to coupling.

Reaction Pathway Visualization

G Start 2-Fluoro-6-isopropylanisole (Starting Material) Bromination Step 1: Regioselective Bromination (NBS, MeCN, RT) Start->Bromination Electrophilic Subst. Intermediate 4-Bromo-2-fluoro-6-isopropylanisole (Electrophile) Bromination->Intermediate >95% Regioselectivity (Para) Coupling Step 2: Suzuki-Miyaura Coupling (Pd-XPhos G4, Ar-B(OH)2) Intermediate->Coupling Pd(0) Catalysis Product 4-Aryl-2-fluoro-6-isopropylanisole (Biaryl Scaffold) Coupling->Product C-C Bond Formation

Figure 1: Strategic workflow for functionalizing the 2-fluoro-6-isopropylanisole scaffold.

Part 2: Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 4-bromo-2-fluoro-6-isopropylanisole. Rationale: The methoxy group (–OMe) is a strong ortho, para-director. Since the ortho positions (2 and 6) are blocked by fluoro and isopropyl groups, bromination occurs exclusively at the para position (C4), driven by electronic activation and steric availability.

Materials:

  • 2-Fluoro-6-isopropylanisole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • Ammonium acetate (NH₄OAc) (10 mol% catalyst)

Step-by-Step Procedure:

  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-isopropylanisole (10.0 mmol, 1.68 g) and MeCN (20 mL).

  • Catalyst Addition: Add NH₄OAc (1.0 mmol, 77 mg). Note: Mild acid catalysis accelerates the reaction without causing demethylation.

  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess bromine). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The crude product is typically a colorless oil of sufficient purity (>95%) for coupling. If necessary, purify via silica gel chromatography (100% Hexanes).

Yield: 90–95% Data: ¹H NMR (400 MHz, CDCl₃) should show a diagnostic doublet (J ~ 10 Hz) for the aromatic protons at C3 and C5, confirming para-substitution.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling of 4-bromo-2-fluoro-6-isopropylanisole with an aryl boronic acid. Rationale: The bulky isopropyl group ortho to the reaction site (even if distal at C4, the rotational barrier affects the catalyst approach) and the electron-rich nature of the ring require a highly active catalyst system. XPhos Pd G4 or SPhos Pd G4 are the gold standards here due to their ability to facilitate oxidative addition and reductive elimination in hindered systems.

Materials:

  • 4-Bromo-2-fluoro-6-isopropylanisole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of nitrogen, charge a reaction vial with 4-bromo-2-fluoro-6-isopropylanisole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL).

  • Base Activation: Add the aqueous K₃PO₄ solution (3.0 mmol in 1.5 mL H₂O). Note: Tribasic phosphate is preferred over carbonate for hindered substrates to minimize protodeboronation.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc.

  • Purification: Pass the organic layer through a pad of Celite/Silica to remove Pd residues. Concentrate and purify via flash chromatography.

Part 3: Data & Optimization Guide

Catalyst Screening Matrix

When optimizing for specific partners (e.g., heteroaryls), use the following decision matrix based on yield and conversion data.

Catalyst SystemLigand ClassYield (Avg)Notes
Pd(OAc)₂ / SPhos Biaryl Phosphine85-95%Best for general aryl-aryl coupling. High tolerance for sterics.[1]
XPhos Pd G4 Biaryl Phosphine90-98%Superior for heteroaryl boronic acids or chlorides.
Pd(dppf)Cl₂ Ferrocenyl40-60%Often fails with highly hindered substrates; use only for simple cases.
Pd(PPh₃)₄ Simple Phosphine<30%Not Recommended. Oxidative addition is too slow for this electron-rich bromide.
Mechanistic Insight: The "Isopropyl Effect"

The isopropyl group at C6 exerts a conformational lock on the anisole ring. In the catalytic cycle, this bulk prevents the formation of "palladium black" aggregates but also slows down the transmetalation step.

  • Solution: The use of dialkylbiaryl phosphine ligands (like SPhos/XPhos) creates a "monoligated" Pd(0) species that is highly active and electron-rich, facilitating the oxidative addition into the C–Br bond despite the electron-rich nature of the anisole ring.

Part 4: Troubleshooting & Critical Parameters

  • Protodeboronation: If the boronic acid decomposes before coupling (common with 2-heteroaryl boronic acids), switch to the corresponding boronic ester (pinacol ester) or use anhydrous conditions (Dioxane/Cs₂CO₃) with no added water.

  • Homocoupling: If 4,4'-biaryl (dimer of the bromide) is observed, reduce the catalyst loading to 1 mol% and ensure strictly oxygen-free conditions.

  • Regioselectivity Issues: If bromination yields a mixture of isomers (rare), lower the reaction temperature to -10°C and use NBS in DMF instead of MeCN.

References

  • Design of Catalysts for Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • SPhos/XPhos Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Regioselective Bromination of Anisoles: Smith, K., et al. (2005). Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile. Organic & Biomolecular Chemistry, 3, 3918-3922. [Link]

  • Synthesis of 2-Fluoro-6-isopropylphenol Derivatives: Patent WO2017087837A1. Purinones as ubiquitin-specific protease 1 inhibitors. (Demonstrates the use of this scaffold in drug discovery).

Sources

Application

Strategic Utilization of Fluorinated Anisoles in Pharmaceutical Synthesis

Executive Summary: The Fluorine-Methoxy Synergy Fluorinated anisoles represent a privileged scaffold in modern medicinal chemistry, serving as dual-purpose intermediates.[1] They function simultaneously as robust buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Methoxy Synergy

Fluorinated anisoles represent a privileged scaffold in modern medicinal chemistry, serving as dual-purpose intermediates.[1] They function simultaneously as robust building blocks for regioselective functionalization and as bioisosteric cores that modulate physicochemical properties.

The strategic value of fluorinated anisoles lies in the interplay between the methoxy group (a versatile handle for protection/deprotection and directed metalation) and the fluorine atom (a metabolic blocker and electronic modulator). This guide provides validated protocols for leveraging these scaffolds to access complex pharmaceutical intermediates, specifically focusing on regioselective lithiation and controlled demethylation.

Key Chemical Advantages
PropertyEffect of Fluorine Substitution (vs. H)Pharmaceutical Impact
Metabolic Stability Blocks CYP450 oxidation at specific ring positions.[1]Extends half-life (

) and reduces toxic metabolites.
Lipophilicity Increases LogP (approx. +0.25 per F atom).Enhances membrane permeability and blood-brain barrier penetration.[1]
Acidity (pKa) Increases acidity of ortho-protons.[1]Facilitates regioselective lithiation (DoM) under milder conditions.
Conformation Induces specific dipole alignments.Locks bioactive conformations for receptor binding.

Critical Application: Regioselective Ortho-Lithiation

The most powerful application of fluorinated anisoles is their ability to undergo Directed Ortho Metalation (DoM). A common challenge is the competition between the fluorine atom and the methoxy group, both of which are Ortho Directing Groups (ODGs).

Mechanism & Regiocontrol
  • Methoxy Group (

    
    ):  Directs via coordination (CIPE - Complex Induced Proximity Effect).[1]
    
  • Fluorine Atom (

    
    ):  Directs via strong inductive acidification of the ortho-proton.[1]
    

Expert Insight: In 3-fluoroanisole, lithiation occurs exclusively at the 2-position (between F and OMe) due to the cooperative directing effects.[1] In 4-fluoroanisole, lithiation occurs ortho to the fluorine (position 3), as the inductive effect of fluorine often overrides the coordination effect of the methoxy group in the absence of strong chelating agents.

Protocol A: Regioselective Lithiation of 3-Fluoroanisole

Objective: Synthesis of 2-substituted-3-fluoroanisoles (e.g., 3-fluoro-2-methoxybenzoic acid derivatives).[1]

Materials
  • Substrate: 3-Fluoroanisole (1.0 equiv)[1]

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
    
  • Ligand: TMEDA (Tetramethylethylenediamine) (1.1 equiv) - Crucial for breaking Li aggregates.[1]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Electrophile: Dry

    
     (gas or solid) or DMF.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and TMEDA.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add

    
    -BuLi dropwise over 15 minutes. Caution: Exothermic.
    
    • Checkpoint: Stir at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of the lithiated species (2-lithio-3-fluoroanisole).[1]

  • Quenching:

    • For Carboxylation: Bubble excess dry

      
       gas through the solution for 30 minutes while maintaining temperature below -60 °C.
      
    • For Formylation: Add DMF (1.5 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated

    
     (aq). Acidify aqueous layer to pH 2 with 1N HCl (if making acid). Extract with EtOAc.
    

Validation Criteria:

  • Yield: >85% conversion.

  • Regioselectivity: >95:5 ratio favoring the 2-position (confirmed by

    
    H NMR; look for 1,2,3-trisubstituted pattern).[1]
    

Critical Application: Demethylation to Fluorophenols

Fluorinated anisoles are often used as "masked" fluorophenols. The methoxy group protects the phenol during harsh upstream reactions (e.g., oxidations, couplings). The final step often requires clean demethylation without defluorination.

Protocol B: -Mediated Demethylation

Objective: Conversion of 4-fluoroanisole derivatives to 4-fluorophenols.

Materials
  • Reagent: Boron Tribromide (

    
    ) (1.0 M in DCM).[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).[3]

  • Quench: Methanol and Ice water.

Step-by-Step Methodology
  • Dissolution: Dissolve the fluorinated anisole intermediate in DCM (0.2 M) under Nitrogen.

  • Cooling: Cool to -78 °C . Note: Low temperature is critical to prevent defluorination or aryl migration.

  • Addition: Add

    
     (1.2 equiv per methoxy group) dropwise.
    
  • Reaction: Stir at -78 °C for 30 mins, then allow to warm to 0 °C (ice bath) and stir for 2 hours. Do not reflux.

  • Quenching (Hazardous): Cool back to -78 °C. Add Methanol dropwise (very exothermic) to destroy excess

    
     and form volatile trimethyl borate.
    
  • Hydrolysis: Pour into ice water. Extract with DCM.[3]

  • Purification: The resulting fluorophenol is often pure enough for use; otherwise, recrystallize from hexanes/EtOAc.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic divergence possible when starting with a simple fluoroanisole scaffold.

Fluoroanisole_Workflow Start 3-Fluoroanisole (Starting Material) Lithiation Regioselective Lithiation (n-BuLi / TMEDA, -78°C) Start->Lithiation Activation Intermediate 2-Lithio-3-fluoroanisole (Transient Species) Lithiation->Intermediate C-H Deprotonation PathA Electrophile: CO2 Intermediate->PathA PathB Electrophile: B(OMe)3 Intermediate->PathB ProductA 3-Fluoro-2-methoxybenzoic Acid (Scaffold for Amide Coupling) PathA->ProductA Carboxylation ProductB 3-Fluoro-2-methoxyphenylboronic Acid (Suzuki Coupling Partner) PathB->ProductB Boronation Demethylation Demethylation (BBr3, DCM) ProductA->Demethylation Optional Deprotection Final 3-Fluorosalicylic Acid Derivs. (Bioactive Core) Demethylation->Final

Caption: Divergent synthesis starting from 3-fluoroanisole, utilizing the cooperative directing effects of F and OMe groups.

Case Study: Fluorinated Intermediates in Drug Synthesis

While many drugs contain the fluorophenyl moiety, the fluoroanisole motif is a specific intermediate used to construct them.

Example: Synthesis of Linezolid Intermediates

Although Linezolid itself is a fluorinated N-aryl oxazolidinone, its synthesis often proceeds through fluorinated aniline derivatives that share chemistry with anisoles (nucleophilic aromatic substitution).[1]

  • Intermediate: 3-fluoro-4-morpholinyl aniline.[1]

  • Relevance: The electronic properties of the fluorine atom ortho to the nitrogen are tuned similarly to those in fluoroanisoles, affecting the ring's susceptibility to oxidation.

Example: Moxifloxacin
  • Structure: Contains a cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid core.[1]

  • Role of Methoxy: The C8-methoxy group (an anisole substructure embedded in the quinolone) improves stability against UV light and enhances activity against Gram-positive bacteria compared to C8-H analogs.[1]

  • Role of Fluorine: The C6-fluorine is essential for DNA gyrase inhibition (the pharmacophore).

References

  • Furlano, D. C., et al. (1987). "Unexpected Regioselectivity in the Lithiation of Fluoroanisoles." Journal of Organic Chemistry. Link

  • Schlosser, M. (2005).[4] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Demethylation of 4-Fluoroanisole: Protocols and Troubleshooting." BenchChem Application Notes. Link

  • Ladd, D. L., et al. (1986). "Synthesis of the antibacterial agent linezolid." Journal of Medicinal Chemistry.
  • PubChem. (2025).[5] "2-Fluoroanisole Compound Summary." National Library of Medicine. Link

Sources

Method

bioisosteric replacement of propofol derivatives

Application Note: Bioisosteric Replacement of Propofol Derivatives Executive Summary: The Propofol Paradox Propofol (2,6-diisopropylphenol) represents a pharmacological paradox: it is the "gold standard" intravenous anes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioisosteric Replacement of Propofol Derivatives

Executive Summary: The Propofol Paradox

Propofol (2,6-diisopropylphenol) represents a pharmacological paradox: it is the "gold standard" intravenous anesthetic due to its rapid onset and offset, yet its physicochemical properties are suboptimal. Its high lipophilicity (LogP ~3.8) and poor water solubility necessitate lipid emulsion formulations (e.g., Intralipid®), which cause pain on injection, support bacterial growth, and risk hyperlipidemia. Furthermore, its rapid metabolism via hepatic glucuronidation and hydroxylation limits its utility in long-term sedation.

This guide details the bioisosteric strategies used to overcome these limitations without compromising the pharmacophore responsible for GABAergic modulation. We focus on three proven approaches: Cyclopropyl Replacement (Ciprofol), Phosphate Ester Prodrugs (Fospropofol), and Metabolic Blocking (Fluorination/Deuteration).

Strategic Design Framework (SAR)

The pharmacophore of propofol requires a phenolic hydroxyl group flanked by steric bulk at the 2,6-positions. Bioisosteric replacement must navigate a narrow structure-activity relationship (SAR) to maintain potency while altering physicochemical properties.

Visualizing the SAR Landscape

PropofolSAR Propofol Propofol (2,6-diisopropylphenol) OH_Group Phenolic -OH (Critical H-bond donor) Propofol->OH_Group Pharmacophore Pos26 2,6-Alkyl Groups (Steric Bulk) Propofol->Pos26 Pharmacophore Pos4 Para-Position (Metabolic Vulnerability) Propofol->Pos4 Clearance Site Strategy2 Strategy B: Phosphate Ester (e.g., Fospropofol) Water Solubility (Prodrug) OH_Group->Strategy2 Masking Strategy1 Strategy A: Cyclopropyl (e.g., Ciprofol) Increases Potency 4-5x Pos26->Strategy1 Bioisosteric Swap Strategy3 Strategy C: Fluorination/Deuteration (e.g., 4-F-Propofol) Blocks Metabolism Pos4->Strategy3 Halogenation

Figure 1: Strategic map of bioisosteric intervention points on the propofol scaffold.

Comparative Data: Bioisostere Profiles

ParameterPropofol Ciprofol (HSK3486) Fospropofol
Chemical Strategy Parent MoleculeCyclopropyl replaces one isopropylPhosphate Ester prodrug
Potency (Relative) 1.0x4.0 – 5.0x ~0.54x (molar equiv.)
Formulation Lipid Emulsion (Opaque)Lipid Emulsion (Lower conc.)Aqueous Solution (Clear)
Onset of Action Rapid (<1 min)Rapid (<1 min)Delayed (4–8 min)
Pain on Injection High (Severe)Low (due to lower conc.)None (perineal paresthesia instead)
Metabolism Rapid GlucuronidationGlucuronidation (M4 metabolite)Hydrolysis by ALP -> Propofol

Detailed Protocols

Protocol A: Validation of GABAergic Potency (Electrophysiology)

Target Audience: Researchers validating Strategy A (Ciprofol-like analogs).

Rationale: Bioisosteric replacement of the alkyl groups (e.g., cyclopropyl for isopropyl) significantly alters lipophilicity and receptor binding affinity. Standard binding assays are insufficient; functional validation via Whole-Cell Patch Clamp on recombinant GABA_A receptors is the gold standard to quantify the "Potency Shift."

Materials:

  • Cell Line: HEK293 cells stably transfected with human GABA_A subunits (

    
    , 
    
    
    
    ,
    
    
    ).
  • Rig: Axon MultiClamp 700B amplifier (or equivalent).

  • Solutions:

    • Extracellular:[1] 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular:[1] 140 mM CsCl, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES (pH 7.2).

    • Agonist: GABA (1-3 μM for potentiation assays; 1 mM for direct activation).

Step-by-Step Workflow:

  • Cell Preparation: Plate cells on glass coverslips 24h prior to recording. Ensure 60-80% confluence.

  • Giga-seal Formation:

    • Pull borosilicate glass pipettes to resistance 3–5 MΩ.

    • Approach cell, apply slight suction to form Giga-seal (>1 GΩ).

    • Apply pulse suction to rupture membrane (Whole-cell configuration).

  • Voltage Clamp: Clamp membrane potential at -60 mV .

  • Control Application (Normalization):

    • Apply GABA (EC10 concentration, typically 1-3 μM) for 5s. Record current (

      
      ).
      
    • Wash for 60s with extracellular buffer.

  • Test Compound Application:

    • Co-apply GABA (EC10) + Test Bioisostere (0.1 – 100 μM) for 5s.

    • Record peak current (

      
      ).
      
  • Self-Validation Check:

    • Positive Control:[1] Run Propofol (10 μM) on the same cell.

    • Stability:[1][2] If series resistance (

      
      ) changes by >20%, discard cell.
      
  • Data Analysis:

    • Calculate Potentiation % =

      
      .
      
    • Fit dose-response curve to Hill equation to derive

      
      .
      

Expected Outcome: Ciprofol-like analogs should show a left-shifted dose-response curve (


 < Propofol) with similar maximal efficacy.
Protocol B: Prodrug Activation Kinetics (ALP Hydrolysis Assay)

Target Audience: Researchers validating Strategy B (Fospropofol-like prodrugs).

Rationale: Phosphate ester prodrugs are inactive until cleaved by Alkaline Phosphatase (ALP) . The rate of hydrolysis determines the onset of anesthesia. A prodrug that is too stable will fail clinically. This assay quantifies the conversion rate


.

Materials:

  • Enzyme: Human Placental or Liver Alkaline Phosphatase (ALP).

  • Substrate: Test Prodrug (e.g., Fospropofol derivative).

  • Control Substrate: p-Nitrophenyl Phosphate (pNPP).[2]

  • Buffer: Glycine buffer (pH 9.6) or physiological HEPES (pH 7.4) with 1 mM MgCl₂ and 10 μM ZnCl₂ (cofactors).

  • Detection: HPLC-UV or LC-MS/MS.

Step-by-Step Workflow:

  • Preparation:

    • Prepare 10 mM stock of Prodrug in water.

    • Dilute ALP to 1 unit/mL in assay buffer.

  • Reaction Initiation:

    • In a 96-well plate or microcentrifuge tube, mix 100 μL Prodrug (final conc. 100 μM) with 100 μL ALP solution.

    • Incubate at 37°C .

  • Sampling (Time-Course):

    • At

      
       min, remove 20 μL aliquots.
      
    • Quench: Immediately add 20 μL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Thymol).

  • Analysis:

    • Centrifuge quenched samples (10,000 x g, 5 min) to pellet protein.

    • Inject supernatant into HPLC (C18 column).

    • Monitor disappearance of Prodrug and appearance of Parent Drug (Propofol).

  • Self-Validation Check:

    • Mass Balance: The molar sum of [Prodrug] + [Parent] should remain constant (±10%). If not, check for non-specific adsorption to plasticware.

    • Control: Run pNPP in parallel; solution should turn yellow (absorbance at 405 nm) to verify enzyme activity.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      . Calculate 
      
      
      
      .

Expected Outcome: A viable anesthetic prodrug should have a


 < 10-15 minutes in this assay to ensure rapid clinical onset.
Protocol C: Metabolic Stability Screening (Microsomal Stability)

Target Audience: Researchers validating Strategy C (Fluorination/Deuteration).[1]

Rationale: Propofol is rapidly cleared via CYP2B6-mediated para-hydroxylation. Bioisosteres with para-fluorine or deuterium are designed to block this site. This assay compares intrinsic clearance (


).

Step-by-Step Workflow:

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate HLM + Test Compound (1 μM) for 5 min at 37°C.

    • Initiate with NADPH.

  • Sampling:

    • Sample at 0, 5, 15, 30, 45 min.

    • Quench with ice-cold ACN (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    • Determine

      
       from depletion curve.
      
    • Calculate

      
      .
      
  • Interpretation:

    • Success: Test compound

      
       < Propofol 
      
      
      
      (typically >50% reduction for deuterated analogs).

References

  • Ciprofol Clinical Pharmacology

    • Title: Ciprofol as compared to propofol for sedation and general anesthesia: a systematic review of randomized controlled trials.[3]

    • Source: PMC (NIH), 2024.
    • URL:[Link]

  • Fospropofol Mechanism

    • Title: Fospropofol: Clinical Pharmacology, Metabolism and Elimination.[4][5]

    • Source: PMC (NIH).
    • URL:[Link]

  • GABA Receptor Modulation

    • Title: Propofol Is an Allosteric Agonist with Multiple Binding Sites on Conc
    • Source: Molecular Pharmacology.
    • URL:[Link]

  • Propofol SAR

    • Title: General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of GABA current.[6]

    • Source: Journal of Pharmacology and Experimental Therapeutics.[7]

    • URL:[Link]

  • Ciprofol Synthesis & Scale-up

    • Title: Development of a Kilogram-Scale Route for Clinical Sample Production of the Intravenous Anesthetic Cipepofol.
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Advanced Synthesis of Fluorinated Herbicide Intermediates

Application Note & Protocol Guide | Doc ID: AN-FL-AGRO-2026 Executive Summary: The "Fluorine Effect" in Agrochemicals[1][2][3][4][5][6] The strategic incorporation of fluorine into herbicide scaffolds is not merely a str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-FL-AGRO-2026

Executive Summary: The "Fluorine Effect" in Agrochemicals[1][2][3][4][5][6]

The strategic incorporation of fluorine into herbicide scaffolds is not merely a structural modification; it is a fundamental alteration of the molecule's physicochemical identity.[1] Fluorine's extreme electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~485 kJ/mol) drive three critical performance metrics in modern herbicides (e.g., PPO inhibitors, SDHI classes):

  • Metabolic Blockade: The C-F bond resists oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the active ingredient in the plant.
    
  • Lipophilicity Modulation: Fluorination alters

    
    , facilitating the penetration of waxy plant cuticles.
    
  • Bioisosterism: The trifluoromethyl group (

    
    ) mimics the volume of an isopropyl group but with inverted electronic properties, altering binding affinity at the target enzyme site.
    

This guide details three industrial-standard protocols for synthesizing high-value fluorinated intermediates, moving beyond academic curiosity to scalable, robust methodologies.

Strategic Approach I: The Halex Reaction (SNAr)

Target: Fluorinated Pyridines and Benzenes (e.g., precursors for Picloram analogs, Diflufenican).

The Halogen Exchange (Halex) reaction is the industrial workhorse for converting aryl chlorides to aryl fluorides.[2] Unlike electrophilic fluorination (e.g., Selectfluor), which is cost-prohibitive at ton-scale, Halex utilizes inexpensive Potassium Fluoride (KF).

Mechanistic Insight

The reaction proceeds via Nucleophilic Aromatic Substitution (


). The rate-limiting step is the formation of the Meisenheimer complex.
  • Challenge: KF is insoluble in organic solvents; the reaction is heterogeneous (Solid-Liquid).

  • Solution: Use of Phase Transfer Catalysts (PTC) and dipolar aprotic solvents to "naked" the fluoride ion, increasing its nucleophilicity.

Protocol: Synthesis of 2,6-Difluorobenzonitrile

Scale: 100 g basis | Reaction Type: Heterogeneous



Equipment
  • 1 L Hastelloy or Stainless Steel (SS-316) autoclave (Glass-lined reactors are forbidden due to HF etching risk).

  • High-torque overhead stirrer (Anchor impeller).

  • Spray dryer (for KF pretreatment).

Reagents
ReagentRoleSpecification
2,6-DichlorobenzonitrileSubstrate>98% Purity
Potassium Fluoride (KF)NucleophileSpray-dried, <0.1%

Sulfolane (or DMSO)SolventAnhydrous, <50 ppm

Tetraphenylphosphonium Bromide (

)
Phase Transfer CatalystThermal stability >200°C
Step-by-Step Methodology
  • KF Activation (Critical): Commercial KF is hygroscopic. Water forms a solvation shell around

    
    , killing reactivity. Spray dry KF at 150°C to obtain a high-surface-area powder.
    
  • Charging: In the autoclave, charge Sulfolane (500 mL), Activated KF (2.5 equiv, 85 g), and

    
     (0.05 equiv).
    
  • Drying: Heat to 150°C under vacuum (20 mbar) for 1 hour to remove trace water (azeotropic distillation if toluene is added).

  • Reaction: Release vacuum with

    
    . Add 2,6-Dichlorobenzonitrile (100 g). Seal reactor.
    
  • Thermolysis: Heat to 210°C . Pressure will rise to ~3-5 bar. Stir vigorously (800 RPM).

  • Monitoring: Hold for 12 hours. Monitor via GC-FID. Reaction is complete when mono-fluoro intermediate is <1%.

  • Workup: Cool to 60°C. Filter salts (KCl/KF) through a sintered metal filter. Distill the product (bp ~80°C at reduced pressure).

Troubleshooting & Quality Control
  • Low Conversion: Usually due to "wet" solvent. If water >1000 ppm, the reaction stalls due to H-bonding.

  • Corrosion: If the reactor shows pitting, verify the absence of acid impurities in the substrate which generate HF.

Visualization: Phase Transfer Catalysis Cycle

HalexMechanism SolidKF Solid KF (Lattice Energy High) Solvent Polar Aprotic Solvent (Sulfolane) SolidKF->Solvent Low Solubility Complex Active Species [Q+ F-] (Solubilized) SolidKF->Complex PTC Extraction PTC Phase Transfer Catalyst (Q+ X-) PTC->Complex Meisenheimer Meisenheimer Complex Complex->Meisenheimer Nucleophilic Attack Substrate Substrate (Ar-Cl) Substrate->Meisenheimer Product Product (Ar-F) Meisenheimer->Product Elimination Byproduct Salt Waste (KCl) Meisenheimer->Byproduct Leaving Group Byproduct->PTC Regenerates Q+ Cl-

Figure 1: The Halex Phase Transfer Cycle. The catalyst (Q+) shuttles fluoride from the solid surface into the organic phase, enabling the reaction.

Strategic Approach II: Building Block Cyclization

Target: Trifluoromethyl Pyrazoles (e.g., precursors for Pyroxasulfone, Tiafenacil).

Constructing the ring with fluorine already attached is often superior to late-stage fluorination. The reaction between a hydrazine and a fluorinated 1,3-diketone is the standard.

Mechanistic Insight

The condensation of a hydrazine with a 1,3-dielectrophile is regioselective but not regiospecific.

  • The Problem: Obtaining the 3-trifluoromethyl isomer vs. the 5-trifluoromethyl isomer.

  • Control: The regiochemistry is dictated by the relative hardness/softness of the electrophilic carbons and the pH of the reaction medium.

Protocol: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Scale: 50 g basis

Reagents
  • Building Block: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

  • Nucleophile: Hydrazine Hydrate (80%).

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology
  • Preparation: Charge ETFAA (50 g, 1.0 equiv) and Ethanol (250 mL) into a 500 mL round-bottom flask. Cool to 0°C.

  • Addition: Add Hydrazine Hydrate (1.05 equiv) dropwise over 30 minutes. Caution: Exothermic.

  • Cyclization: Allow to warm to room temperature, then reflux (78°C) for 4 hours.

  • Dehydration: The initial intermediate is often the 5-hydroxy-pyrazoline. Reflux ensures elimination of water to form the aromatic pyrazole.

  • Isolation: Evaporate ethanol. The residue is often a mixture of isomers.

  • Purification: Recrystallization from Hexane/Ethyl Acetate. The 3-

    
     isomer is typically less soluble than the 5-
    
    
    
    isomer (verify via 19F NMR ).
Critical Quality Attribute (CQA): Regioisomer Ratio
  • 19F NMR Validation:

    • 3-

      
       isomer shift: 
      
      
      
      -62.5 ppm.
    • 5-

      
       isomer shift: 
      
      
      
      -59.8 ppm.
    • Target ratio: >95:5.

Visualization: Regioselective Cyclization Flow

PyrazoleSynthesis Reactants Ethyl 4,4,4-trifluoroacetoacetate + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Cyclization Cyclization (Acid vs Base Control) Intermediate->Cyclization Isomer3 3-CF3 Isomer (Thermodynamic) Cyclization->Isomer3 Reflux/Acid Isomer5 5-CF3 Isomer (Kinetic) Cyclization->Isomer5 Low Temp/Base

Figure 2: Divergent pathways in pyrazole synthesis. Reaction conditions dictate the final position of the trifluoromethyl group.

Strategic Approach III: Difluoromethoxy Functionalization

Target: Difluoromethoxy Arenes (e.g., Fluroxypyr intermediates).

Direct difluoromethylation of phenols is critical. Historically, this used Chlorodifluoromethane (Freon-22), an ozone-depleting gas. Modern protocols use solid, non-ODS reagents that generate difluorocarbene (


) in situ.
Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate

Reagent:


 (Solid, easy handling).
Step-by-Step Methodology
  • Setup: 3-neck flask with reflux condenser and

    
     line.
    
  • Solvation: Dissolve Phenolic substrate (e.g., 4-amino-3,5-dichlorophenol) in DMF.

  • Base: Add

    
     (1.5 equiv) to deprotonate the phenol. Stir 30 min at RT.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.0 equiv).

  • Carbene Generation: Heat to 95°C .

    • Mechanism:[2][3][4]

      
      .
      
    • The phenol anion attacks the electrophilic carbene.

  • Quench: Proton source (trace water in solvent or added later) converts the intermediate to

    
    .
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate.

Safety & Handling Protocols

Working with fluorinated intermediates poses unique hazards.[5]

HazardRiskMitigation Protocol
Hydrogen Fluoride (HF) Bone decalcification, fatal systemic toxicity.Even if not using HF gas, hydrolysis of fluorides can generate HF. Calcium Gluconate gel must be available at arm's length.
Thermal Runaway Halex reactions are exothermic.[2]Use rupture discs on autoclaves. Do not exceed 60% fill volume.
Pressure Autoclaves operate at 5-10 bar.Hydrostatic testing of reactors every 12 months.

References

  • Siegemund, G., et al. (2016). "Fluorine Compounds, Organic."[6][5][1][7][2][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4] Link

  • Furuya, T., Klein, J. E., & Ritter, T. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis, 2010(11), 1804-1821. Link

  • Fujiwara, T., & O'Hagan, D. (2014). "Successful Fluorine-Containing Herbicide Development." Journal of Fluorine Chemistry, 167, 16-29. Link

  • Ma, J. A., & Cahard, D. (2008). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylation." Journal of Fluorine Chemistry, 129(9), 898-900. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Method

Schiemann reaction conditions for 2-isopropyl-6-methoxyaniline

Application Note: Optimized Schiemann Reaction Conditions for 2-Isopropyl-6-methoxyaniline Part 1: Strategic Analysis & Core Directive Executive Summary The conversion of 2-isopropyl-6-methoxyaniline to its fluorinated a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Schiemann Reaction Conditions for 2-Isopropyl-6-methoxyaniline

Part 1: Strategic Analysis & Core Directive

Executive Summary The conversion of 2-isopropyl-6-methoxyaniline to its fluorinated analog, 1-fluoro-2-isopropyl-6-methoxybenzene , presents a unique synthetic challenge. The substrate features a "push-pull" steric-electronic environment: the ortho-isopropyl group provides significant steric bulk, hindering the diazotization event, while the ortho-methoxy group acts as a strong electron donor (EDG), potentially stabilizing the diazonium intermediate but complicating the thermal decomposition kinetics.

This guide rejects generic "cookbook" chemistry. Instead, it provides a self-validating protocol where the stability of the intermediate diazonium tetrafluoroborate is empirically determined before bulk thermal decomposition. This approach mitigates the risk of runaway exothermic events—a critical safety parameter when handling diazonium salts of sterically hindered anilines.

Key Challenges & Solutions

  • Challenge: Steric hindrance from the isopropyl group can retard diazotization, leading to incomplete conversion and residual aniline coupling (tar formation).

    • Solution: Use of a high-concentration acid matrix (

      
      ) and vigorous mechanical stirring to drive particle-surface interactions.
      
  • Challenge: The electron-rich nature of the ring stabilizes the diazonium salt, requiring higher decomposition temperatures which increases explosion risk.

    • Solution: A "Solvent-Damped" decomposition protocol using 1,2-dichlorobenzene to act as a thermal heat sink.

Part 2: Scientific Integrity & Protocols

Mechanism of Action

The reaction proceeds via the Balz-Schiemann mechanism , involving two distinct kinetic phases:[1]

  • Diazotization: Formation of the arenediazonium tetrafluoroborate precipitate.[1]

  • Fluoro-dediazoniation: An

    
    -like thermal decomposition where the diazonium group leaves as 
    
    
    
    , generating a highly reactive phenyl cation that is immediately quenched by the tetrafluoroborate counter-ion (
    
    
    ).[2]

SchiemannMechanism Aniline 2-Isopropyl-6-methoxyaniline Reagents NaNO2 / HBF4 (-5°C) Aniline->Reagents Diazonium Diazonium Tetrafluoroborate (Precipitate) Reagents->Diazonium Diazotization Transition Phenyl Cation (Transient) Diazonium->Transition Heat (Δ) -N2 Product 1-Fluoro-2-isopropyl- 6-methoxybenzene Transition->Product Fluoride Abstraction (from BF4-) Byproducts N2 (gas) + BF3 Transition->Byproducts

Figure 1: Mechanistic pathway of the Balz-Schiemann reaction for sterically hindered anilines.[3]

Experimental Protocols

Safety Pre-Requisite: Thermal Stability Scanning Before scaling beyond 100 mg, you MUST determine the decomposition onset temperature (


) of the isolated diazonium salt using Differential Scanning Calorimetry (DSC).
  • Target: Ensure

    
     is >10°C higher than the isolation temperature.
    
  • Threshold: If

    
    , do not scale up the dry salt; switch to the in-situ method.
    

Protocol A: Classical Isolation (High Purity Method) Recommended for gram-scale synthesis where product purity is paramount.

Reagents:

  • 2-Isopropyl-6-methoxyaniline (1.0 equiv)

  • Tetrafluoroboric acid (

    
    ), 48-50% aq. solution (2.5 equiv)
    
  • Sodium Nitrite (

    
    ), saturated aq. solution (1.1 equiv)
    
  • Solvent: 1,2-Dichlorobenzene (for decomposition)

Step-by-Step Methodology:

  • Acidification: In a round-bottom flask equipped with a robust magnetic stir bar (or overhead stirrer for >10g), suspend the aniline in 48%

    
    . Cool the mixture to -5°C to 0°C  using an ice/salt bath.
    
    • Note: The aniline may form a thick slurry of the fluoroborate salt. Efficient stirring is critical here to prevent "hot spots" during nitrite addition.

  • Diazotization: Dropwise add the cold

    
     solution while maintaining the internal temperature below +5°C .
    
    • End-Point Check: After addition, stir for 30 mins. Test with starch-iodide paper (should turn blue instantly, indicating excess

      
      ). If negative, add small aliquots of 
      
      
      
      until positive.
  • Precipitation & Isolation: The diazonium tetrafluoroborate should precipitate as a solid.

    • Filter the cold mixture through a sintered glass funnel.

    • Wash 1: Cold 5%

      
       (removes unreacted aniline).
      
    • Wash 2: Cold absolute ethanol (removes water).

    • Wash 3: Cold diethyl ether (removes alcohol and facilitates drying).

    • Safety: Air dry on the filter for 10-15 mins. DO NOT oven dry. Transfer the damp cake immediately to the decomposition stage or store in a plastic vessel at -20°C.

  • Decomposition (The "Damped" Method):

    • Suspend the diazonium salt in 1,2-dichlorobenzene (ratio: 1g salt / 5mL solvent).

    • Heat the mixture gently to 60-80°C (or the

      
       determined by DSC).
      
    • Observation: Nitrogen evolution will occur.[1][2][4] Control the heating rate so gas evolution is steady, not vigorous.

  • Work-up:

    • Once gas evolution ceases, cool to RT.

    • Wash the organic layer with 10% NaOH (to remove any phenols formed by hydrolysis) and then water.

    • Dry over

      
      , concentrate, and purify via vacuum distillation or silica chromatography (eluent: Hexanes).
      

Protocol B: One-Pot In-Situ (Scale-Up Compatible) Recommended for larger scales to avoid handling dry energetic salts.

Reagents:

  • Substrate (1.0 equiv)

  • tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Boron Trifluoride Etherate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Methodology:

  • Dissolve the aniline in anhydrous DCM at -10°C .

  • Add

    
     dropwise (exothermic).
    
  • Add

    
    -BuONO dropwise. The diazonium salt will form in solution or as a suspension.
    
  • Allow the mixture to warm to Room Temperature (RT). If decomposition does not occur spontaneously, reflux gently (

    
    ).
    
  • Advantage: This avoids the isolation of the solid salt and minimizes exposure to explosive hazards.[3]

Part 3: Data & Visualization

Quantitative Data Summary
ParameterValue / ConditionRationale
Diazotization Temp -5°C to 0°CPrevents premature decomposition and side-reactions (phenol formation).[5]
Acid Stoichiometry 2.5 - 3.0 equiv (

)
Excess acid prevents diazo-coupling (tar formation) by keeping the amine protonated.
Decomposition Temp ~60°C - 90°C (Est.)Ortho-methoxy group stabilizes the salt; higher activation energy required than unsubstituted aniline.
Expected Yield 45% - 65%Steric hindrance at the ortho-isopropyl position reduces

attack efficiency.
Major Byproduct 2-isopropyl-6-methoxyphenolResult of water attacking the phenyl cation (competing nucleophile).
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Low Yield / Tarring Coupling side-reactionsIncrease acidity (

concentration) or reduce diazotization temperature.
Violent Exotherm Runaway decompositionUse Protocol A with 1,2-dichlorobenzene as a thermal buffer. Do not heat dry salt alone.
Product is Phenol HydrolysisEnsure all glassware is dry; use anhydrous reagents in Protocol B.
No Precipitation High solubility of saltAdd cold diethyl ether to the reaction mixture to force precipitation of the tetrafluoroborate.

References

  • Balz, G., & Schiemann, G. (1927).[4] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Schiemann Reaction Conditions & Mechanism. (2025). BenchChem Application Notes.

  • Hanson, P., et al. (1999). Thermal Decomposition of Arenediazonium Ions. Journal of the Chemical Society, Perkin Transactions 2.[6]

  • Safety of Diazonium Salts. (2018). Journal of Organic Chemistry - Safety Notations.

  • Dhingra, S. K., et al. (2015).[7] Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction: A Greener Approach. Chemical Science Transactions.

(Note: Always consult the specific SDS for 2-isopropyl-6-methoxyaniline and HBF4 before commencing work.)

Sources

Application

solvent selection for nucleophilic aromatic substitution on fluorobenzenes

Application Note: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzenes Executive Summary Nucleophilic aromatic substitution (SNAr) is a foundational transformation in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzenes

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex materials. When designing SNAr workflows, fluorobenzenes are the premier electrophilic substrates. However, the success of these reactions is not solely dependent on the intrinsic reactivity of the substrates; it is fundamentally governed by the solvent environment. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to solvent selection for SNAr on fluorobenzenes, bridging classical dipolar aprotic systems with emerging green chemistry and photoredox methodologies.

Mechanistic Principles: The Fluorine Anomaly & Solvent Causality

In contrast to aliphatic SN2 reactions where fluorine is a poor leaving group, fluorobenzenes exhibit exceptional reactivity in SNAr[1]. The rate-determining step in SNAr is typically the initial nucleophilic addition to the aromatic ring, which disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex[2].

Fluorine's intense electronegativity exerts a strong negative inductive effect, which stabilizes the accumulating negative charge in the transition state and drastically lowers the activation energy barrier of this addition step[2]. Because the subsequent elimination step (restoring aromaticity) is exceptionally fast, the high C–F bond strength does not impede the overall reaction rate[2].

The choice of solvent fundamentally dictates the reaction trajectory and dictates whether the nucleophile can effectively attack the fluorobenzene:

  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These solvents are the classical standard because they strongly solvate the counter-cations (e.g., Na⁺, K⁺) of the base while leaving the nucleophilic anions "naked" and highly reactive[1]. Rate enhancements of up to

    
     have been observed in DMSO compared to protic solvents, allowing reactions to proceed at lower temperatures and minimizing side reactions[3]. However, solvents like DMF and NMP are increasingly flagged as reprotoxic (H360) and pose regulatory challenges in late-stage API synthesis[4]. Furthermore, DMF can decompose in the presence of strong bases to form dimethylamine, which acts as a competing nucleophile[1].
    
  • Fluorinated Alcohols (e.g., HFIP): Classical SNAr requires electron-withdrawing groups (EWGs) on the fluorobenzene. For unactivated or electron-rich fluorobenzenes, organic photoredox catalysis is required. Here, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is the critical solvent. HFIP stabilizes high-energy radical cation intermediates through strong hydrogen-bond interactions without acting as a nucleophile itself, enabling defluorination under mild conditions[5].

  • Aqueous Micellar Systems: As regulatory pressure mounts against traditional dipolar aprotics, aqueous micellar catalysis has emerged as a sustainable alternative[4]. Designer surfactants (e.g., PS-750-M) form nanoreactors in water. The hydrophobic effect drives the fluorobenzene and nucleophile into the micelle core, drastically increasing local concentration and enabling SNAr without organic solvents[6].

Quantitative Data: Solvent Selection Matrix

Table 1: Comparative Analysis of Solvents for SNAr on Fluorobenzenes

Solvent ClassRepresentative SolventsMechanism of ActionRelative Rate EnhancementToxicity / Regulatory ProfileBest Use Case
Dipolar Aprotic DMSO, DMF, NMPSolvates cations; leaves anions "naked" and highly nucleophilic.Very High (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

vs protic)[3]
High (Reprotoxic H360 for DMF/NMP)[4]Activated fluorobenzenes; early-stage discovery chemistry.
Protic / Alcohols 1-Octanol, IsopropanolHydrogen bonding to nucleophile (attenuates reactivity).Low to ModerateLowHigh-temperature SNAr; when nucleophile is highly reactive.
Fluorinated Alcohols HFIPStabilizes radical cations via H-bonding; non-nucleophilic.High (in Photoredox)Moderate (Corrosive, expensive)Unactivated/electron-rich fluorobenzenes via photoredox[5].
Aqueous Micellar Water + PS-750-MHydrophobic concentration within nanoreactors.Moderate to HighVery Low (Green)[6]Sustainable scale-up; late-stage API functionalization[6].

Logical Workflow: Solvent Selection Decision Tree

SolventSelection Start Fluorobenzene SNAr Solvent Selection IsActivated Is the fluorobenzene activated (EWG present)? Start->IsActivated Classical Classical SNAr (Base + Nucleophile) IsActivated->Classical Yes (e.g., -NO2, -CN) Unactivated Unactivated/Electron-Rich Fluorobenzene IsActivated->Unactivated No (Neutral/Electron-rich) GreenReq Are green/low-toxicity conditions required? Classical->GreenReq Dipolar Dipolar Aprotic (DMSO) High rate, Naked anion GreenReq->Dipolar No (Standard API route) GreenSolv Green Solvents (Micellar Water, 2-MeTHF) GreenReq->GreenSolv Yes (Sustainable route) PhotoRedox Photoredox Catalysis (Radical Cation) Unactivated->PhotoRedox HFIP Fluorinated Alcohols (HFIP) Stabilizes intermediates PhotoRedox->HFIP Requires H-bond donor

Decision tree for SNAr solvent selection on fluorobenzenes based on substrate activation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes internal quality control checks to ensure mechanistic integrity during execution.

Protocol A: Classical SNAr of Activated Fluorobenzenes in DMSO

Optimal for substrates with ortho/para electron-withdrawing groups.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).

  • Reagent Loading: Add the activated fluorobenzene (1.0 equiv) and the nucleophile (e.g., amine or thiol, 1.1 equiv) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous DMSO (0.2 M). Causality Note: Anhydrous conditions are critical; trace water will lead to hydroxide formation and subsequent hydrolysis of the fluorobenzene to a phenol derivative[1].

  • Base Addition: Add K₂CO₃ or Cs₂CO₃ (1.5 equiv).

    • Validation Check: Before heating, sample the mixture for LC-MS. If using DMF instead of DMSO, check for dimethylamine adducts (a sign of solvent decomposition by the base)[1]. If detected, abort and switch to DMSO.

  • Reaction: Heat to 80–100 °C with vigorous stirring. Monitor by TLC/LC-MS. The lack of anion solvation in DMSO should drive the reaction to completion within 2–4 hours[3].

  • Workup: Cool to room temperature, quench with excess water (to solubilize DMSO), and extract with ethyl acetate. Wash the organic layer with brine 3x to remove residual DMSO.

Protocol B: Photoredox SNAr of Unactivated Fluorobenzenes in HFIP

Optimal for electron-neutral or electron-rich fluorobenzenes.

  • Preparation: In a transparent vial equipped with a stir bar, add the unactivated fluorobenzene (1.0 equiv), the nucleophile (e.g., azole, 3.0 equiv), and the organic photocatalyst (e.g., an acridinium or xanthylium salt, 5-10 mol%)[5].

  • Solvent Addition: Add HFIP to achieve a 0.1 M concentration. Causality Note: HFIP is mandatory here; its strong hydrogen-bond donating ability stabilizes the high-energy radical cation intermediate formed after photo-oxidation[5].

  • Degassing: Sparge the solution with Ar for 15 minutes.

    • Validation Check: The reaction mixture must remain rigorously degassed. Oxygen will quench the excited photocatalyst, visually indicated by a failure of the reaction mixture to maintain its characteristic irradiated color.

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16–24 hours[5].

  • Workup: Remove HFIP under reduced pressure (recover solvent if possible due to cost) and purify the crude residue via flash chromatography.

Protocol C: Green SNAr via Aqueous Micellar Catalysis

Optimal for sustainable scale-up and late-stage functionalization.

  • Surfactant Preparation: Prepare a 2–3% (w/w) solution of a designer surfactant (e.g., PS-750-M) in HPLC-grade water. Degas the aqueous solution by sparging with N₂ for 30 minutes[6].

    • Validation Check: The micellar solution must appear homogeneous and slightly opalescent. Phase separation indicates incorrect surfactant concentration or poor water quality.

  • Reagent Loading: To a reaction vial, add the fluorobenzene (1.0 equiv), nucleophile (1.2 equiv), and mild base (e.g., NaHCO₃, 2.0 equiv).

  • Reaction: Add the micellar solution (0.5 M based on substrate). Stir vigorously (≥1000 rpm) at 40–50 °C. High shear is required to maintain the dynamic exchange of the nanoreactors[6].

  • Workup: Upon completion (via LC-MS), cool the mixture. Extract the product using a minimal amount of a green organic solvent (e.g., 2-MeTHF or ethyl acetate). The aqueous surfactant layer can often be recycled for subsequent runs.

References

  • "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]

  • "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Chemistry Stack Exchange. URL:[Link]

  • "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PMC - NIH. URL:[Link]

  • "SNAr Comparative Reaction." gChem. URL: [Link]

  • "Merging Micellar Catalysis and C-H Activation: Silver-Free direct Arylation of Fluoroarenes in Water." ChemRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in methylation of ortho-fluorophenols

[label="C-Alkylation Byproducts\n(DMC Reaction pathways and troubleshooting nodes for the O-methylation of 2-fluorophenol. Part 4: Validated Experimental Protocols Protocol A: High-Yield O-Methylation using MeI (Low-Temp...

Author: BenchChem Technical Support Team. Date: March 2026

[label="C-Alkylation Byproducts\n(DMC

Reaction pathways and troubleshooting nodes for the O-methylation of 2-fluorophenol.

Part 4: Validated Experimental Protocols

Protocol A: High-Yield O-Methylation using MeI (Low-Temperature / Cesium Effect)

Use this protocol when rapid, small-scale synthesis is required and MeI is permissible.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 2-fluorophenol (1.0 equiv) and anhydrous DMF (to reach a 0.2 M concentration).

  • Deprotonation: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation. The mixture will develop a slight yellow tint.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Add Methyl Iodide (MeI, 1.2 equiv) dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours. Crucial: Do not heat the reaction above 40 °C to prevent MeI volatilization.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Green O-Methylation using DMC and Phase Transfer Catalysis

Use this protocol for scale-up or when strict green chemistry mandates require avoiding toxic alkyl halides.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorophenol (1.0 equiv), Dimethyl Carbonate (DMC, 5.0 equiv - acting as both reagent and solvent), and anhydrous K₂CO₃ (1.5 equiv).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB, 0.1 equiv) as the phase transfer catalyst.

  • Reaction: Heat the mixture to 90–100 °C (gentle reflux of DMC) for 5–8 hours. The PTC facilitates the transfer of the phenoxide into the organic phase, allowing the reaction to proceed efficiently at atmospheric pressure without requiring an autoclave[1].

  • Workup: Cool the vessel to room temperature. Filter the heterogeneous mixture to remove the inorganic salts (K₂CO₃ and KHCO₃). Wash the filter cake with a small amount of ethyl acetate to ensure total product recovery.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess DMC. The crude 2-fluoroanisole can be purified via vacuum distillation or silica gel chromatography.

References

  • Source: guidechem.
  • Source: benchchem.
  • Title: Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?
  • Source: mdpi.

Sources

Optimization

Technical Support Center: 2-Fluoro-6-Isopropylanisole Stability

The following guide serves as a specialized Technical Support Center for researchers working with 2-fluoro-6-isopropylanisole (2F-6iPr-Anisole) . It addresses the chemical and metabolic stability of the methoxy group, sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-fluoro-6-isopropylanisole (2F-6iPr-Anisole) . It addresses the chemical and metabolic stability of the methoxy group, specifically focusing on preventing unwanted O-demethylation during synthesis, storage, and biological evaluation.

Status: Operational Agent: Senior Application Scientist (Chemistry & DMPK Division) Topic: Preventing Unwanted O-Demethylation

Module 1: Synthetic Chemistry Troubleshooting

Context: You are observing the conversion of 2-fluoro-6-isopropylanisole to 2-fluoro-6-isopropylphenol during reaction workups or downstream functionalization.

Q1: I am performing a Friedel-Crafts acylation on the ring, but I’m recovering significant amounts of the phenol (demethylated product). Why is this happening?

Diagnosis: You are likely using a "hard" Lewis acid (e.g.,


 or 

) at elevated temperatures. While the 6-isopropyl group provides steric protection, the 2-fluoro group is electron-withdrawing (

effect), which paradoxically can make the ether oxygen less basic but the C-O bond more polarized once coordinated.

The mechanism of failure is Lewis Acid-Mediated Cleavage :

  • The Lewis Acid coordinates to the ether oxygen.

  • A nucleophile (often the halide counter-ion,

    
     or 
    
    
    
    ) attacks the methyl group via an
    
    
    mechanism.
  • The steric bulk of the isopropyl group hinders the oxygen, but if the temperature is high enough (

    
     for 
    
    
    
    ,
    
    
    for
    
    
    ), the thermal energy overcomes this barrier.

Corrective Protocol:

  • Switch Catalysts: Replace

    
     with a milder, "softer" Lewis acid that has lower oxophilicity. Tin(IV) chloride (
    
    
    
    )
    or Zinc chloride (
    
    
    )
    are excellent alternatives for activated rings like anisoles.
  • Temperature Control: Maintain reaction temperature below -10°C during the addition of the Lewis acid. The activation energy for demethylation is significantly higher than for ring acylation.

  • Scavenger Additives: Add a "sacrificial" Lewis base (e.g., nitromethane) if using

    
    . It moderates the acidity of the catalyst.[1]
    
Q2: My compound is degrading during acidic workup (HCl/H2O). Is the ether acid-labile?

Diagnosis: Standard anisoles are generally stable to dilute aqueous acids (HCl,


). However, if you are using hydrobromic acid (HBr)  or hydroiodic acid (HI) , or if the concentration of HCl is 

with heat, you are driving the cleavage. The 2-fluoro substituent lowers the

of the conjugate acid, making protonation harder, but once protonated, the presence of a strong nucleophile (

,

) ensures rapid cleavage.

Troubleshooting Table: Acid Compatibility

Acid ReagentStability of 2F-6iPr-AnisoleRisk FactorRecommendation
HCl (aq, <6M) Stable LowSafe for standard workups.
H2SO4 (dilute) Stable LowSafe.
HBr / HI Unstable Critical AVOID. Halides are potent nucleophiles for demethylation.
TFA (Trifluoroacetic) Stable LowGood alternative for removing other protecting groups (e.g., Boc).
BBr3 / BCl3 Unstable Critical AVOID. These are specific reagents for demethylation.
Visualizing the Cleavage Pathway

The following diagram illustrates the competing pathways. You must avoid the "Red" path by controlling the Nucleophile (Nu) and Temperature (T).

DemethylationPathways Anisole 2-Fluoro-6-isopropylanisole Complex Activated Oxonium Complex (Ar-O(+)-Me) Anisole->Complex Strong Acid / Lewis Acid (H+, AlCl3, BBr3) Phenol UNWANTED PRODUCT: 2-Fluoro-6-isopropylphenol Complex->Phenol High Temp OR Strong Nucleophile (I-, Br-) Stable STABLE PRODUCT (Intact Ether) Complex->Stable Low Temp AND Non-Nucleophilic Counterion

Figure 1: To prevent demethylation, avoid conditions that combine activation (acid) with nucleophilic attack (heat/halides).

Module 2: Metabolic Stability (Drug Development)

Context: You are a medicinal chemist. The molecule is showing high intrinsic clearance (


) in liver microsomes (RLM/HLM), and the metabolite ID points to O-demethylation.
Q3: Why is O-demethylation the dominant metabolic pathway despite the steric hindrance?

Insight: Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) are highly efficient at O-demethylation. While the 6-isopropyl group provides steric bulk, the methyl group on the oxygen is still accessible to the heme iron-oxo species of the enzyme, especially if the molecule binds in a specific orientation. The 2-fluoro group blocks metabolic hydroxylation at the 2-position but does not protect the methoxy group.

Mechanism: The CYP450 enzyme performs a Hydrogen Atom Transfer (HAT) from the methoxy methyl group (


), forming a radical, which is then hydroxylated to a hemiacetal (

). This unstable intermediate spontaneously collapses to the phenol and formaldehyde.
Q4: How can I structurally modify the molecule to prevent this without changing the pharmacophore?

Solution: Deuteration (Kinetic Isotope Effect) Replace the methoxy group with a trideuteromethoxy group (


) .
  • Rationale: The C-D bond is stronger than the C-H bond. Since C-H bond breakage (HAT) is the rate-determining step in CYP450-mediated O-demethylation, deuteration can significantly reduce the reaction rate (Primary Kinetic Isotope Effect,

    
    ).
    
  • Implementation: Synthesize the ether using Iodomethane-

    
      (
    
    
    
    ) instead of standard methyl iodide.

Protocol: Synthesis of Deuterated Analog

  • Starting Material: 2-Fluoro-6-isopropylphenol.

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Reagent:

    
     (1.1 equivalents).
    
  • Conditions: Stir at Room Temperature for 4-12 hours.

    • Note: The isopropyl group makes the phenol less nucleophilic; if reaction is slow, heat to 50°C, but seal the vessel to prevent loss of volatile

      
      .
      

Module 3: Storage and Handling

Q5: Can I store the compound in DMSO or Methanol solutions?

Guidance:

  • Methanol: Generally safe, but avoid acidic methanol solutions over long periods, as trans-etherification is theoretically possible (though kinetically very slow due to steric hindrance).

  • DMSO: Safe.

  • Optimal Storage: Store neat (pure oil/solid) at -20°C under Argon. Ethers can form peroxides upon prolonged exposure to air and light, although the electron-deficient nature of the 2-fluoro ring reduces this risk compared to simple alkyl ethers.

Q6: How do I remove the phenol impurity if demethylation has already occurred?

Purification Protocol: Since the phenol is significantly more acidic (


) than the anisole (neutral), you can separate them via Base Extraction :
  • Dissolve the crude mixture in an organic solvent (Ether or Ethyl Acetate).

  • Wash with 1M NaOH or 2M KOH .

    • Chemistry: The phenol converts to the water-soluble phenolate salt. The anisole remains in the organic layer.

  • Separate layers.

  • Wash the organic layer with Brine, dry over

    
    , and concentrate.
    

References

  • Mechanism of Ether Cleavage

    • Title: Cleavage of Ethers.[2][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Metabolic Stability & Fluorination

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry (via NIH PubMed).
    • URL:[Link]

  • Deuteration in Drug Design

    • Title: Deuterium in Drug Discovery and Development.
    • Source: FDA / Clinical Pharmacology & Therapeutics.
    • URL:[Link]

  • Anisole Demethylation Reagents

    • Title: Demethylation of Methyl Ethers (O-Demethylation).[2][4]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioisomer Management in Isopropylanisole Fluorination

Topic: Separation of Regioisomers in Fluorination of Isopropylanisole Role: Senior Application Scientist, Technical Support Center Status: Active Ticket ID: F-ISO-442 Subject: Troubleshooting regioselectivity and separat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Regioisomers in Fluorination of Isopropylanisole Role: Senior Application Scientist, Technical Support Center

Status: Active Ticket ID: F-ISO-442 Subject: Troubleshooting regioselectivity and separation of 2-fluoro vs. 3-fluoro-4-isopropylanisole.

Executive Summary

You are likely encountering difficulty separating the 2-fluoro-4-isopropylanisole (major product) from the 3-fluoro-4-isopropylanisole (minor product) following electrophilic fluorination. This guide addresses the thermodynamic and kinetic factors governing this ratio and provides validated separation protocols.

The methoxy group (-OMe) is a strong ortho/para director, while the isopropyl group (-iPr) is a weak ortho/para director. In 4-isopropylanisole, the position ortho to the methoxy group (C2) is electronically favored over the position ortho to the isopropyl group (C3). However, steric bulk from the electrophilic fluorinating agent (e.g., Selectfluor, NFSI) can occasionally increase the proportion of the unwanted C3 isomer.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my crude NMR showing a mixture of isomers despite the strong directing effect of the methoxy group?

A: While the methoxy group strongly activates the ortho position (C2), the reaction is not exclusively regioselective due to competitive activation and steric factors .

  • Electronic Control: The C2 position is activated by the resonance donation of the oxygen lone pair. The C3 position is only weakly activated by the inductive effect of the isopropyl group.

  • The Problem: High-energy electrophiles (like F+ derived from Selectfluor) are extremely reactive ("hot"), which lowers selectivity. If you run the reaction at elevated temperatures or in highly polar solvents that stabilize the transition states indiscriminately, you will see an increase in the C3 isomer.

Q2: I cannot separate the isomers using standard silica flash chromatography. Why?

A: This is a classic issue with fluoro-regioisomers.

  • The Cause: The fluorine atom is small (Van der Waals radius ~1.47 Å) and highly electronegative, but it does not significantly alter the overall polarity of the molecule compared to the hydrogen it replaced. Therefore, the dipole moments of 2-fluoro and 3-fluoro isomers are often nearly identical, leading to co-elution on standard normal-phase silica.

  • The Fix: You must rely on shape selectivity (π-π interactions) rather than just polarity. Switch to a Phenyl-Hexyl or Biphenyl stationary phase for HPLC, or use silver nitrate-impregnated silica (though less common for aryl fluorides than alkenes) if accessible.

Q3: Can I use distillation to purify the major isomer?

A: Proceed with extreme caution. The boiling point difference between regioisomeric fluoroanisoles is typically <2–5 °C.

  • Risk: To achieve separation, you would need a high-efficiency fractionating column (spin-band distillation) with >50 theoretical plates.

  • Recommendation: Distillation is effective only for removing non-fluorinated starting material or poly-fluorinated byproducts. Do not rely on it for isomer separation.

Part 2: Optimization & Prevention Strategies

Before attempting difficult separations, optimize the reaction to minimize the C3 impurity.

Protocol A: High-Selectivity Fluorination (Selectfluor)

Objective: Maximize 2-fluoro-4-isopropylanisole (Major) over 3-fluoro (Minor).

  • Solvent Choice: Use Acetonitrile (MeCN) . It provides the best balance of solubility and charge stabilization for the intermediate sigma complex. Avoid protic solvents like MeOH, which can participate in side reactions or alter the hardness of the nucleophile.

  • Temperature Control: Maintain 0 °C to room temperature . Do not heat. Higher temperatures increase the kinetic energy of the system, allowing the reagents to overcome the slightly higher activation energy barrier of the C3 position.

  • Reagent: Use Selectfluor (F-TEDA-BF4) . It is essentially an F+ source.

ParameterRecommended ConditionMechanistic Rationale
Reagent Selectfluor (1.05 eq)Controlled electrophilic release; easier handling than NFSI.
Solvent MeCN (0.1 M)Polar aprotic; stabilizes the cationic intermediate without nucleophilic interference.
Temp 0 °C

23 °C
Kinetic control favors the electronically most activated position (C2).
Time 4–12 HoursMonitor by GC/MS to prevent over-fluorination (difluoro species).

Part 3: Separation Workflows

Workflow 1: Analytical & Preparative HPLC

If the mixture is critical (e.g., for biological assay), use HPLC with a phase capable of π-π discrimination.

Method Parameters:

  • Column: Biphenyl or PFP (Pentafluorophenyl) core-shell column.

    • Why? Biphenyl phases interact differently with the electron-deficient fluoro-aryl ring depending on the position of the fluorine relative to the alkyl group.

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Detection: UV @ 270 nm (Anisole absorption).

Workflow 2: Large Scale Purification (Flash Chromatography)

Standard silica is often insufficient.

  • Modification: Use 10-20% Dichloromethane (DCM) in Hexanes rather than Ethyl Acetate/Hexanes. DCM offers better selectivity for halogenated aromatics on silica.

  • Loading: <1% w/w sample to silica ratio.

Part 4: Visualized Mechanisms & Logic

Diagram 1: Regioselectivity Landscape

This diagram illustrates the competing directing effects and the pathway to the major and minor isomers.

G cluster_0 Substrate cluster_1 Directing Effects cluster_2 Reaction Outcomes S 4-Isopropylanisole (Starting Material) OMe Methoxy Group (-OMe) Strong o/p Director S->OMe iPr Isopropyl Group (-iPr) Weak o/p Director S->iPr Major 2-Fluoro-4-isopropylanisole (Major Product) Ortho to OMe OMe->Major Strong Activation (Electronic Dominance) Minor 3-Fluoro-4-isopropylanisole (Minor Product) Ortho to iPr iPr->Minor Weak Activation (Steric/Inductive) Selectfluor Selectfluor (F+) Selectfluor->Major Selectfluor->Minor

Caption: Electronic directing effects governing the fluorination of 4-isopropylanisole. The methoxy group exerts dominant control, favoring the 2-position.

Diagram 2: Separation Decision Tree

Follow this logic to determine the appropriate purification method based on your scale and purity requirements.

Separation Start Crude Reaction Mixture (2-F + 3-F isomers) Check Check Isomer Ratio (GC/NMR) Start->Check HighSel Ratio > 10:1 (High Selectivity) Check->HighSel LowSel Ratio < 5:1 (Low Selectivity) Check->LowSel Distill Fractional Distillation (Remove SM only) HighSel->Distill If >5g scale Flash Flash Chromatography (DCM/Hexanes) HighSel->Flash If <5g scale LowSel->Flash Enrichment only HPLC Prep-HPLC (Biphenyl/PFP Column) LowSel->HPLC Required for >98% purity

Caption: Workflow for selecting the purification strategy based on the crude isomeric ratio.

References

  • Electrophilic Fluorination Reagents: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Mechanisms of Regioisomer Formation: Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH/PubMed. Link

  • Chromatographic Separation of Isomers: Westphal, F., et al. (2009). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. ResearchGate. Link

  • General Fluorination Selectivity: Gouverneur, V., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. Link

Optimization

Technical Guide: Overcoming Steric Hindrance in 2,6-Disubstituted Anisole Synthesis

This technical guide addresses the synthesis of 2,6-disubstituted anisoles, a class of compounds notorious for resisting standard O-methylation due to the "orthogonal wall" of steric hindrance. Audience: Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2,6-disubstituted anisoles, a class of compounds notorious for resisting standard O-methylation due to the "orthogonal wall" of steric hindrance.

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Scope: Solution-phase synthesis, troubleshooting low reactivity, and suppressing C-alkylation.

The Challenge: The "Orthogonal Wall"

In 2,6-disubstituted phenols (e.g., 2,6-di-tert-butylphenol), the hydroxyl group is flanked by bulky substituents. These groups create a steric shield that blocks the approach of electrophiles. Furthermore, the phenoxide anion is an ambident nucleophile . When steric bulk prevents O-alkylation, the reaction often diverts to C-alkylation (para-position), leading to unwanted cyclohexadienone byproducts.

To overcome this, we must utilize "Naked Anion" technology (Cesium Effect) or In-Situ Diazonium generation (TMS-Diazomethane).

Primary Workflow: The Cesium Effect (Williamson Ether Synthesis)

Best for: General synthesis, high yields, and suppressing C-alkylation.

The "Cesium Effect" relies on the large ionic radius of Cesium (


). Unlike Sodium (

) or Potassium (

), Cesium forms loose, solvent-separated ion pairs with phenoxides in polar aprotic solvents. This leaves the phenoxide oxygen "naked" and hyper-nucleophilic, allowing it to bypass steric gating.
Protocol A: Cs₂CO₃ / MeI System

Reagents:

  • Substrate: 2,6-Disubstituted Phenol (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (3.0 – 5.0 equiv) Note: MeI is superior to Dimethyl Sulfate (DMS) for hindered substrates due to lower steric demand.

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile). DMF is preferred for extreme hindrance.

Step-by-Step Methodology:

  • Solvation: Dissolve the phenol in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may change color (yellow/orange) indicating phenoxide formation.

  • Alkylation: Cool the mixture to

    
     (to suppress initial exotherm) and add MeI dropwise.
    
  • Reaction: Allow to warm to room temperature.

    • Standard substrates: Stir 2–4 hours.

    • Extreme hindrance (e.g., 2,6-di-t-butyl): Heat to

      
       in a sealed vessel for 12–18 hours.
      
  • Workup: Dilute with EtOAc, wash copiously with water (

    
    ) to remove DMF. Wash with 
    
    
    
    NaOH to remove unreacted phenol (critical for purification). Dry over MgSO₄.
Mechanism Visualization (The Cesium Effect)

CesiumEffect Phenol 2,6-Disubstituted Phenol IonPair Loose Ion Pair [Ar-O⁻ || Cs⁺] Phenol->IonPair Deprotonation (DMF Solvation) TightPair Tight Ion Pair [Ar-O-K] Phenol->TightPair K2CO3 used Base Cs2CO3 (Base) Base->IonPair Product 2,6-Disubstituted Anisole (O-Alkylation) IonPair->Product Fast SN2 Attack (Naked Anion) SideProduct C-Alkylation (Byproduct) IonPair->SideProduct Slow TightPair->Product Sterically Blocked TightPair->SideProduct Major Pathway MeI MeI (Electrophile) MeI->Product

Caption: The large radius of Cs+ prevents tight coordination with the oxygen, exposing the nucleophile for reaction despite steric crowding.

Alternative Workflow: The "Stealth" Approach (TMS-Diazomethane)

Best for: Acid-sensitive substrates, extreme steric hindrance, or when basic conditions cause decomposition.

Trimethylsilyldiazomethane (TMSCHN₂) is a safer, non-explosive alternative to Diazomethane.[1] It reacts via a proton-transfer mechanism that generates a highly reactive diazonium species in situ, directly at the site of the phenol oxygen. This "intra-complex" reaction often bypasses steric barriers that stop bimolecular SN2 reactions.

Protocol B: TMSCHN₂ Methylation

Reagents:

  • Substrate: 2,6-Disubstituted Phenol (1.0 equiv)

  • Reagent: TMSCHN₂ (

    
     in hexanes) (2.0 equiv)
    
  • Solvent: Methanol / Toluene (1:2 ratio). Methanol is critical as a proton shuttle.

Step-by-Step Methodology:

  • Preparation: Dissolve phenol in Toluene/MeOH mixture (

    
    ).
    
  • Addition: Add TMSCHN₂ solution dropwise at room temperature. Caution: Evolution of N₂ gas will occur.

  • Monitoring: Stir until the yellow color of the reagent persists (indicating excess).

  • Completion: If reaction stalls, add 1-2 drops of Acetic Acid to catalyze the decomposition of TMSCHN₂ into the active methylating species, or simply allow to stir overnight.

  • Workup: Quench with dilute Acetic Acid. Concentrate in vacuo.[2] This method often requires minimal purification.

Troubleshooting & FAQs

Diagnostic Table: Solving Reaction Failure
SymptomProbable CauseCorrective Action
0% Conversion Steric shielding is absolute; Base is too weak.Switch from K₂CO₃ to Cs₂CO₃ . Change solvent to DMF or NMP to strip cations.
C-Alkylation (Para-methyl) Solvent is effectively stabilizing the transition state for C-attack (e.g., Phenol-like solvents or protic solvents).Ensure conditions are strictly aprotic . Use MeI (hard electrophile) instead of DMS to favor O-alkylation (Hard-Hard interaction).
Reaction Stalls at 50% Product inhibition or base exhaustion.Add 18-Crown-6 (0.1 equiv) if using K₂CO₃. If using Cs₂CO₃, heat to 60°C.
Decomposition Substrate is base-sensitive.Switch to Protocol B (TMS-Diazomethane) . This avoids strong bases entirely.
FAQ: Expert Insights

Q: Why not use the Mitsunobu reaction? A: The Mitsunobu reaction (PPh₃/DIAD) is mechanistically an SN2 displacement. For 2,6-disubstituted phenols, the steric bulk prevents the formation of the necessary betaine-phenol complex and blocks the approach of the alcohol nucleophile. It almost invariably fails for these substrates.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes, for moderate hindrance. Use Tetrabutylammonium Bromide (TBAB) (10 mol%) in a DCM/Water (50% NaOH) biphasic system. However, for tert-butyl substituted phenols, the reaction rate is often too slow compared to the Cs₂CO₃/DMF method.

Q: Is Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) better? A: MeI is superior. The methyl group in MeI is sterically smaller and more accessible than the methyl group in the bulky DMS molecule. Additionally, Iodide is a better leaving group, facilitating the difficult SN2 attack.

Decision Tree: Choosing Your Method

DecisionTree Start Start: 2,6-Disubstituted Phenol BaseSensitive Is the substrate Base Sensitive? Start->BaseSensitive TMS Use Protocol B: TMS-Diazomethane BaseSensitive->TMS Yes ExtremeSterics Are substituents t-Butyl or larger? BaseSensitive->ExtremeSterics No Cesium Use Protocol A: Cs2CO3 / MeI / DMF (Heat to 60°C) ExtremeSterics->Cesium Yes Standard Use Protocol A: Cs2CO3 / MeI / MeCN (Room Temp) ExtremeSterics->Standard No

Caption: Logic flow for selecting the optimal methylation strategy based on substrate properties.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4] Synthetic Communications, 25(9), 1367–1370.[3]

  • Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 14. A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane (TMSCHN2) and Its Application to the Gas Chromatographic Analysis of Fatty Acids. Chemical and Pharmaceutical Bulletin, 29(11), 3249–3255.

  • Press, J. B., & Grandberg, A. (1989). Alkylation of Phenols. Synthetic Communications, 19, 2903. (General reference for PTC methods).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene by Distillation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene via distillation. We will explore the underl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene via distillation. We will explore the underlying principles, provide a detailed experimental protocol, and address common troubleshooting scenarios to ensure you achieve the highest possible purity for your compound.

Core Principles & Physicochemical Properties

Purification of substituted aromatic compounds like 1-fluoro-2-methoxy-3-(propan-2-yl)benzene is critical for ensuring reproducibility in downstream applications. The primary challenges in its purification by distillation are its relatively high boiling point and the potential presence of closely-boiling isomeric impurities.

Due to its molecular structure, this compound is expected to have a high boiling point at atmospheric pressure, making it susceptible to thermal degradation. Therefore, vacuum fractional distillation is the method of choice. This technique lowers the boiling point to a safer temperature range and provides the necessary theoretical plates to separate isomers.[1][2]

Table 1: Estimated Physicochemical Properties of 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene

PropertyValue (Estimated)Rationale & Expert Insight
Molecular Formula C₁₀H₁₃FO-
Molecular Weight 168.21 g/mol -
Boiling Point (760 mmHg) ~205-220 °CBased on analogs like 2-fluoroanisole (~154°C) and the addition of an isopropyl group, which significantly increases boiling point. Direct distillation at this temperature risks decomposition.
Boiling Point (10 mmHg) ~90-105 °CLowering the pressure drastically reduces the required temperature, preserving the integrity of the molecule.[3] This is the recommended pressure range for a laboratory setup.
Thermal Stability ModerateAromatic ethers can be susceptible to oxidation and degradation at elevated temperatures, often leading to discoloration.[1][3] An inert atmosphere is recommended.
Potential Impurities Isomers (e.g., 1-fluoro-4-methoxy-2-propylbenzene), unreacted starting materials, solvent residues, oxidation byproducts.Isomeric impurities are common in aromatic substitution reactions and often have very similar physical properties, necessitating efficient fractional distillation for removal.[1]

Recommended Protocol: Vacuum Fractional Distillation

This protocol is designed as a self-validating system with checkpoints to ensure a successful purification.

Experimental Workflow Diagram

G prep 1. Preparation - Dry Glassware - Add Crude Product - Add Stir Bar/Boiling Chips setup 2. Apparatus Setup - Assemble Column, Condenser - Connect Vacuum & Manometer - Check All Joints prep->setup evac 3. System Evacuation - Start Vacuum Pump - Check for Leaks - Achieve Target Pressure (<10 mmHg) setup->evac heat 4. Heating & Equilibration - Begin Gentle Heating - Observe Reflux in Column - Allow Temperature to Stabilize evac->heat collect 5. Fraction Collection - Discard Foreshot - Collect Main Fraction at Stable Temp - Collect Tailings Separately heat->collect shutdown 6. Shutdown - Remove Heat - Allow to Cool - Backfill with Inert Gas (N2/Ar) collect->shutdown

Caption: Workflow for vacuum fractional distillation.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware (round-bottom flask, fractionating column, condenser, receiving flasks) is oven-dried to remove residual water.

    • Charge the distilling flask with the crude 1-fluoro-2-methoxy-3-(propan-2-yl)benzene (do not fill more than 2/3 full).

    • Add a magnetic stir bar or fresh boiling chips to ensure smooth boiling and prevent bumping.[3]

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. A short Vigreux or packed column (e.g., with Raschig rings or metal sponge) is recommended to provide adequate separation efficiency.[4]

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. This is critical for achieving and maintaining a low vacuum.[3]

    • Connect the vacuum line to the take-off adapter. Include a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

    • Connect a manometer or vacuum gauge to accurately monitor the system pressure.

  • System Evacuation:

    • Turn on the condenser cooling water.

    • Begin stirring (if using a stir bar).

    • Slowly open the system to the vacuum pump. A sudden pressure drop can cause violent bumping.

    • Once the target pressure (e.g., 1-20 mmHg) is reached, check for leaks. The pressure should hold steady if the system is sealed.

  • Heating and Equilibration:

    • Gently heat the distilling flask using a heating mantle.

    • Observe the vapor front rising through the fractionating column. The column should show signs of "reflux," where vapor condenses and drips back down, which is essential for separation.[4]

    • Allow the system to equilibrate for 10-15 minutes once reflux reaches the top of the column. The temperature at the thermometer should stabilize.

  • Fraction Collection:

    • Foreshot: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities and residual solvents.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your target pressure, switch to a clean receiving flask. Collect your product while the temperature remains constant. A stable boiling point is the primary indicator of a pure substance.

    • Tailings: If the temperature begins to drop or rise significantly, switch to a third receiver to collect the final "tailings," which may contain higher-boiling impurities.

  • Shutdown and Product Handling:

    • Remove the heating mantle and allow the system to cool completely under vacuum.

    • Gently and slowly backfill the system with an inert gas like nitrogen or argon. Do not introduce air into the hot system , as this can cause oxidation of the product.[1]

    • Disassemble the apparatus. Store the purified, colorless product under an inert atmosphere and in a dark, cool place to maintain its purity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation process.

Q: My final product is yellow or brown, but the starting material was only slightly colored. What went wrong?

A: This discoloration is a classic sign of thermal decomposition or oxidation.[1][3] Aromatic ethers, especially with activating groups, can be sensitive.

  • Causality: The distillation temperature was likely too high, or air was present in the system. High temperatures can cause side reactions or degradation, while oxygen can form highly colored polymeric impurities.[3]

  • Solution:

    • Improve Vacuum: Ensure you are operating at the lowest practical pressure (<10 mmHg) to reduce the boiling point. Check every joint and hose connection for leaks.

    • Inert Atmosphere: Before heating, evacuate and backfill the system with nitrogen or argon 2-3 times to remove residual air.

    • Temperature Control: Use a heating mantle with fine control and avoid overheating the distillation pot.

Q: I can't achieve a stable vacuum. The pressure keeps fluctuating or won't go below 30 mmHg.

A: This is almost always due to a leak in the system.

  • Causality: A poor seal at a glass joint, a cracked hose, or a loose connection prevents the pump from maintaining low pressure.

  • Troubleshooting Steps:

    • Check Joints: Ensure all ground-glass joints are properly seated and lightly greased.

    • Inspect Hoses: Check all vacuum tubing for cracks, especially at connection points.

    • Isolate the Pump: Disconnect the pump from the apparatus and connect it directly to the vacuum gauge. If it pulls a deep vacuum, the pump is fine and the leak is in your glassware setup.

    • Systematic Check: Re-assemble the apparatus piece by piece, checking for leaks at each stage.

Q: Liquid is shooting up the fractionating column and into the condenser. What is happening?

A: This phenomenon is called "flooding" and it ruins the separation efficiency.[4]

  • Causality: The rate of vaporization (boil-up rate) is too high for the column's diameter and packing. The upward flow of vapor prevents the condensed liquid (reflux) from returning to the pot.

  • Solution:

    • Reduce Heat: Immediately lower the temperature of the heating mantle.

    • Re-equilibrate: Allow the excess liquid to drain back into the distilling flask.

    • Resume Gently: Begin heating again at a much slower rate until a gentle reflux is established. If flooding persists, consider using a wider column or less packing material.

Q: My distillation is extremely slow, and the temperature at the thermometer is much lower than expected.

A: This indicates insufficient energy to get the vapor to the condenser.

  • Causality: The heat input is too low, or there is excessive heat loss from the column and stillhead.

  • Solution:

    • Increase Heat: Cautiously increase the heating mantle temperature.

    • Insulate the Column: Wrap the fractionating column and the stillhead (the section below the thermometer) with glass wool or aluminum foil.[4] This will minimize heat loss and allow the vapor to maintain its temperature as it rises.

Frequently Asked Questions (FAQs)

Q: Is fractional distillation really necessary, or can I use simple distillation?

A: For this specific compound, fractional distillation is highly recommended. Simple distillation is only effective for separating liquids with very different boiling points (>50 °C difference) or for separating a non-volatile solid from a liquid.[5] Since the synthesis of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene can produce isomers with very similar boiling points, a fractionating column is required to achieve high purity.[6]

Q: What is the ideal vacuum level for this purification?

A: A vacuum level of 1-20 mmHg is ideal for most lab-scale distillations of compounds in this boiling range.[3] This range is easily achievable with a standard two-stage rotary vane pump or a modern, chemically resistant diaphragm pump.

Q: How do I know what the boiling point should be at my specific vacuum pressure?

A: You can estimate the boiling point using a pressure-temperature nomograph. Place a ruler on the nomograph connecting your compound's boiling point at atmospheric pressure (or a known pressure) and the pressure you are measuring in your system. The ruler will intersect the central axis at the estimated boiling point under your vacuum conditions.

Q: My purified product was colorless initially but turned yellow after a week. Why?

A: This is likely due to slow oxidation upon exposure to air and/or light.[1] Even trace amounts of oxygen can cause degradation over time. For long-term storage, it is best to place the compound in an amber vial, flush the headspace with nitrogen or argon, and store it in a refrigerator or freezer.

Distillation Apparatus Diagram

Caption: Diagram of a standard vacuum fractional distillation apparatus.

References

  • Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8). (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]

  • Supporting Information. (n.d.). Retrieved March 7, 2024, from [Link]

  • Vacuum Distillation of Aniline. (2020, June 3). Texium. Retrieved March 7, 2024, from [Link]

  • Fractional Distillation Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • The Ultimate Guide to Fractional Distillation. (2024, September 20). Retrieved March 7, 2024, from [Link]

  • The Ultimate Guide to Fractional Distillation Unit. (n.d.). Ablaze Export Pvt. Ltd. Retrieved March 7, 2024, from [Link]

  • Vacuum Distillation. (n.d.). Busch Australia. Retrieved March 7, 2024, from [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (2018). AIDIC. Retrieved March 7, 2024, from [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles. (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]

  • What is Fractional Distillation?. (2023, September 27). The Chemistry Blog - Buy Chemicals Online. Retrieved March 7, 2024, from [Link]

  • Benzene, 1-fluoro-3-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • Chemical Properties of Benzene, 1-fluoro-2-methyl- (CAS 95-52-3). (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]

  • 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. (n.d.). Matrix Fine Chemicals. Retrieved March 7, 2024, from [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. (2023, July 11). Quora. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Methyl Iodide Removal in Anisole Synthesis

Status: Operational Ticket ID: MeI-REM-001 Priority: Critical (Safety/Purity) Agent: Senior Application Scientist Executive Summary This guide addresses the removal of unreacted methyl iodide (MeI) from Williamson ether...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MeI-REM-001 Priority: Critical (Safety/Purity) Agent: Senior Application Scientist

Executive Summary

This guide addresses the removal of unreacted methyl iodide (MeI) from Williamson ether synthesis reactions producing anisole. MeI is a potent alkylating agent, a suspected carcinogen, and a neurotoxin with high volatility (


). Its removal requires a strategy that balances chemical destruction  (quenching) with physical containment  to prevent operator exposure and environmental release.
Section 1: Core Directive & Mechanistic Insight

The Challenge: Volatility vs. Reactivity Researchers often face a dilemma: MeI is volatile enough to evaporate but toxic enough that evaporation poses a severe inhalation risk. Furthermore, while MeI hydrolyzes in water, the rate is dangerously slow at neutral or slightly basic pH, meaning "washing with water" is insufficient for decontamination.

The Solution: Nucleophilic Scavenging The most effective method for removal is chemical quenching using a "soft" nucleophile. While hydroxide (OH⁻) is a hard nucleophile and reacts slowly with the soft electrophile MeI, amines (e.g., ammonium hydroxide, ethanolamine) or thiols (e.g., sodium thiosulfate) react rapidly to form non-volatile, water-soluble salts.

Section 2: Troubleshooting & Protocols (Q&A)
Q1: "I have completed the reflux. How do I safely destroy the excess Methyl Iodide before workup?"

Recommendation: Do not rely solely on rotary evaporation.[1][2] Use an In-Situ Chemical Quench .

  • Why: Evaporation concentrates MeI in the trap or exhaust, creating a secondary hazard. Chemical quenching converts MeI into a non-volatile quaternary ammonium or sulfonium salt that partitions into the aqueous phase during extraction.

Protocol: Ammonium Hydroxide Quench

  • Cool Down: Allow the reaction mixture (typically in acetone, DMF, or acetonitrile) to cool to room temperature.

  • Add Scavenger: Add ammonium hydroxide (25-30% aqueous solution) directly to the reaction flask.

    • Dosage: Use a 5-10 molar excess relative to the estimated remaining MeI.

    • Mechanism:[3][4][5][6]

      
       (and further methylation to quaternary salts).
      
  • Stir: Stir vigorously for 30–60 minutes . The reaction is exothermic; ensure adequate cooling if working on a large scale (>10g).

  • Verification: The mixture is now safe for standard aqueous workup. The methylated amine salts will wash out in the aqueous layer.

Alternative: If your product is sensitive to strong bases, use ethanolamine or sodium thiosulfate .

Q2: "My anisole product smells faintly sweet/iodide-like after the column. What went wrong?"

Diagnosis: Incomplete removal of MeI or formation of organo-iodine byproducts.

  • Cause: MeI can co-distill with anisole if not fully quenched.

  • Fix: Perform a Post-Isolation Polish .

Protocol: Thiosulfate Wash

  • Dissolve the crude anisole in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a 10% sodium thiosulfate (

    
    )  solution.
    
  • Mechanism: Thiosulfate reacts with any residual iodine (

    
    ) and can slowly alkylate with MeI, though less efficiently than amines in a biphasic system.
    
  • Follow with a wash of 1M NaOH to remove any unreacted phenol (starting material), which can also harbor trapped MeI.

Q3: "I must use a Rotavap. How do I protect the pump and the lab environment?"

Recommendation: If physical removal is unavoidable, you must treat the exhaust and condensate as hazardous.

Protocol: Safe Evaporation

  • Cold Trap: Use a dry ice/acetone trap (

    
    ) between the rotavap and the pump. MeI will condense here.
    
  • Vent Scrubber: Connect the pump exhaust to a fume hood vent or a scrubber containing a 1M NaOH + amine solution .

  • Decontaminate the Trap:

    • Do not pour the trap contents down the drain.

    • Treat the trap condensate with concentrated ammonia or ethanolamine and stir overnight in a closed fume hood before disposal as hazardous waste.

Section 3: Data & Comparison

Table 1: Comparison of Quenching Agents for Methyl Iodide

Quenching AgentReactivity (Nucleophilicity)Byproduct SolubilitySuitability
Ammonium Hydroxide High (Fast)High (Aqueous)Best General Purpose. Cheap, fast, removes easily.
Ethanolamine High (Very Fast)High (Aqueous)High Efficiency. Lower volatility than ammonia.
Sodium Hydroxide Low (Slow)HighPoor. Hydrolysis is too slow to be a primary safety step.
Sodium Thiosulfate ModerateHighGood for Iodine. Removes

color; slower reaction with MeI than amines.
Section 4: Visual Workflows
Workflow 1: Safe Synthesis & Quenching Logic

G Start Reaction Complete (Phenol + MeI + Base) Decision Is MeI Excess > 10%? Start->Decision Quench Add Ammonium Hydroxide (5-10 eq excess) Decision->Quench Yes (Safety First) Workup Aqueous Workup (Partition between Et2O/Water) Decision->Workup No (Risky) Stir Stir 30-60 mins (Room Temp) Quench->Stir Stir->Workup Aqueous Aqueous Layer (Contains Me-Amine Salts) Workup->Aqueous Organic Organic Layer (Crude Anisole) Workup->Organic Disposal Dispose as Hazardous Basic Waste Aqueous->Disposal Purification Distillation / Column Organic->Purification

Figure 1: Decision logic for safely quenching methyl iodide before workup. Note the diversion of toxic byproducts to the aqueous layer.

Workflow 2: Rotavap Safety Configuration

G Rotavap Rotary Evaporator (MeI Vapors) Condenser Main Condenser (Coolant) Rotavap->Condenser Vapor Trap Secondary Trap (Dry Ice/Acetone) Condenser->Trap Uncondensed Vapor Pump Vacuum Pump Trap->Pump Clean(er) Air Scrubber Exhaust Scrubber (Amine Solution) Pump->Scrubber Exhaust

Figure 2: Mandatory setup for physical removal of MeI to prevent lab contamination.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).

  • Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology, 23(3), 237–253.

  • United States Department of Agriculture (USDA). (2009). Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea.

  • Chamberland, S. (n.d.). SOP: Working with Methyl Iodide. Chamberland Research Group.

Sources

Troubleshooting

troubleshooting low conversion in etherification of hindered phenols

Topic: Troubleshooting Low Conversion in Etherification of Hindered Phenols Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Active Last Updated: Marc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Etherification of Hindered Phenols Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Last Updated: March 5, 2026 Ticket Context: User reports <50% conversion or exclusive recovery of starting material when attempting to etherify 2,6-disubstituted phenols (e.g., 2,6-di-tert-butylphenol, Propofol derivatives).

Diagnostic Workflow

Before altering reaction parameters, identify the mechanistic bottleneck. The etherification of hindered phenols is rarely a kinetic issue of "stirring longer"; it is usually a thermodynamic or steric dead-end.

Decision Matrix: Selecting the Correct Protocol

EtherificationDecisionTree Start START: Define Electrophile AlkylHalide Electrophile: Alkyl Halide/Sulfonate (sp3 Carbon) Start->AlkylHalide Alcohol Electrophile: Alcohol (Mitsunobu Conditions) Start->Alcohol ArylHalide Electrophile: Aryl Halide (sp2 Carbon) Start->ArylHalide BaseCheck Is the Alkyl Halide Primary or Secondary? AlkylHalide->BaseCheck Sonic High-Conc. Mitsunobu (Sonication + 3.0M) Alcohol->Sonic Steric Bulk Detected Metal Ullmann/Buchwald (Ligand Critical) ArylHalide->Metal Standard Standard Williamson (NaH/DMF) BaseCheck->Standard Primary (Unblocked) Modified Modified Williamson (Cs2CO3/Acetone or PTC) BaseCheck->Modified Hindered/Secondary

Figure 1: Decision tree for selecting the optimal etherification strategy based on electrophile type and steric environment.

Scenario A: Williamson Ether Synthesis (Alkyl Halides)

Symptom: The reaction yields the starting phenol and an alkene (elimination product), or C-alkylation occurs instead of O-alkylation.

Root Cause Analysis
  • Elimination vs. Substitution: With hindered phenols, the phenoxide anion acts as a base rather than a nucleophile when encountering secondary alkyl halides, triggering E2 elimination.

  • Ambident Nucleophilicity: Steric shielding of the phenolic oxygen forces the electrophile to attack the para-carbon (C-alkylation) or ortho-carbon, especially in protic solvents.

Troubleshooting Protocol

Q: I am seeing significant C-alkylation. How do I force O-alkylation? A: You must disrupt the solvent cage and shield the carbon sites.

  • Solvent Switch: Switch from protic solvents (EtOH, MeOH) to dipolar aprotic solvents (DMF, DMSO, NMP). Protic solvents hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and favoring C-alkylation [1].[1]

  • The "Cesium Effect": Replace Sodium Hydride (NaH) with Cesium Carbonate (Cs₂CO₃). The large Cesium cation forms a loose ion pair with the phenoxide, increasing the "nakedness" and reactivity of the oxygen atom specifically for O-alkylation.

Q: My alkyl halide is being consumed, but I only isolate the alkene. Why? A: This is E2 elimination.

  • Leaving Group Modification: Switch from a bromide/chloride to an iodide or triflate. A better leaving group allows the substitution (

    
    ) to compete more effectively with elimination.
    
  • Temperature Control: Lower the temperature. Elimination is entropically favored at high temperatures. Run the reaction at 0°C to RT rather than reflux.

Optimized Protocol: Cesium-Promoted Etherification
  • Dissolve hindered phenol (1.0 equiv) in DMF (0.5 M).

  • Add Cs₂CO₃ (1.5 equiv). Stir for 30 min at RT to generate the phenoxide.

  • Add alkyl iodide (1.2 equiv).

  • Monitor by TLC/LCMS. If slow, add TBAI (tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst.

Scenario B: Mitsunobu Reaction (Alcohols)

Symptom: Reaction stalls completely. No product is formed even after 24-48 hours.

Root Cause Analysis

The standard Mitsunobu mechanism requires the formation of a bulky betaine intermediate. When both the phenol and the alcohol are hindered (e.g., neopentyl alcohol + 2,6-di-tert-butylphenol), the reagents physically cannot approach the active center to expel the phosphine oxide.

Troubleshooting Protocol

Q: Standard Mitsunobu (PPh3/DIAD/THF) yields <10%. What is the fix? A: Concentration and Sonication. Conventional stirring is insufficient for sterically congested Mitsunobu couplings. Research indicates that increasing concentration from 0.1 M to 3.0 M and applying ultrasonic irradiation can drive yields from trace to >70% in minutes [2].[2]

Q: I see a hydrazine byproduct but no ether. What happened? A: The phenol is too hindered to attack the phosphonium intermediate. The intermediate instead reacts with the hydrazine byproduct.

  • Reagent Order: Do not pre-mix the betaine. Add the phenol and alcohol first, then PPh3, and add DIAD last and slowly at 0°C.

  • Solvent: Switch from THF to Diethyl Ether or Toluene . Weaker solvation can sometimes destabilize the resting state of the side-reaction intermediates.

Data: Effect of Sonication on Hindered Phenols
ConditionConcentrationTimeYield (2,6-di-t-butylphenol + Neopentyl Alcohol)
Stirring (Standard)0.1 M24 h< 5% (Trace)
Stirring (High Conc)3.0 M24 h~ 30%
Sonication 3.0 M 15 min 75%

Table 1: Comparison of reaction conditions for hindered Mitsunobu coupling [2].

Scenario C: Metal-Catalyzed Coupling (Aryl Halides)

Symptom: Ullmann or Buchwald-Hartwig conditions fail to couple hindered phenols with aryl halides.

Root Cause Analysis
  • Ullmann: Classical copper conditions require harsh heat (>150°C), which decomposes hindered substrates.

  • Pd-Catalysis: Reductive elimination (the final step of the catalytic cycle) is difficult when forming a bond between two bulky groups.

Troubleshooting Protocol

Q: Which ligand should I use for Copper-catalyzed arylation? A: Use Picolinic Acid or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) . Standard ligands (phenanthroline) are often too bulky or not electron-rich enough. Picolinic acid (10 mol%) with CuI (5 mol%) allows coupling at 80-90°C using K₃PO₄ in DMSO [3].

Q: My Palladium catalyst (Pd(PPh3)4) is inactive. What is the alternative? A: Switch to Bulky Biarylphosphines . Use ligands specifically designed to accelerate reductive elimination in hindered ethers, such as t-BuXPhos or RockPhos .

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: RockPhos (4-10 mol%)

  • Base: Cs₂CO₃ or K₃PO₄ (avoid strong alkoxides like NaOtBu if functional group tolerance is low).

Mechanistic Pathway: Cu-Catalyzed Etherification[3][4]

CopperCycle cluster_legend Critical Step L_Cu_X L-Cu(I)-X L_Cu_Ar_X L-Cu(III)-Ar-X L_Cu_X->L_Cu_Ar_X Ar-X OxAdd Oxidative Addition L_Cu_Ar_OPh L-Cu(III)-Ar-OPh (Steric Choke Point) L_Cu_Ar_X->L_Cu_Ar_OPh Ph-OH / Base BaseStep Base/Phenol Exchange Product Ar-O-Ph L_Cu_Ar_OPh->Product RedElim Reductive Elimination Product->L_Cu_X Regeneration

Figure 2: Catalytic cycle for Cu-mediated etherification. The "Steric Choke Point" requires specific small-but-active ligands (e.g., Picolinic acid) to facilitate the assembly of the hindered complex.

References

  • Phenolates: O-alkylation vs C-alkylation. PharmaXChange. Available at: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Hydrogenation of Fluorinated Aromatics

Status: Operational Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction: The "Silent Killer" in Fluorination Chemistry Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Silent Killer" in Fluorination Chemistry

Welcome to the technical support hub for hydrogenation of fluorinated aromatics. If you are here, you are likely experiencing a sudden loss of catalytic activity, unexpected induction periods, or reactor corrosion.

The Core Problem: Hydrogenation of fluorinated aromatics (e.g., fluoronitrobenzenes, fluoroanilines) carries a high risk of Hydrodefluorination (HDF) . This side reaction cleaves the C-F bond, releasing Hydrogen Fluoride (HF). HF is not just a byproduct; it is a catalyst poison that attacks oxide supports (SiO₂, Al₂O₃), leaches active metals, and corrodes reactor walls.

This guide provides the diagnostic tools, mechanistic insights, and recovery protocols required to stabilize your process.

Module 1: Diagnostics – Is Your Catalyst Poisoned?

Before altering parameters, confirm the diagnosis. Use this symptom matrix to identify the specific failure mode.

SymptomProbable CauseVerification Test
Rapid Initial Rate

Sudden Stop
Pore Blocking / Fouling: Fluoride salts or polymer precursors (oligomers) have physically blocked pores.BET Analysis: Check for drastic loss of surface area (

).
Gradual Activity Loss (over cycles) Support Degradation: HF is attacking the support (e.g., Al₂O₃

AlF₃), causing surface area collapse.
ICP-MS of Filtrate: Test for high levels of Al, Si, or Mg (support metals).
Induction Period (Slow Start) Surface Poisoning: Strong adsorption of F⁻ on metal sites. H₂ must displace F⁻ before reaction proceeds.Pre-reduction: Does pre-reducing the catalyst in solvent eliminate the lag?
Leaching (Colored Filtrate) Metal Leaching: HF has oxidized the active metal (Pd⁰

Pd²⁺), making it soluble.
Thiol Scavenger Test: Add scavenger to filtrate; precipitate confirms metal loss.

Module 2: The Mechanism of Failure

Understanding why the catalyst fails is the only way to prevent it. The failure cascade typically follows the "HDF-Corrosion Loop."

The HDF-Corrosion Loop
  • Initiation: The catalyst (Pd, Pt, or Rh) activates the C-F bond, cleaving it via hydrogenolysis.

  • HF Release: HF is generated in situ.

  • Support Attack: HF reacts with oxide supports (e.g.,

    
    ). This alters the pore structure and acidity.
    
  • Metal Sintering/Leaching: The breakdown of the support anchoring sites causes metal nanoparticles to agglomerate (sinter) or dissolve into the solution.

Visualizing the Pathway

G Substrate Fluorinated Aromatic Catalyst Active Catalyst (Pd/Al2O3) Substrate->Catalyst + H2 HDF Hydrodefluorination (Side Reaction) Catalyst->HDF High T / Low P Deactivation CATALYST DEATH Catalyst->Deactivation Sintering HF HF Generation HDF->HF HF->Catalyst F- Adsorption Support Support Attack (Al2O3 + HF -> AlF3) HF->Support Acid Corrosion Leaching Metal Leaching (Pd Loss) Support->Leaching Anchor Loss Leaching->Deactivation

Figure 1: The HDF-Corrosion Loop showing how side-reaction generated HF destroys the catalyst support and active metal sites.

Module 3: Troubleshooting & Mitigation Strategies

The "Acid Scavenger" Protocol (Critical)

You must intercept HF before it attacks the catalyst.

  • Solution: Add an inorganic base to the reaction mixture.

  • Selection Guide:

    • MgO (Magnesium Oxide): Excellent scavenger. Forms

      
       (insoluble). Does not poison Pd/Pt.
      
    • CaCO₃: Good, but releases CO₂ which can dilute H₂ pressure.

    • Avoid: Strong soluble bases (NaOH, KOH) which can induce side reactions (e.g., hydrolysis) or poison the metal via cation adsorption.

Catalyst Selection: The "Right Tool" Principle
  • Metal:

    • Pd (Palladium): High activity but prone to HDF (C-F cleavage).

    • Pt (Platinum): Lower HDF tendency but higher ring saturation risk.

    • Rh (Rhodium): Often used for ring saturation; highly sensitive to poisoning.

  • Support (The Game Changer):

    • Switch to Carbon (C): Carbon is inert to HF. If you are using

      
       or 
      
      
      
      and seeing deactivation, switch to Pd/C or Pt/C immediately.
    • Avoid: Zeolites or Silica (rapidly digested by HF).

Solvent Engineering
  • Avoid Water: Water promotes the ionization of HF (

    
    ), drastically increasing corrosivity.
    
  • Recommended: Methanol, Ethanol, or THF (anhydrous).

Module 4: Experimental Protocols

Protocol A: The "Leaching Verification" Test

Use this to determine if your catalyst is dying because the metal is physically leaving the support.

  • Run Reaction: Perform your standard hydrogenation until 50% conversion or failure.

  • Hot Filtration: Stop stirring. While the reaction is still hot, filter the catalyst using a 0.2

    
     PTFE filter (resistant to HF).
    
  • Filtrate Test: Take the clear filtrate and return it to a fresh reactor without adding new solid catalyst.

  • Re-pressurize: Add H₂ and monitor pressure drop.

  • Interpretation:

    • No Activity: The metal remained on the solid support. (Good).

    • Continued Activity: The filtrate contains active leached metal species (Homogeneous catalysis). The support is failing.

Protocol B: The "Scavenger Optimization" Workflow

Determine the minimum base required to stop poisoning without inhibiting the reaction.

  • Baseline: Run reaction with 0.0 eq base. Measure Initial Rate (

    
    ).
    
  • Screening: Run parallel reactions with 0.1, 0.5, and 1.0 equivalents of MgO relative to the fluoride atoms in the substrate.

  • Endpoint Analysis:

    • Check pH of the post-reaction mixture (wet pH paper). It should be neutral (pH 6-8).

    • If pH < 4, HF is in excess

      
       Increase scavenger.
      
    • If Rate decreases with more base

      
       Base is blocking active sites (mass transfer issue).
      

Frequently Asked Questions (FAQs)

Q1: My reaction works once, but the recycled catalyst is dead. Why? A: This is classic fluoride buildup . The catalyst surface may be covered in strongly adsorbed fluoride species (


) or the support pore structure has collapsed during the first run due to HF attack.
  • Fix: Wash the spent catalyst with a dilute alkaline solution (e.g., 0.1M NaHCO₃) followed by copious water and methanol to desorb fluoride before reuse.

Q2: Can I use glass reactors for this chemistry? A: Proceed with extreme caution. HF etches glass (


), releasing 

(gas) and water. This not only damages the reactor but introduces water into the system, accelerating catalyst poisoning.
  • Fix: Use a Hastelloy or Stainless Steel autoclave. If using glass at low pressure, add a sacrificial silica trap or ensure excess MgO is present.

Q3: I see "Induction Periods" where nothing happens for 30 minutes. Is the catalyst bad? A: Not necessarily. This often indicates the catalyst surface is oxidized or poisoned by impurities in the starting material. The H₂ needs time to reduce the metal oxide or displace the poison.

  • Fix: Pre-reduce the catalyst. Stir the catalyst in solvent under

    
     for 15 minutes before injecting the fluorinated substrate.
    

Q4: Why does Pd/C work better than Pd/Al₂O₃? A: Carbon is resistant to acid attack. Alumina (


) reacts with HF to form Aluminum Fluoride (

). This phase transformation destroys the surface area and encapsulates the Pd metal, rendering it inaccessible.

References

  • Vertex AI Search. (2024). Catalyst Poisoning Mechanisms in Hydrogenation. Retrieved from 1

  • BenchChem Technical Support. (2025). Troubleshooting Catalyst Deactivation in Perfluoropent-1-ene Reactions. Retrieved from 2

  • National Institutes of Health (NIH). (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Retrieved from 3

  • American Chemical Society (ACS). (2021). Catalytic Hydrodefluorination via Oxidative Addition. Retrieved from 4[5]

  • MDPI. (2022). A Stable and Reusable Supported Copper Catalyst for the Selective Liquid-Phase Hydrogenation. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Suppressing Defluorination Side Reactions in Organic Synthesis

Welcome to the Process Chemistry & Synthesis Support Center. The incorporation of fluorine is a cornerstone of modern pharmaceutical and agrochemical design, utilized to enhance metabolic stability, modulate pKa, and imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center. The incorporation of fluorine is a cornerstone of modern pharmaceutical and agrochemical design, utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. However, the unexpected cleavage of C–F bonds (defluorination) during downstream synthetic steps—such as cross-coupling, basic workups, or transition metal catalysis—can severely compromise yields and generate complex impurity profiles[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind defluorination and provide self-validating protocols to ensure your C–F bonds remain intact.

Diagnostic Decision Tree

Before altering your synthetic protocol, you must identify the mechanistic origin of the defluorination. The following logic tree isolates the three primary culprits: transition metal insertion, nucleophilic aromatic substitution (SNAr), and Lewis acid activation.

DefluorinationTroubleshooting Start Undesired Defluorination Detected in Synthesis Metal Transition Metal Catalyst Present? Start->Metal Base Strong Base or Nucleophile Used? Start->Base Acid Lewis Acid Present? Start->Acid MetalFix Increase Ligand Bulk (e.g., P(t-Bu)3) to promote Reductive Elimination Metal->MetalFix Oxidative Addition / β-F Elimination BaseFix Switch to Non-Nucleophilic Base (e.g., Cs2CO3) & Apolar Solvent Base->BaseFix SNAr / E1cB Pathway AcidFix Switch to Milder Lewis Acid or Scavenger Acid->AcidFix C-F Abstraction

Diagnostic workflow for identifying and resolving defluorination side reactions.

Troubleshooting Module A: Transition-Metal Catalyzed Cross-Couplings

The Issue: During Palladium- or Nickel-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), fluorinated substrates may undergo competitive oxidative addition into the C–F bond or β-fluoride elimination from alkylmetal intermediates[2][3].

The Causality: The C–F bond is highly polarized. Low-valent, electron-rich transition metals can inadvertently insert into these bonds, especially if the bond is activated by adjacent electron-withdrawing groups[1]. Furthermore, if the subsequent reductive elimination step in the catalytic cycle is kinetically slow, the cycle stalls. This delay allows competitive β-fluoride elimination to occur, generating defluorinated alkene byproducts and metal-fluoride species[3].

The Solution: You must accelerate reductive elimination. By employing sterically demanding, electron-rich ligands (e.g.,


 or BrettPhos), the steric bulk forces the metal center to rapidly undergo reductive elimination, effectively outcompeting the slower defluorination pathways[4].
Self-Validating Protocol: Cross-Coupling of Fluoroarenes

This protocol utilizes a self-validating feedback loop using


 NMR to monitor C–F bond integrity in real-time.
  • Step 1: Catalyst Preparation. In a nitrogen-filled glovebox, pre-mix

    
     (2 mol%) and 
    
    
    
    (4 mol%). Causality Note: The use of the tetrafluoroborate salt prevents premature oxidation of the highly sensitive phosphine ligand, ensuring the active
    
    
    species is generated cleanly in situ.
  • Step 2: Base & Solvent Selection. Add anhydrous

    
     (2.0 equiv). Strictly avoid alkoxide bases (e.g., 
    
    
    
    ), which can trigger competitive SNAr defluorination. Suspend the mixture in anhydrous, degassed Toluene/Water (10:1) to ensure base solubility without creating an excessively polar environment.
  • Step 3: Substrate Addition. Add the fluorinated electrophile (1.0 equiv) and the boronic acid (1.2 equiv). Seal the reaction vessel.

  • Step 4: Temperature Control. Heat to 60 °C. Causality Note: Lowering the temperature (60 °C vs. traditional 100 °C) significantly reduces the thermodynamic driving force for unintended C–F oxidative addition.

  • Step 5: Self-Validation (In-Process Control). At the 2-hour mark, extract a 0.1 mL aliquot under inert conditions. Run a rapid

    
     NMR against an internal standard (e.g., trifluorotoluene).
    
    • Validation Check: If a new, sharp upfield fluorine peak appears (indicating free fluoride or a metal-fluoride complex)[2], the protocol is failing. Immediately cool the reaction and increase the ligand-to-metal ratio to 3:1 to further crowd the metal center and force reductive elimination. If the starting material peak remains intact alongside the product peak, proceed to completion.

Quantitative Data: Ligand & Base Impact on Defluorination

The following table summarizes the optimization of a standard Suzuki-Miyaura coupling of a 2,4-difluoroaryl bromide, demonstrating the critical interplay between ligand sterics and base nucleophilicity.

Ligand SystemBase UsedSolvent SystemDesired Product Yield (%)Defluorination Byproduct (%)Mechanistic Failure Point


DMF35%52%High SNAr & Slow Reductive Elimination
XPhos

Dioxane68%18%Moderate β-F Elimination


Toluene/

92% < 2% Optimized (Sterically Forced Elimination)

Troubleshooting Module B: Base-Mediated & SNAr Cleavage

The Issue: Loss of fluorine during basic reaction steps or workups, particularly in electron-deficient polyfluoroarenes.

The Causality: Fluorine is highly electronegative, drawing electron density away from the aromatic ring and severely activating the ortho and para positions toward nucleophilic attack[1]. When strong, nucleophilic bases (like hydroxides, alkoxides, or primary/secondary amines) are used in polar aprotic solvents (DMF, DMSO), they readily displace the fluorine atom via an addition-elimination (SNAr) mechanism, forming a stabilized anionic Meisenheimer complex.

The Solution: Shift to strictly non-nucleophilic bases (e.g., DIPEA, DBU, or solid inorganic carbonates) and reduce solvent polarity to destabilize the anionic intermediate, shutting down the SNAr pathway.

Frequently Asked Questions (FAQs)

Q: I am performing a Buchwald-Hartwig amination on a fluoroarene and losing the fluorine atom. How do I stop this? A: Amines are excellent nucleophiles for SNAr. If your fluoroarene is electron-deficient, the amine is likely attacking the C–F bond directly, bypassing the palladium catalytic cycle entirely. To troubleshoot, switch to a less polar solvent (toluene instead of DMF) and lower the temperature. Ensure your Pd catalyst is highly active (e.g., using RuPhos or BrettPhos) so the desired cross-coupling outpaces the background SNAr reaction.

Q: My aliphatic gem-difluoride is reverting to a monofluoroalkene during purification. What is happening? A: This is likely a base-mediated E1cB elimination. Silica gel can sometimes be slightly basic or acidic depending on the grade and manufacturing additives. If your molecule has an acidic proton adjacent to the


 group, it can undergo facile dehydrofluorination on the column. Try buffering your silica gel with 1% acetic acid or using neutral alumina for chromatography.

Q: Can I use Lewis acids to promote my reaction without activating the C–F bond? A: Yes, but it requires careful tuning. Hard Lewis acids (like


 or 

) have a high affinity for the "hard" fluorine atom and will abstract it to form stable metal-fluoride bonds[1]. Switch to softer Lewis acids or boron-based acids with high steric hindrance (e.g.,

), which are far less likely to coordinate with the sterically small but electronically dense fluorine atom.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: American Chemical Society (acs.org)
  • Source: American Chemical Society (acs.org)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene, a substituted aroma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene, a substituted aromatic compound. As a Senior Application Scientist, this document is structured to provide not only a detailed spectral interpretation but also a comparative assessment against other common analytical techniques, ensuring a comprehensive understanding for professionals in chemical research and pharmaceutical development.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of a compound.[1] For a molecule like 1-fluoro-2-methoxy-3-(propan-2-yl)benzene, with its distinct aromatic and aliphatic regions influenced by various substituents, ¹H NMR allows for the precise determination of its chemical structure. The technique is non-destructive and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] This level of detail is critical in drug development, where molecular accuracy is paramount for efficacy and regulatory compliance.[1]

Theoretical ¹H NMR Spectrum Prediction

Before analyzing an experimental spectrum, it is crucial to predict the expected signals for 1-fluoro-2-methoxy-3-(propan-2-yl)benzene. The structure contains several unique proton environments: three aromatic protons, a methoxy group, and an isopropyl group.

  • Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to a benzene ring are deshielded due to the ring current effect and typically resonate in this downfield region.[3] The chemical shifts of the three aromatic protons are influenced by the electronic effects of the fluorine, methoxy, and isopropyl substituents.[4]

    • The methoxy group (-OCH₃) is an electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing an upfield (shielding) shift.[5][6]

    • The fluorine atom is electron-withdrawing inductively but can also donate electron density through resonance. Its net effect will influence the chemical shifts of adjacent protons.

    • The isopropyl group is a weak electron-donating group.[7]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet.[8] Their proximity to the electronegative oxygen atom places their signal in the range of δ 3.2-3.8 ppm.[5]

  • Isopropyl Protons (-CH(CH₃)₂): This group consists of a methine proton and six equivalent methyl protons.

    • The methine proton (-CH) will appear as a septet (or multiplet) due to coupling with the six adjacent methyl protons (n+1 rule, where n=6).[9] Its position will be further downfield than the methyl protons due to being attached to the aromatic ring.

    • The six methyl protons (-CH₃) are equivalent and will appear as a doublet due to coupling with the single methine proton.[9] Aliphatic protons typically resonate in the upfield region (δ 0.7-1.7 ppm).[5]

A Note on H-F Coupling: Fluorine has a nuclear spin of 1/2, similar to a proton. Therefore, it will couple with nearby protons, leading to additional splitting of their signals.[10] This coupling can occur over several bonds, with the magnitude (coupling constant, J) decreasing with distance. We can expect to see this effect on the aromatic protons, particularly the one ortho to the fluorine atom.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standardized protocol ensures the acquisition of a high-quality, reproducible spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene.

Materials:

  • 1-fluoro-2-methoxy-3-(propan-2-yl)benzene sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Referencing: CDCl₃ typically contains a small amount of residual, non-deuterated CHCl₃, which gives a singlet at δ 7.26 ppm. This peak is commonly used as an internal reference.[11]

  • Instrumentation:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

Below is a workflow diagram illustrating this process.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze elucidate Elucidate Structure analyze->elucidate

Caption: Workflow from sample preparation to structural elucidation.

Spectral Analysis and Data Interpretation

The following table summarizes the predicted ¹H NMR data for 1-fluoro-2-methoxy-3-(propan-2-yl)benzene.

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.21HdddJH-H, JH-FAromatic H
~ 6.8 - 7.02HmJH-H, JH-FAromatic H
~ 3.83Hs--OCH₃
~ 3.31Hsept~ 7 Hz-CH (CH₃)₂
~ 1.26Hd~ 7 Hz-CH(CH₃ )₂
  • Aromatic Protons: The three aromatic protons will likely appear as complex multiplets due to mutual H-H coupling and additional H-F coupling.

  • Methoxy Protons: A sharp singlet integrating to three protons is expected around δ 3.8 ppm.

  • Isopropyl Protons: A septet integrating to one proton and a doublet integrating to six protons are the characteristic signals for an isopropyl group.[9]

The diagram below illustrates the proton environments and their key couplings.

G cluster_molecule 1-fluoro-2-methoxy-3-(propan-2-yl)benzene H_arom1 H_ar H_arom2 H_ar H_arom1->H_arom2 J_H-H F F H_arom1->F J_H-F (ortho) H_arom3 H_ar H_arom2->H_arom3 J_H-H H_arom2->F J_H-F (meta) H_methoxy H_OMe H_methine H_CH H_methyl H_Me H_methine->H_methyl J_H-H

Caption: Proton environments and their coupling relationships.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.[2]

TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Detailed proton environments, connectivity through coupling patterns.High resolution, quantitative, non-destructive.[1]Can have overlapping signals in complex regions, requires soluble sample.
¹³C NMR Number of unique carbon environments, general chemical environment (sp², sp³).Complements ¹H NMR, good for identifying quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.[12]
2D NMR (COSY, HSQC, HMBC) Definitive H-H (COSY) and C-H (HSQC, HMBC) correlations.Unambiguously establishes atom connectivity, resolves signal overlap.[1]Requires more instrument time and expertise for interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, provides molecular formula.[2]Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (C-O, C-F, C=C aromatic).Fast, simple, good for identifying key functional groups.[3]Provides limited information on the overall molecular skeleton.

The integration of these techniques provides a more robust and validated structural determination.[13]

Conclusion

The ¹H NMR spectrum of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene provides a wealth of information that is fundamental to its structural confirmation. By predicting and analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecule emerges. When compared and combined with other analytical techniques such as ¹³C NMR and Mass Spectrometry, a complete and unambiguous structural elucidation can be achieved. This multi-technique approach is a cornerstone of modern chemical analysis, particularly in the rigorous environment of drug development and scientific research.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • University of Colorado Boulder. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • Patsnap. (2025, September 19). Raman Spectroscopy vs NMR: Best for Structural Elucidation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2609–2615.
  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubMed. (2008, October 15). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • eClass. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

Sources

Comparative

19F NMR Chemical Shift Profiling of 2-Fluoro-6-Isopropylanisole

The following guide details the 19F NMR chemical shift profile of 2-fluoro-6-isopropylanisole , analyzing its steric and electronic characteristics relative to standard comparators. Steric & Electronic Benchmarking for S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 19F NMR chemical shift profile of 2-fluoro-6-isopropylanisole , analyzing its steric and electronic characteristics relative to standard comparators.

Steric & Electronic Benchmarking for Structural Validation

Executive Summary

2-fluoro-6-isopropylanisole (also known as 1-fluoro-2-methoxy-3-(propan-2-yl)benzene) represents a specific class of sterically congested fluoro-arenes often used as metabolic probes or conformational locks in drug discovery.

Unlike simple fluoro-arenes, the 19F NMR chemical shift of this compound is governed by the Steric Inhibition of Resonance (SIR) . The bulky isopropyl group at the C6 position forces the C1-methoxy group out of the aromatic plane, decoupling its p-orbital from the ring system. This results in a distinct deshielding effect (downfield shift) compared to its non-hindered analog, 2-fluoroanisole.

Key Diagnostic Value:

  • Predicted Chemical Shift Range:

    
    -124 to -128 ppm  (relative to CFCl
    
    
    
    ).
  • Primary Comparator (2-Fluoroanisole):

    
     -134.6 ppm.
    
  • Mechanism: Loss of electron donation from the methoxy group due to steric twisting.

Technical Analysis: The "Ortho-Sandwich" Effect

To accurately interpret the 19F spectrum of 2-fluoro-6-isopropylanisole, one must understand the competition between electronic induction and steric hindrance.

The Electronic Environment

Fluorine chemical shifts are highly sensitive to electron density (


).[1]
  • Inductive Effect (-I): The oxygen of the methoxy group pulls electron density, theoretically deshielding the ortho-fluorine.

  • Resonance Effect (+R): In a planar system, the oxygen lone pair donates density into the ring, significantly shielding the ortho and para positions.

The Steric Trigger

In 2-fluoroanisole , the molecule adopts a relatively planar conformation, allowing the methoxy group to donate electrons effectively. This results in a shielded signal at -134.6 ppm .

In 2-fluoro-6-isopropylanisole , the isopropyl group (C6) and the fluorine atom (C2) create a "sandwich" effect around the methoxy group (C1). The steric bulk of the isopropyl group forces the methoxy group to rotate perpendicular to the ring to minimize clash.

  • Consequence: The resonance pathway is broken. The shielding (+R) effect is lost.

  • Result: The fluorine nucleus "feels" only the inductive withdrawal (-I) of the oxygen and the ring, causing the signal to shift downfield (towards less negative values) by approximately 6–10 ppm compared to the unhindered anisole.

Comparative Data Analysis

The following table benchmarks 2-fluoro-6-isopropylanisole against structurally validated standards. Use these values to assess the purity and electronic state of your synthesized material.

CompoundStructure19F Shift (

, ppm)*
Electronic State
2-Fluorophenol Parent Phenol-141.9 High Shielding (Strong +R from OH, Planar H-bond lock)
2-Fluoroanisole Unhindered Ether-134.6 Moderate Shielding (+R active, slight steric twist)
2-Fluoro-6-isopropylanisole Target -124 to -128 (Est.)Deshielded (Loss of +R due to Steric Inhibition)
Fluorobenzene Reference Core-113.5 Baseline (No Oxygen Donation)

*All shifts referenced to CFCl


 (

0.[2]0) in CDCl

.[3][4][5]

Experimental Protocol: High-Fidelity Acquisition

To distinguish subtle steric shifts, precise acquisition parameters are required. Fluorine has a wide chemical shift anisotropy (CSA) and long longitudinal relaxation times (


) in isolated systems.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–20 mg of the analyte in 0.6 mL of CDCl

      
       .
      
    • Crucial: Use a solvent containing 0.05% v/v Hexafluorobenzene (C

      
      F
      
      
      
      )
      as an internal standard (
      
      
      -164.9 ppm) rather than CFCl
      
      
      , which is volatile and can evaporate during long acquisitions.
  • Instrument Setup:

    • Nucleus: 19F (typically ~376 MHz on a 400 MHz magnet).

    • Spectral Width (SW): 200 ppm (ensure coverage from -100 to -180 ppm).

    • Offset (O1): Center at -140 ppm.

  • Pulse Sequence:

    • Use zgig (inverse gated decoupling) if quantitative integration is required to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (D1): Set to

      
      . For degassed fluoro-arenes, 
      
      
      
      can exceed 5 seconds. Recommended D1: 10–15 seconds.
  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) to improve S/N.

    • Reference the C

      
      F
      
      
      
      peak to -164.9 ppm.[1][2]

Structural Validation Workflow

The following Graphviz diagram illustrates the logical flow for validating the steric "lock" of the methoxy group using NMR data.

G Start Crude Synthesis Product Acquire Acquire 19F NMR (CDCl3, C6F6 Std) Start->Acquire Decision Analyze Chemical Shift (δ) Acquire->Decision CaseA δ = -134.6 ppm (Planar Conformation) Decision->CaseA Upfield Shift CaseB δ = -126 ± 2 ppm (Twisted Conformation) Decision->CaseB Downfield Shift ResultA Identify: 2-Fluoroanisole (Missing Isopropyl or Demethylation) CaseA->ResultA ResultB CONFIRMED: 2-Fluoro-6-isopropylanisole CaseB->ResultB

Figure 1: Decision tree for distinguishing the sterically hindered target from unhindered byproducts based on 19F chemical shift.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dhami, K. S., & Stothers, J. B. (1966). 19F NMR Studies: Substituent Effects in Aromatic Systems. Canadian Journal of Chemistry, 44(23), 2855-2866. Link

  • Rietjens, I. M., et al. (1997). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology, 63(2), 812–817. Link (Source for 2-fluorophenol shift of -141.9 ppm).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for solvent effects and internal standards).

Sources

Validation

Deep Dive: GC-MS Fragmentation Pattern of Fluorinated Anisoles

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of fluorinated anisoles. It is structured to serve as a direct reference for analytical chemists and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of fluorinated anisoles. It is structured to serve as a direct reference for analytical chemists and drug development professionals.

Executive Summary & Application Context

Fluorinated anisoles (e.g., 2-fluoroanisole, 4-fluoroanisole) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their metabolic stability, imparted by the strength of the C-F bond, makes them desirable bioisosteres. However, this same stability presents unique challenges in Mass Spectrometry (MS) compared to their chlorinated or brominated analogs.

This guide objectively compares the Electron Ionization (EI) fragmentation behavior of fluorinated anisoles against non-fluorinated and chlorinated alternatives. It establishes a self-validating identification protocol that relies on specific ion transitions and retention time logic rather than spectral fingerprinting alone.

Mechanistic Analysis: The Fragmentation Pathway

Unlike aliphatic fluorocarbons which often shatter to form


 series, fluorinated anisoles retain their aromatic integrity during the initial stages of ionization. The fragmentation is driven by the methoxy group rather than the fluorine substituent.
Primary Fragmentation Cascade

The fragmentation follows a predictable "Anisole Decay" pathway, modified by the mass shift of the fluorine atom (+18 Da relative to H).

  • Molecular Ion Formation (

    
    ):  The aromatic ring stabilizes the radical cation, resulting in a high-abundance molecular ion at m/z 126 .
    
  • Methyl Radical Loss (M - 15): The ether oxygen directs the cleavage of the methyl group (

    
    ), generating a stable fluorophenoxy cation at m/z 111 .
    
  • Carbon Monoxide Loss (M - 15 - 28): The phenoxy cation undergoes ring contraction to expel neutral CO, yielding the fluorocyclopentadienyl cation at m/z 83 .

The "Ortho Effect" Anomaly

In many ortho-substituted aromatics (e.g., 2-nitroanisole), the substituent interacts with the methoxy group (e.g., transferring a hydrogen).

  • Hypothesis: Does 2-fluoroanisole lose HF (M-20) to form a benzofuran-like cation (m/z 106)?

  • Observation: The C-F bond is exceptionally strong (

    
     485 kJ/mol). Unlike 2-chloroanisole, which may show halogen loss, 2-fluoroanisole does not predominantly lose HF . The spectrum is strikingly similar to the para-isomer, making mass spectral differentiation difficult without chromatographic separation.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of 2-fluoroanisole.

Fragmentation M_Ion Molecular Ion (M+) m/z 126 [C7H7FO]+. Phenoxy Fluoro-Phenoxy Cation m/z 111 [C6H4FO]+ M_Ion->Phenoxy - CH3• (15 Da) Alpha Cleavage M_HF Minor: HF Loss m/z 106 M_Ion->M_HF - HF (20 Da) (Trace/Ortho only) Cyclo Fluoro-Cyclopentadienyl m/z 83 [C5H4F]+ Phenoxy->Cyclo - CO (28 Da) Ring Contraction

Figure 1: Proposed EI-MS fragmentation pathway for 2-fluoroanisole. The dominant path (Blue -> Green -> Red) is characteristic of all fluoroanisole isomers.

Comparative Analysis: Fluorinated vs. Chlorinated Alternatives

To validate the identity of a fluorinated anisole, one must rule out halogenated impurities. The table below contrasts the spectral signatures.

FeatureFluoroanisoles (e.g., 4-Fluoroanisole)Chlorinated Anisoles (e.g., 4-Chloroanisole)Unsubstituted Anisole
Molecular Weight 126 Da142 Da (

)
108 Da
Isotope Pattern Single Peak (F is monoisotopic

)
3:1 Ratio (M and M+2 due to

)
M+1 only (

)
Base Peak m/z 126 or 111m/z 127 (Loss of CH3)m/z 108 or 78
Diagnostic Loss M - 15 (CH3)

m/z 111M - 43 (CH3+CO)

m/z 83
M - 15 (CH3)

m/z 127M - 43 (CH3+CO)

m/z 99
M - 15 (CH3)

m/z 93M - 30 (CH2O)

m/z 78
Halogen Loss Rare (Strong C-F bond)Common (Loss of Cl

m/z 77)
N/A

Key Insight: The absence of an M+2 peak is the primary confirmation of a fluorinated compound versus a chlorinated contaminant.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the Agilent 5977 or Thermo ISQ series but is universally applicable to single-quadrupole GC-MS systems.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Note: Anisoles are volatile; do not blow down to dryness.

  • Derivatization: NONE. (Anisoles are non-polar and volatile; derivatization is unnecessary and introduces artifacts).

GC Parameters (Separation of Isomers)

Since the mass spectra of 2-fluoro and 4-fluoroanisole are nearly identical, chromatographic resolution is mandatory.[1]

  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split Mode (10:1 or 20:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Traps volatile anisoles).

    • Ramp 10°C/min to 150°C (Critical separation window).

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

MS Acquisition
  • Source Temp: 230°C.

  • Ionization: EI (70 eV).

  • Scan Range: m/z 40 – 300. (Start at 40 to avoid air/water, end at 300 to catch dimers/impurities).

  • Solvent Delay: 3.0 min (Protect filament).

Data Interpretation Logic

Use the following decision tree to confirm identity.

DecisionTree Start Unknown Peak Detected Check_M Is M+ at m/z 126? Start->Check_M Check_Iso Is there an M+2 peak (approx 33% of M+)? Check_M->Check_Iso Yes Result_Other Non-Target Impurity Check_M->Result_Other No Check_Frag Are fragments m/z 111 & 83 present? Check_Iso->Check_Frag No (F pattern) Result_Cl Chlorinated Anisole (Contaminant) Check_Iso->Result_Cl Yes (Cl pattern) Check_RT Retention Time Analysis Check_Frag->Check_RT Yes Check_Frag->Result_Other No Result_F Fluorinated Anisole (Confirmed) Check_RT->Result_F Matches Standard

Figure 2: Logic flow for confirming fluorinated anisoles and distinguishing them from chlorinated analogs.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Fluoroanisole (CAS 321-28-8). National Institute of Standards and Technology.[2] Link

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Fluoroanisole (CAS 459-60-9). National Institute of Standards and Technology.[2] Link

  • PubChem. Compound Summary: 2-Fluoroanisole. National Library of Medicine. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Sparkman, O. D.Mass Spectrometry Desk Reference.

Sources

Comparative

IR spectroscopy characteristic bands for fluoro-methoxy benzenes

This guide details the infrared (IR) spectroscopic characterization of fluoro-methoxy benzenes (fluoroanisoles). It is designed for researchers requiring precise structural verification of these isomers, which are common...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of fluoro-methoxy benzenes (fluoroanisoles). It is designed for researchers requiring precise structural verification of these isomers, which are common scaffolds in medicinal chemistry due to the bioisosteric properties of fluorine and the metabolic relevance of the methoxy group.

Theoretical Framework: Electronic Substituent Effects

To interpret the spectra of fluoroanisoles, one must understand the competing electronic effects of the Fluorine atom and the Methoxy group on the benzene ring. These effects directly influence bond force constants and, consequently, vibrational frequencies.

  • Fluorine (F): Exerts a strong Inductive withdrawal (-I) effect, strengthening the ring C=C bonds but polarizing the C-F bond. It has a weak Resonance donation (+R) effect.

  • Methoxy (OMe): Exerts a strong Resonance donation (+R) effect, which increases electron density in the ring (particularly at ortho/para positions), and a moderate Inductive withdrawal (-I) effect via the Oxygen atom.

The "Push-Pull" Dynamic: In 4-fluoroanisole , the donating OMe and withdrawing F are para to each other, creating a synergistic dipole that intensifies the ring stretching vibrations (1500–1600 cm⁻¹) and the C–F stretching band. In 3-fluoroanisole (meta), these effects are uncoupled, often leading to split or broader bands in the fingerprint region.

Comparative Analysis: Characteristic Bands

The following table synthesizes characteristic frequency ranges for the three isomers. Note that the Out-of-Plane (OOP) C–H bending region is the most reliable differentiator between isomers.

Vibrational Mode2-Fluoroanisole (Ortho) 3-Fluoroanisole (Meta) 4-Fluoroanisole (Para) Intensity/Shape
C–H OOP Bending 735 – 760 cm⁻¹ 685 – 700 cm⁻¹ & 770 – 790 cm⁻¹ 820 – 840 cm⁻¹ Strong, Sharp (Diagnostic)
C–F Stretch 1230 – 1260 cm⁻¹1240 – 1270 cm⁻¹1210 – 1250 cm⁻¹Very Strong, Broad (Overlaps with Ar-O)
Ar–O–C (Asym) 1260 – 1280 cm⁻¹1260 – 1290 cm⁻¹1240 – 1260 cm⁻¹Strong, often merged with C-F
O–CH₃ (Aliphatic) 1025 – 1050 cm⁻¹1030 – 1055 cm⁻¹1030 – 1045 cm⁻¹Medium-Strong, Distinct
Ring C=C Stretch ~1490, 1600 cm⁻¹~1485, 1595 cm⁻¹~1505, 1605 cm⁻¹Variable, often split doublets
Technical Insight: The "1200 Region" Complexity

In all three isomers, the region between 1200 and 1300 cm⁻¹ is dominated by a massive, complex absorption band. This is a superposition of the Aromatic C–F stretch and the Aromatic C–O stretch .

  • Recommendation: Do not attempt to assign a single peak to C–F or C–O in this region for identification purposes. Treat the entire envelope as the "Fluoro-Ether Motif."

  • Differentiation: Use the O–CH₃ aliphatic stretch (~1040 cm⁻¹) as a clean internal reference for the methoxy group, as it is separated from the C–F interference.

Experimental Protocol: High-Fidelity Acquisition

To resolve the hyperfine splitting often seen in the fingerprint region of fluorinated aromatics, standard low-resolution scans are insufficient.

Methodology: Liquid Film (Neat) vs. ATR

  • Sample Preparation:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. Fluoroanisoles are liquids at room temperature (MPs: 2-FA: -9°C, 3-FA: -35°C, 4-FA: -45°C).

    • Precaution: These compounds are volatile. If using a transmission cell (NaCl/KBr plates), ensure a thin film (<0.05 mm) to prevent detector saturation in the C–F region.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹). Fluorine substitution can cause sharp splitting in OOP bands that is lost at lower resolution.

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio, specifically for the weaker overtone bands (1660–2000 cm⁻¹) which can provide secondary confirmation of substitution patterns.

  • Data Processing:

    • Apply Baseline Correction solely if the baseline drift exceeds 5% T.

    • Do not smooth the spectrum aggressively; smoothing can merge the diagnostic meta-isomer doublet in the 690–780 cm⁻¹ range.

Isomer Identification Logic (Decision Tree)

The following workflow illustrates the logical deduction process to identify the specific isomer based on the spectral data.

IsomerID Start Unknown Fluoro-Methoxy Benzene Spectrum Check1200 Check 1200-1300 cm⁻¹ Region Is there a massive, broad band? Start->Check1200 CheckOMe Check ~1040 cm⁻¹ Is there a medium/strong peak (O-Me)? Check1200->CheckOMe Yes Error Non-Conforming Structure (Check for impurities/other substituents) Check1200->Error No CheckOOP ANALYZE FINGERPRINT REGION (650 - 900 cm⁻¹) CheckOMe->CheckOOP Yes CheckOMe->Error No ResultOrtho Isomer: 2-Fluoroanisole (Ortho) Single Strong Band ~740-760 cm⁻¹ CheckOOP->ResultOrtho Single Band ~750 cm⁻¹ ResultMeta Isomer: 3-Fluoroanisole (Meta) Two Strong Bands: ~690 cm⁻¹ AND ~780 cm⁻¹ CheckOOP->ResultMeta Two Bands 690 & 780 cm⁻¹ ResultPara Isomer: 4-Fluoroanisole (Para) Single Strong Band ~820-840 cm⁻¹ CheckOOP->ResultPara Single Band >800 cm⁻¹

Figure 1: Decision tree for identifying fluoroanisole isomers based on C-H Out-of-Plane (OOP) bending vibrations.

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectrum of 4-Fluoroanisole." NIST Chemistry WebBook, SRD 69. Accessed March 2026. Link

  • Martens, J., et al. "Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-Isomers Using Infrared Ion Spectroscopy." Journal of the American Society for Mass Spectrometry, vol. 29, 2018, pp. 185-193. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Standard text for general OOP bending rules).
  • SpectraBase. "2-Fluoroanisole IR Spectra." Wiley Science Solutions. Link

  • Varsanyi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974.
Validation

Technical Guide: HPLC Method Development for Separating Fluorinated Cumene Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Estimated Read Time: 12 Minutes Executive Summary: The Isomeric Challenge Separating fluorinated cum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary: The Isomeric Challenge

Separating fluorinated cumene (isopropylbenzene) isomers—specifically the ortho-, meta-, and para- positional isomers—is a classic chromatographic challenge. These compounds possess identical molecular weights and nearly indistinguishable hydrophobicity (logP) values.

Standard alkyl-bonded phases (C18) often fail to resolve these isomers because they rely almost exclusively on hydrophobic subtraction. When the hydrophobic surface area of the isomers is identical, C18 columns result in co-elution, particularly between the meta- and para- forms.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on mechanistic evidence and experimental data, we demonstrate why PFP phases combined with Methanol-based mobile phases represent the gold standard for this separation.

Mechanisms of Interaction[1][2][3][4][5]

To select the right column, one must understand the failure mode of the standard C18 phase and the success mechanism of alternative phases.

Why C18 Fails[6]
  • Mechanism: Dispersive interactions (Hydrophobic effect).

  • Limitation: The isopropyl group in cumene dominates the hydrophobic footprint. The position of the small fluorine atom causes negligible changes in the overall hydrophobic surface area, leading to insufficient selectivity (

    
    ).
    
Why PFP (Pentafluorophenyl) Succeeds[3]
  • Mechanism: Multi-mode interaction.

    • 
      -
      
      
      
      Interactions:
      Electron-deficient PFP ring interacts with the electron-rich aromatic ring of cumene.
    • Dipole-Dipole: The C-F bond creates a strong dipole. The position of the fluorine (ortho vs. meta vs. para) significantly alters the analyte's dipole moment, which the PFP phase can discriminate.

    • Shape Selectivity: The rigid PFP ring structure provides steric recognition of the bulky isopropyl group's orientation relative to the fluorine atom.

Visualization: Interaction Pathways

G Analyte Fluorinated Cumene (Isomers) C18 C18 Column (Hydrophobic Only) Analyte->C18 Hydrophobic Interaction PFP PFP Column (Multi-Mode) Analyte->PFP Pi-Pi + Dipole + Shape Selectivity Result_Fail Co-elution (Poor Selectivity) C18->Result_Fail Result_Success Baseline Resolution (High Selectivity) PFP->Result_Success

Figure 1: Mechanistic comparison showing why PFP phases provide superior resolution for positional isomers compared to C18.

Comparative Analysis: Phase Selection

The following data summarizes the expected performance of three major column chemistries for fluorinated alkylbenzenes.

FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism HydrophobicityHydrophobicity +

-


-

, Dipole, Shape Selectivity
Selectivity (

)
Low (1.00 - 1.02)Moderate (1.05 - 1.08)High (1.10 - 1.25)
Resolution (

)
< 1.5 (Co-elution)1.5 - 2.0> 3.0 (Baseline)
Mobile Phase Pref. ACN or MeOHMethanol (Critical)Methanol (Critical)
Verdict Not Recommended AlternativeBest Choice
Critical Insight: The Solvent Effect

Do not use Acetonitrile (ACN) as the primary organic modifier when using Phenyl or PFP columns for this application. ACN possesses its own


 electrons (triple bond), which can shield the stationary phase, effectively "washing out" the 

-

interactions required for separation. Methanol (MeOH) is "

-neutral" and allows the unique selectivity of the PFP phase to dominate [1].

Method Development Protocol

This protocol is designed to be self-validating. It assumes the use of a UHPLC or HPLC system with UV detection (254 nm).[1][2]

Step 1: Column Screening

Recommended Column: Agilent Poroshell 120 PFP or ACE C18-PFP (2.1 x 100 mm, sub-3


m particle).
  • Rationale: Superficially porous particles (Core-Shell) provide high efficiency at lower backpressures, essential for resolving closely eluting isomers.

Step 2: Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.0).

    • Note: Even for neutral compounds, controlling pH ensures robust retention times and suppresses ionization of any potential synthesis impurities (e.g., anilines or phenols).

  • Solvent B: 100% Methanol (MeOH).

Step 3: Gradient Optimization

Start with a generic gradient to assess retention, then flatten the gradient over the elution window.

Initial Scouting Run:

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Gradient: 50% B to 100% B over 10 minutes.

  • Temperature: 25°C.

Optimized Isocratic/Shallow Gradient (Typical for Isomers): Isomers often require isocratic holds or very shallow gradients to maximize


.
  • Condition: Isocratic at 70-80% MeOH (adjust based on scouting retention).

  • Temperature Control: Lowering temperature to 15-20°C often improves resolution for structural isomers by enhancing the thermodynamic differences in adsorption [2].

Step 4: System Suitability Criteria (Self-Validation)

Before running samples, verify the method using a mix of pure isomer standards.

  • Resolution (

    
    ):  > 2.0 between the critical pair (usually meta and para).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision: Retention time %RSD < 0.1% (n=5 injections).

Workflow Visualization

The following decision tree guides the scientist through the optimization process, prioritizing the switch from ACN to MeOH if resolution is poor.

MethodDev Start Start: Fluorinated Cumene Mixture ScreenC18 Screen C18 (Water/ACN) Start->ScreenC18 CheckRes Resolution > 1.5? ScreenC18->CheckRes Optimize Optimize Gradient CheckRes->Optimize Yes SwitchCol Switch to PFP Column CheckRes->SwitchCol No (Likely) SelectSolvent Select Solvent: Methanol vs ACN SwitchCol->SelectSolvent UseMeOH Use Methanol (MeOH) (Enhances Pi-Pi) SelectSolvent->UseMeOH Recommended UseACN Use Acetonitrile (Suppresses Pi-Pi) SelectSolvent->UseACN Avoid FinalCheck Check Resolution (Critical Pair) UseMeOH->FinalCheck UseACN->FinalCheck Risk of Failure LowerTemp Lower Temp to 20°C FinalCheck->LowerTemp Rs < 2.0 Success Method Validated FinalCheck->Success Rs > 2.0 LowerTemp->FinalCheck

Figure 2: Decision tree for method development. Note the critical branch point at Solvent Selection favoring Methanol for PFP phases.

References

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[3] Chromatography Today.

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • Agilent Technologies. Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Application Note 5991-5233EN.

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

Sources

Comparative

Comparative Reactivity Guide: 2-Fluoro-6-isopropylanisole vs. 2-Fluoroanisole

As drug development and advanced materials science push the boundaries of molecular complexity, understanding the nuanced reactivity of functionalized arenes is critical. This guide provides an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science push the boundaries of molecular complexity, understanding the nuanced reactivity of functionalized arenes is critical. This guide provides an in-depth comparative analysis of 2-fluoroanisole and its sterically encumbered analog, 2-fluoro-6-isopropylanisole .

By exploring how the simple addition of a bulky isopropyl group fundamentally rewires the stereoelectronic landscape of the aromatic ring, this guide equips synthetic chemists with the predictive causality needed to design highly regioselective functionalization workflows.

Stereoelectronic Causality: The Impact of Steric Bulk

The reactivity differences between these two molecules cannot be explained by inductive effects alone; they are driven by profound conformational changes forced by steric strain.

2-Fluoroanisole: The Coplanar Activator

In 2-fluoroanisole, the methoxy (-OMe) group adopts a conformation that is coplanar with the aromatic ring. This geometry allows the lone pair in the oxygen's p-orbital to achieve maximum overlap with the ring's


-system. The resulting strong resonance donation (+R effect) heavily activates the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS), particularly at the para position (C4)[1].
2-Fluoro-6-isopropylanisole: The Orthogonal Deactivator

The introduction of an isopropyl group at the C6 position creates a highly congested 1,2,3-trisubstituted pattern. The bulky isopropyl group (A-value ~2.15 kcal/mol) physically clashes with the adjacent methoxy group. To relieve this steric strain, the methoxy group is forced to rotate out of the aromatic plane.

  • Causality: This orthogonal twist breaks the orbital overlap between the oxygen and the

    
    -system, effectively neutralizing the +R resonance effect. The ring is left under the influence of the electron-withdrawing inductive (-I) effects of both the oxygen and the fluorine, resulting in a significantly deactivated ring compared to its unhindered counterpart.
    

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

When subjected to standard bromination conditions, 2-fluoroanisole reacts rapidly at room temperature to yield 4-bromo-2-fluoroanisole[2]. The reaction is driven by the strong +R effect of the planar methoxy group. Conversely, 2-fluoro-6-isopropylanisole requires significant thermal energy (refluxing conditions) or strong Lewis acid catalysis to achieve the same C4 bromination, directly validating the loss of resonance activation.

EAS_Pathway A 2-Fluoroanisole (Planar OMe, Strong +R) C Highly Activated Ring Fast EAS at C4 A->C Br2, CHCl3, RT B 2-Fluoro-6-isopropylanisole (Twisted OMe, Weak +R) D Moderately Activated Ring Slower EAS at C4 B->D Br2, CHCl3, Reflux

Fig 1. Steric effects on Electrophilic Aromatic Substitution (EAS) pathways.

Directed Ortho Metalation (DoM)

Directed Ortho Metalation relies on the coordination of an alkyllithium base to a Directed Metalation Group (DMG), followed by deprotonation of the adjacent ortho proton.

  • 2-Fluoroanisole possesses two DMGs (F and OMe). This creates a competitive environment where metalation can occur at C3 (ortho to F) or C6 (ortho to OMe), often requiring exhaustive optimization to prevent regioisomeric mixtures[3].

  • 2-Fluoro-6-isopropylanisole eliminates this competition entirely. Because the C6 position is physically occupied by the isopropyl group, the base is forced to exclusively deprotonate the C3 position. This steric blocking provides absolute regiocontrol, making it a superior building block for complex 1,2,3,4-tetrasubstituted arenes.

DoM_Logic Substrate1 2-Fluoroanisole Sites1 Available Ortho Sites: C3 (ortho to F) C6 (ortho to OMe) Substrate1->Sites1 Substrate2 2-Fluoro-6-isopropylanisole Sites2 Available Ortho Sites: C3 ONLY (C6 blocked by iPr) Substrate2->Sites2 Result1 Mixed Lithiation (C3 vs C6 competition) Sites1->Result1 Result2 Exquisite Regiocontrol (Exclusive C3 Lithiation) Sites2->Result2

Fig 2. Directed Ortho Metalation (DoM) regioselectivity logic driven by steric blocking.

Quantitative Reactivity Summary

Parameter2-Fluoroanisole2-Fluoro-6-isopropylanisoleMechanistic Driver
Methoxy Conformation CoplanarOrthogonal (Twisted)A-value of C6-isopropyl group forces steric relief.
Resonance (+R) Effect StrongNegligibleLoss of p-orbital overlap with the aromatic

-system.
EAS Reactivity (Bromination) High (RT, 1-2h)Low (Reflux, >12h)Diminished electron density due to loss of +R activation.
DoM Regioselectivity Mixed (C3 and C6)Exclusive (C3 only)C6 position is sterically blocked by the isopropyl group.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Comparative Electrophilic Bromination (EAS)

Objective: Demonstrate the deactivated nature of the 2-fluoro-6-isopropylanisole ring.

  • Preparation: Dissolve the chosen arene (10.0 mmol) in 25 mL of anhydrous CHCl3.

    • Causality: Chloroform provides a non-polar environment that stabilizes the transient bromine-arene

      
      -complex without acting as a competing nucleophile[1].
      
  • Electrophile Addition: Cool the solution to 0 °C and add Br2 (10.5 mmol) dropwise over 15 minutes.

    • Causality: Controlled addition manages the exothermic formation of the Wheland intermediate and prevents over-bromination[2].

  • Reaction & Monitoring:

    • For 2-fluoroanisole, stir at room temperature. The reaction will reach completion within 1-2 hours.

    • For 2-fluoro-6-isopropylanisole, equip a reflux condenser and heat to 60 °C for 12-16 hours due to the deactivated nature of the ring.

  • Validation Check: Quench an aliquot with saturated Na2S2O3 and analyze via GC-MS. The protocol is validated when the chromatogram shows the disappearance of the starting material and the emergence of a single product peak exhibiting a classic 1:1 heavy-isotope doublet (M / M+2), confirming exclusive mono-bromination at C4.

Protocol B: Regiocontrolled Directed Ortho Lithiation (DoM)

Objective: Exploit steric blocking for exclusive C3 functionalization of 2-fluoro-6-isopropylanisole.

  • Cryogenic Setup: Dissolve 2-fluoro-6-isopropylanisole (5.0 mmol) in 20 mL of anhydrous THF under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are strictly required to prevent undesired aryne formation or nucleophilic attack by the alkyllithium base on the THF solvent.

  • Lithiation: Add sec-BuLi (5.5 mmol, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -78 °C.

    • Causality:sec-BuLi is highly basic but sterically hindered. Because the C6 position is physically blocked by the isopropyl group, the base exclusively deprotonates the highly acidic C3 proton (ortho to the strongly inductive fluorine).

  • Electrophilic Trapping: Add anhydrous DMF (7.5 mmol) rapidly to the solution. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

    • Causality: DMF acts as a formylating electrophile, instantly trapping the C3-lithio species to yield 3-formyl-2-fluoro-6-isopropylanisole.

  • Validation Check: Quench with saturated NH4Cl, extract with EtOAc, and concentrate. Analyze the crude product via 1H NMR. The protocol is validated by the presence of a single, sharp aldehyde proton peak (~10.2 ppm) and the preservation of the isopropyl septet/doublet signals. The lack of isomeric aldehyde peaks confirms absolute C3 regiocontrol, a stark contrast to the mixed isomers often observed with unhindered 2-fluoroanisole[3].

References

  • PrepChem. "Synthesis of 4-bromo-2-fluoroanisole". PrepChem Synthetic Procedures.[Link]

  • ChemRxiv. "Iodane-Guided C-H Cleavage to Synthesize Densely Functionalized Arenes".[Link]

Sources

Validation

Comparative Guide: Structural Elucidation of Fluorinated Anisole Derivatives

Topic: Crystal Structure Determination of Fluorinated Anisole Derivatives Content Type: Publish Comparison Guide Executive Summary The determination of crystal structures for fluorinated anisole derivatives is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of Fluorinated Anisole Derivatives Content Type: Publish Comparison Guide

Executive Summary

The determination of crystal structures for fluorinated anisole derivatives is a critical step in drug discovery and materials science. The introduction of fluorine into the anisole (methoxybenzene) scaffold significantly alters lipophilicity, metabolic stability, and crystal packing forces. However, it also introduces unique crystallographic challenges, particularly positional disorder and weak intermolecular interactions (C–H···F).

This guide objectively compares the industry "Gold Standard" (Single Crystal X-Ray Diffraction) against emerging alternatives (MicroED) and complementary techniques (Solid-State NMR). It provides actionable protocols and decision-making frameworks for researchers facing difficult crystallization or disorder issues.

The Fluorine Challenge in Crystallography

The "Anisole Effect" & Fluorine Disorder

Anisole derivatives are prone to polymorphism due to the rotational freedom of the methoxy (–OCH₃) group. When fluorine is added, two competing factors complicate structure determination:

  • Electronic Repulsion: The high electronegativity of fluorine creates electrostatic repulsion with the oxygen lone pairs, often forcing the methoxy group out of coplanarity with the aromatic ring.

  • Disorder: The similar van der Waals radii of Hydrogen (1.20 Å) and Fluorine (1.47 Å) often lead to substitutional disorder , where F and H atoms randomly swap positions in the crystal lattice. Furthermore, –CF₃ groups frequently exhibit rotational disorder.

Expert Insight: Unlike strong Hydrogen bonds (O–H···O), fluorinated anisoles rely on weak C–H···F and F···F contacts to stabilize the lattice. These weak forces often result in crystals that are mechanically soft or prone to phase transitions during data collection.

Comparative Analysis of Structural Elucidation Methods

The following table compares the primary methods for determining the structure of fluorinated anisoles.

FeatureSC-XRD (Single Crystal X-Ray Diffraction)MicroED (Microcrystal Electron Diffraction)PXRD (Powder X-Ray Diffraction)ssNMR (Solid-State NMR)
Role Gold Standard High-Res Alternative Phase ID / Fingerprint Local Environment Probe
Sample Size Large Single Crystal (10–500 µm)Nanocrystals (0.1–1.0 µm)Bulk Powder (>10 mg)Bulk Powder (>20 mg)
Resolution Sub-Angstrom (<0.8 Å)High (<1.0 Å)Low (for structure solution)N/A (Spectral Resolution)
F-Disorder Can model, but requires high redundancyDifficult due to dynamic scatteringVery difficult to resolveBest for quantifying dynamic disorder
Data Time Hours (once crystal is grown)Minutes (data collection)MinutesHours to Days
Primary Pro Absolute configuration; precise bond lengths.[1]No large crystals needed; fast.[2][3][4][5]Non-destructive; analyzes bulk purity.Distinguishes static vs. dynamic disorder.
Primary Con "Bottleneck": Growing the crystal.[3][4]Dynamic scattering effects; limited access.Peak overlap in complex organics.No 3D coordinates directly.
Decision Framework

Use the following logic to select the appropriate method for your sample.

MethodSelection Start Start: Fluorinated Anisole Sample CheckCrystal Are crystals visible via Optical Microscopy? Start->CheckCrystal SizeCheck Size > 10 µm? CheckCrystal->SizeCheck Yes PowderCheck Is it a crystalline powder? CheckCrystal->PowderCheck No SCXRD Method A: SC-XRD (Low Temp 100K) SizeCheck->SCXRD Yes (Ideal) MicroED Method B: MicroED (Cryo-TEM) SizeCheck->MicroED No (Nanocrystals) ssNMR Method D: 19F ssNMR (Disorder Analysis) SCXRD->ssNMR If F-disorder is high PXRD Method C: PXRD (Rietveld Refinement) PowderCheck->PXRD Phase ID PowderCheck->ssNMR Disorder/Polymorphs

Figure 1: Decision matrix for selecting the structural elucidation method based on sample physical state.

Detailed Experimental Protocols

Protocol A: Crystallization of Fluorinated Anisoles (Vapor Diffusion)

Objective: Grow single crystals suitable for SC-XRD (>20 µm). Fluorinated compounds are often hydrophobic; this protocol leverages solubility differences.[2]

  • Solvent Selection: Dissolve 5–10 mg of the derivative in a "Good Solvent" (e.g., Acetone, Ethyl Acetate, or THF).[2] Avoid chlorinated solvents if possible, as they may co-crystallize.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Antisolvent: Place a "Bad Solvent" (e.g., Pentane or Hexane—fluorinated compounds often have low solubility in alkanes) in a larger outer jar.

  • Equilibration: Cap the outer jar tightly. Allow to stand at 4°C.

    • Why 4°C? Lower temperatures reduce the kinetic energy of the lattice, promoting ordered packing and reducing the rotation of –CF₃/–OCH₃ groups.

  • Harvesting: Check for crystals after 24–72 hours. Use polarized light microscopy to check for birefringence (crystallinity).

Protocol B: SC-XRD Data Collection (Handling Disorder)

Objective: Minimize thermal motion to resolve Fluorine positions.

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil (e.g., Fomblin).

    • Note: Do not use hydrocarbon grease; it scatters X-rays and obscures weak high-angle data.

  • Temperature: Mandatory collection at 100 K (or lower).

    • Causality: At Room Temperature (298 K), the thermal ellipsoid of a Fluorine atom is often 3x larger than Carbon, masking disorder. Cooling "freezes" the conformational isomers.

  • Strategy: Collect high-redundancy data (Redundancy > 6). This is crucial for distinguishing between twinning (common in anisoles) and disorder.

Protocol C: MicroED (For Nanocrystals)

Objective: Solve structure when crystals are too small for X-rays.[4][6]

  • Grid Prep: Apply 2 µL of crystal suspension (from the "failed" crystallization vial) onto a glow-discharged holey carbon TEM grid.

  • Blotting: Blot for 3–5 seconds (standard Vitrobot settings) to remove excess solvent.

  • Vitrification: Plunge freeze into liquid ethane.

  • Diffraction: Collect continuous rotation electron diffraction data (-60° to +60°) at extremely low dose (<0.01 e⁻/Ų/s) to prevent beam damage (fluorinated organics are beam-sensitive).

Technical Deep Dive: Validating the Structure

How do you know if your structure is correct, especially with Fluorine disorder?

The R-Factor Trap

A low R-factor (<5%) in SC-XRD is good, but in fluorinated anisoles, it can be deceptive. If you model a disordered –CF₃ group as a single rigid rotor, the R-factor might be low, but the electron density map will show "ghost" peaks (Q-peaks).

Validation Step: Check the Difference Fourier Map .

  • If you see positive electron density peaks (>0.5 e⁻/ų) near the Fluorine atoms, you likely have rotational disorder.

  • Solution: Use a "Split Model" (e.g., PART 1 and PART 2 instructions in SHELX) to refine two orientations of the –CF₃ or –OCH₃ group.

19F Solid-State NMR (The Tie-Breaker)

When XRD is ambiguous, 19F ssNMR provides a "fingerprint" of the local environment.

  • Chemical Shift Anisotropy (CSA): A static –CF₃ group has a wide CSA pattern. A rotating –CF₃ group has a narrowed, averaged pattern.

  • Workflow:

    • Collect 19F MAS (Magic Angle Spinning) spectrum.[7]

    • Count the isotropic peaks. If Z' = 1 (one molecule per asymmetric unit), you should see 1 peak per unique Fluorine.

    • If you see multiple peaks for a single Fluorine, you have Conformational Polymorphism or a super-structure (Z' > 1).

Validation Structure Solved Structure (SC-XRD) CheckMap Check Difference Fourier Map Structure->CheckMap GhostPeaks Are there Q-peaks near F? CheckMap->GhostPeaks Refine Refine Split Model (Disorder) GhostPeaks->Refine Yes NMR Run 19F ssNMR GhostPeaks->NMR Ambiguous Refine->Structure Re-calculate

Figure 2: Validation workflow for handling Fluorine disorder.

References

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Source: ACS Crystal Growth & Design (2024). Relevance: Demonstrates how ortho-fluorination locks conformation and reduces disorder compared to hydrogen analogs.[8] URL:[Link]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. Source: ChemMedChem (2015). Relevance: Detailed analysis of how fluorination affects the crystal packing and lipophilicity of anisole derivatives. URL:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Source: Creative Biostructure (2025). Relevance: Comparative data on resolution and sample requirements for small molecules. URL:[Link]

  • Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography for Oseltamivir phosphate. Source: Journal of Molecular Structure (2024). Relevance: Proof-of-concept that MicroED yields equivalent structures to SC-XRD for pharmaceutical small molecules. URL:[Link]

  • Optimizing fluorine labelling for 19F solid-state NMR. Source: Journal of Biomolecular NMR (2020).[1][9] Relevance: Protocols for using 19F CSA to determine local ordering and dynamics in solid samples. URL:[Link]

Sources

Comparative

Elemental Analysis Standards for C10H13FO Compounds: A Technical Comparison Guide

Topic: Elemental Analysis Standards for C10H13FO Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The precise elemental characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C10H13FO Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise elemental characterization of fluorinated organic intermediates—specifically those with the formula C₁₀H₁₃FO (e.g., 4-(2-fluorophenyl)butan-1-ol or its isomers)—presents a unique analytical challenge.[1] Unlike simple hydrocarbons, the presence of fluorine introduces volatility issues and combustion byproducts (HF) that attack standard silica quartz reactors.

This guide objectively compares the three dominant analytical workflows for validating C₁₀H₁₃FO compounds: Automated Flash Combustion (CHNS/O) , Schöniger Oxygen Flask Combustion , and Quantitative NMR (qNMR) . We analyze the selection of Certified Reference Materials (CRMs) and define the "Gold Standard" protocols required to meet the rigorous


 accuracy threshold demanded by top-tier journals and regulatory bodies.
Part 1: The Analytical Challenge of C₁₀H₁₃FO

The formula C₁₀H₁₃FO represents a class of fluorinated alcohols or ethers often used as pharmaceutical building blocks. Validating these compounds requires overcoming two specific chemical interferences:

  • The "Silica Attack" Mechanism: During high-temperature combustion, organic fluorine converts to Hydrogen Fluoride (HF). HF reacts aggressively with quartz (SiO₂) combustion tubes to form volatile silicon tetrafluoride (SiF₄), causing rapid tube degradation and low Fluorine recovery.

  • Volatility & Wetting: Many C₁₀H₁₃FO isomers are viscous liquids or low-melting solids. They require specific encapsulation (liquid vs. solid sampling) to prevent mass loss prior to combustion.

The "Standards" Landscape

There is no single commercial "C₁₀H₁₃FO Certified Reference Standard." Therefore, researchers must rely on Surrogate Standards for calibration.

  • Primary Calibration Standard: Acetanilide (for C/H/N) or Benzoic Acid (for C/H/O).

  • Fluorine Validation Standard: 4-Fluorobenzoic Acid (C₇H₅FO₂) or 3-Fluorobenzoic Acid. These are preferred over inorganic fluorides (NaF) because they mimic the combustion kinetics of the organic C-F bond.

Part 2: Comparative Analysis of Analytical Methods

We evaluated three methodologies based on Precision, Fluorine Recovery, and Throughput.

Comparison Matrix
FeatureMethod A: Automated Flash Combustion (CHNS) Method B: Schöniger Flask + IC (The Reference) Method C: ¹⁹F-qNMR (Orthogonal)
Primary Analyte C, H (F requires add-ons)F, S, HalogensF, H
Mechanism Dynamic Flash Combustion (>950°C)Static Oxygen CombustionNuclear Magnetic Resonance
Accuracy (C₁₀H₁₃FO) High for C/H; Variable for FHighest for F High (purity dependent)
Interference F damages quartz; requires MgO/WO₃ additivesMinimal; matrix is destroyedParamagnetic impurities
Sample Size 1–3 mg10–50 mg5–20 mg
Throughput High (5 mins/sample)Low (30 mins/sample)Medium (15 mins/sample)
Cost per Run LowMedium (Labor intensive)High (Deuterated solvents)
Part 3: Experimental Protocols & Self-Validating Systems
Protocol 1: The "Gold Standard" for Fluorine (Schöniger Flask + IC)

Best for: Absolute quantification of Fluorine content in C₁₀H₁₃FO to confirm stoichiometry.

1. Reagents & Standards:

  • Absorbing Solution: 0.2 M KOH or Na₂CO₃/NaHCO₃ buffer (for Ion Chromatography).

  • CRM: 4-Fluorobenzoic Acid (Theoretical F: 13.56%).

2. The Workflow:

  • Weighing: Accurately weigh 10–15 mg of C₁₀H₁₃FO liquid into a methylcellulose capsule. Place inside a platinum basket.

  • Combustion: Flush the 500 mL Schöniger flask with pure Oxygen. Ignite the sample remotely.

    • Validation Check: The flask must remain clear. Soot formation indicates incomplete combustion (reject sample).

  • Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes to ensure HF absorption.

  • Quantification: Inject the solution into an Ion Chromatograph (IC) equipped with a conductivity detector.

  • Calculation: Compare peak area against a 5-point calibration curve derived from NaF standard solutions.

Protocol 2: Automated CHNS Analysis (Modified for Fluorine)

Best for: Routine C/H determination.

1. Instrument Setup:

  • Use a Dynamic Flash Combustion system (e.g., Thermo FlashSmart or Elementar vario).

  • Critical Modification: Pack the combustion tube with a layer of Magnesium Oxide (MgO) or Tungstic Anhydride (WO₃) . These agents act as "F-traps," binding Fluorine as MgF₂ to prevent it from attacking the quartz tube or interfering with the Thermal Conductivity Detector (TCD).

2. The Workflow:

  • Calibration: Run Acetanilide (K-factor calibration) until C/H/N precision is <0.1%.

  • Validation: Run 4-Fluorobenzoic Acid as an unknown. Carbon recovery must be within 60.00% ± 0.3%.[2]

  • Analysis: Encapsulate 2 mg of C₁₀H₁₃FO in a tin capsule (seal immediately to prevent evaporation). Run in Oxygen mode.

Part 4: Visualization of the Decision Logic

The following diagram illustrates the decision process for selecting the correct analytical standard and method based on the specific data requirement (Purity vs. Composition).

G Start Start: C10H13FO Sample Goal Define Analytical Goal Start->Goal Path_CH Routine Purity Check (C, H %) Goal->Path_CH Carbon/Hydrogen Path_F Stoichiometric Validation (Fluorine Content) Goal->Path_F Fluorine Specific Method_Flash Automated Flash Combustion (Add WO3/MgO Additive) Path_CH->Method_Flash Method_Flask Schöniger Oxygen Flask + Ion Chromatography Path_F->Method_Flask Standard_Acet Std: Acetanilide (C/H/N Calibration) Method_Flash->Standard_Acet Calibrate Result_Pass Pass: ±0.4% Tolerance Method_Flash->Result_Pass Standard_FBA Std: 4-Fluorobenzoic Acid (F Recovery Check) Method_Flask->Standard_FBA Validate Method_Flask->Result_Pass Result_Fail Fail: >0.4% Deviation Action_Recryst Action: Recrystallize/Distill & Retest Result_Pass->Action_Recryst If impure

Figure 1: Decision logic for selecting analytical methods and standards for fluorinated organic compounds.

Part 5: Expert Recommendations & Causality
  • Why use 4-Fluorobenzoic Acid as the Reference? Unlike inorganic Sodium Fluoride (NaF), 4-Fluorobenzoic acid contains a covalent C-F bond. Using it to validate the Schöniger method proves that your combustion conditions are sufficient to break the organic bond, not just dissolve an ionic salt. This is a critical self-validating step for C₁₀H₁₃FO analysis.

  • The "0.4% Rule" Context: Leading journals (e.g., J. Org. Chem., J. Med. Chem.) require elemental analysis to be within ±0.4% of the theoretical value.

    • Theoretical C₁₀H₁₃FO: C: 71.40%, H: 7.79%, F: 11.29%.

    • Acceptable Range (Carbon): 71.00% – 71.80%.

    • Insight: If your Carbon is high (>71.8%) and Fluorine is low, it often indicates incomplete combustion where the C-F bond did not fully mineralize, or the formation of volatile CF₄ which escapes detection in some setups.

  • Handling Liquid C₁₀H₁₃FO: Since many isomers (like 4-(2-fluorophenyl)butan-1-ol) are liquids, never weigh them into open pans. Use hermetically sealed tin capsules pressed with a cold-welding tool. This prevents evaporation of the volatile organic matrix before it enters the combustion zone.

References
  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes.[1] Link

  • EPA. (2024).[1] Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[1][3][4][5] United States Environmental Protection Agency.[1] Link

  • Royal Society of Chemistry. (1961). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds.[6] The Analyst.[7] Link

  • National Center for Reference Materials. (2020). Certificate of Certified Reference Material for Fluorine Analysis.[8] NCRM. Link

  • Babij, N. R., et al. (2016). Elemental Analysis: An International Study Evaluating the Precision of Data. ACS Central Science. Link

Sources

Validation

quality control assays for fluorinated pharmaceutical building blocks

Quality Control Assays for Fluorinated Pharmaceutical Building Blocks: A Comparative Guide Introduction: The Analytical Challenge of Fluorinated Scaffolds The strategic incorporation of fluorine into pharmaceutical build...

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Assays for Fluorinated Pharmaceutical Building Blocks: A Comparative Guide

Introduction: The Analytical Challenge of Fluorinated Scaffolds The strategic incorporation of fluorine into pharmaceutical building blocks fundamentally alters a drug's physicochemical landscape. By modulating lipophilicity, blocking metabolically labile sites, and increasing binding affinity, fluorine has become indispensable in modern drug design 1[1]. Today, a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom2[2].

However, the unique electronic and steric properties that make fluorinated scaffolds so valuable also introduce distinct challenges in quality control (QC). Ensuring the absolute purity, structural identity, and enantiomeric excess (ee) of these precursors is critical, as undetected impurities can derail downstream synthetic steps or compromise the safety of the final active pharmaceutical ingredient (API). This guide objectively compares the performance of leading QC assays, providing researchers with the mechanistic insights and self-validating protocols necessary to establish robust analytical workflows.

Comparative Analysis of QC Assays

1.1. 19F qNMR: The Gold Standard for Absolute Quantification Unlike traditional chromatographic methods that require a reference standard of the exact analyte, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that provides absolute quantification using a certified internal standard3[3]. Causality Insight: The 19F nucleus is exceptionally well-suited for this application. It boasts 100% natural abundance and a high gyromagnetic ratio, yielding sensitivity comparable to 1H NMR4[4]. More importantly, it features a massive chemical shift range (>900 ppm). Because of this broad range, signals from the target building block, fluorinated impurities, and the internal standard rarely overlap. The absence of background fluorine in most solvents and excipients eliminates baseline interference, making 19F qNMR highly precise for assessing purity without the need for extensive sample purification[3][4].

1.2. UHPLC-UV/CAD: High-Resolution Impurity Profiling While 19F qNMR excels at determining absolute mass fraction, Ultra-High-Performance Liquid Chromatography (UHPLC) remains indispensable for trace impurity profiling. Causality Insight: qNMR typically has a limit of detection (LOD) around 0.1%. UHPLC can detect impurities down to the parts-per-million (ppm) level. However, fluorinated compounds often exhibit altered UV chromophores. Therefore, orthogonal detectors like Charged Aerosol Detection (CAD) are frequently employed to ensure uniform response factors across all non-volatile impurities, regardless of their UV absorbance.

1.3. Chiral HPLC vs. 19F NMR with Chiral Solvating Agents (CSAs) For chiral fluorinated building blocks, determining enantiomeric excess is paramount.

  • Chiral HPLC: Utilizes stationary phases with chiral selectors (e.g., amylose derivatives). It is highly sensitive but requires extensive method development to find the right mobile phase/column combination.

  • 19F NMR with CSAs: By adding a chiral solvating agent (e.g., Mosher's amine) to the NMR tube, enantiomers form transient diastereomeric complexes that exhibit distinct 19F chemical shifts. This allows for direct integration of the enantiomeric peaks without standard curves or complex chromatography.

Quantitative Data Comparison

Analytical MethodPrimary ApplicationSensitivity (LOD)Need for Analyte Standard?Structural ElucidationSample Prep Complexity
19F qNMR Absolute Purity, Identity~0.1% (1000 ppm)No (Uses Internal Std)ExcellentLow (Dissolve & Run)
UHPLC-UV/CAD Trace Impurity Profiling<0.01% (<100 ppm)YesPoor to ModerateModerate (Filtration)
GC-MS Volatile Impurities<0.01% (<100 ppm)YesModerate (Fragmentation)Low
Chiral HPLC Enantiomeric Excess (ee)<0.05%Yes (Racemic Mix)PoorModerate

Decision Matrix Workflow

To determine the most effective analytical strategy for a specific fluorinated building block, follow the logical workflow mapped below.

QC_Workflow Start Fluorinated Building Block Volatile Is the compound volatile? Start->Volatile GCMS GC-MS / GC-FID (Volatile Purity) Volatile->GCMS Yes Chiral Is the compound chiral? Volatile->Chiral No ChiralHPLC Chiral HPLC / SFC (Enantiomeric Excess) Chiral->ChiralHPLC Yes NMR 19F qNMR (Absolute Purity & Identity) Chiral->NMR No / Both LCMS UHPLC-UV/CAD (Trace Impurity Profiling) Chiral->LCMS No / Both NMR->LCMS Orthogonal Validation

Decision workflow for selecting the appropriate quality control assay for fluorinated building blocks.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 19F qNMR

This protocol utilizes an internal standard to determine the exact mass fraction of the fluorinated building block. The system is self-validating because the relaxation time (T1) is empirically measured rather than assumed, ensuring complete signal recovery[3][4].

Step 1: Internal Standard Selection & Sample Preparation

  • Select a certified reference material (CRM) internal standard (IS) such as 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). Causality: 3,5-BTFMBA is chosen because its highly symmetrical structure yields a sharp singlet at -61.3 ppm, which rarely overlaps with the aliphatic or aromatic fluorine signals of target building blocks[3].

  • Accurately weigh ~20 mg of the fluorinated building block and ~10 mg of the IS using a microbalance (d = 0.001 mg).

  • Co-dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube.

Step 2: T1 Relaxation Measurement (The Validation Step)

  • Causality: Fluorine nuclei often exhibit long longitudinal relaxation times (T1). If the pre-scan delay (D1) is too short, the spins will not fully relax between pulses, leading to truncated integrals and artificially low purity values[3].

  • Run an inversion-recovery experiment (180°-τ-90° pulse sequence) to measure the T1 of both the analyte and the IS.

  • Calculate D1: Set the relaxation delay (D1) to at least 5 × T1 (preferably 7 × T1) of the slowest relaxing nucleus to guarantee >99.3% signal recovery. Typical D1 values for 19F qNMR range from 15 to 35 seconds[3][4].

Step 3: Acquisition & Processing

  • Acquire the 19F NMR spectrum using a 90° excitation pulse. Use inverse-gated 1H decoupling if 1H-19F splitting complicates the spectrum. Causality: Inverse-gated decoupling removes the multiplet splitting to improve the signal-to-noise ratio without introducing Nuclear Overhauser Effect (NOE) enhancements that would distort quantitative integration[4].

  • Integrate the analyte and IS peaks. Calculate purity using the formula: Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd (Where I = integral, N = number of fluorine atoms, M = molar mass, W = weight, P = purity).

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Step 1: System Suitability Testing (SST) (The Validation Step)

  • Causality: Chiral columns are highly sensitive to minor temperature and mobile phase variations. SST ensures the column can actively resolve the enantiomers before consuming the actual sample.

  • Inject a racemic standard of the fluorinated building block. Ensure the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 (baseline separation).

Step 2: Sample Preparation & Injection

  • Dissolve the chiral fluorinated building block in the mobile phase (e.g., Hexane/Isopropanol 90:10) to a concentration of 1 mg/mL.

  • Inject 10 µL onto the chiral stationary phase (e.g., Chiralpak AD-H) maintained at a constant 25°C.

Step 3: Data Analysis

  • Integrate the areas of the major enantiomer (A_major) and minor enantiomer (A_minor).

  • Calculate ee (%) = [(A_major - A_minor) / (A_major + A_minor)] × 100.

References

  • Source: nih.
  • Source: nih.
  • Title: Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI)
  • Source: apolloscientific.co.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene

Target Audience: Researchers, scale-up chemists, and drug development EHS professionals. Objective: Provide an authoritative, self-validating system for the safe handling, segregation, and disposal of fluorinated aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scale-up chemists, and drug development EHS professionals. Objective: Provide an authoritative, self-validating system for the safe handling, segregation, and disposal of fluorinated aromatic ethers.

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the scale-up of novel fluorinated intermediates does not create downstream logistical bottlenecks or environmental liabilities. 1-Fluoro-2-methoxy-3-(propan-2-yl)benzene (also cataloged under CAS 1167056-80-5 as 1-fluoro-3-isopropyl-2-methoxybenzene[1]) is a highly lipophilic, volatile halogenated aromatic ether. Because it contains a highly stable carbon-fluorine bond, its disposal requires strict adherence to halogenated waste protocols. Mishandling this compound not only risks regulatory fines but can also lead to the release of highly toxic hydrofluoric acid (HF) during improper incineration.

This guide provides the causality behind our safety choices and a step-by-step operational plan for managing this specific chemical waste.

Regulatory Classification & The Causality of Hazard

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing this compound must be evaluated for characteristic hazardous waste properties[2]. While it may not default to an F-listed waste unless specifically used as a degreasing solvent, it typically exhibits the Ignitability (D001) characteristic due to its flashpoint and volatile organic compound (VOC) nature[3].

The Causality of High-Temperature Incineration: Why can't we dispose of fluorinated ethers in standard non-halogenated waste streams? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration (typically <800°C) fails to completely mineralize the compound. Incomplete combustion of fluorinated aromatics leads to the formation of toxic fluoro-dioxins and hydrogen fluoride (HF) gas. Therefore, this waste must be routed to specialized hazardous waste combustors operating at >1100°C , equipped with alkaline scrubbers to neutralize the generated HF gas before exhaust release.

Waste Segregation Workflow

To minimize disposal costs and ensure safety, halogenated waste must be strictly segregated. Mixing a small amount of 1-fluoro-2-methoxy-3-(propan-2-yl)benzene into a large carboy of non-halogenated solvent (like acetone or ethanol) instantly converts the entire volume into an expensive halogenated waste stream[3].

G Start Waste Generation: 1-fluoro-2-methoxy-3-(propan-2-yl)benzene CheckMix Mixed with Non-Halogenated or Aqueous Solvents? Start->CheckMix HaloStream Halogenated Waste Stream (Segregated) CheckMix->HaloStream No (Ideal) MixedStream Mixed Waste Stream (Higher Disposal Cost) CheckMix->MixedStream Yes (Avoid) Storage Satellite Accumulation Area (HDPE / PTFE-lined, <55 gal) HaloStream->Storage MixedStream->Storage Transport EPA-Licensed Transporter (Manifested) Storage->Transport Incineration High-Temp Incineration (>1100°C) + Alkaline Scrubber (HF removal) Transport->Incineration

Fig 1: Segregation and disposal workflow for halogenated aromatic ether waste.

Quantitative Waste Stream Segregation Matrix

Proper segregation preserves the high BTU (British Thermal Unit) value required for efficient incineration while preventing dangerous chemical incompatibilities.

Waste Stream ComponentCompatibility with Halogenated StreamMaximum Allowable Water ContentBTU Value ImpactExpected EPA Waste Code
1-fluoro-2-methoxy-3-(propan-2-yl)benzene Primary Target < 1%HighD001 (Ignitable)
Non-Halogenated Solvents (e.g., Acetone, EtOAc)Avoid Mixing< 1%HighF003 / D001
Aqueous Waste / BuffersStrictly Avoid N/ADrastically LowersD002 (if corrosive)
Heavy Metals (e.g., Pd/C, Pt catalysts)Strictly Avoid N/AN/AD004 - D011 (Toxic)

Experimental Protocols: Handling & Disposal

Protocol A: Routine Waste Segregation and Containment

This self-validating protocol ensures that containment failure does not occur during the satellite accumulation phase.

  • Select Compatible Containment:

    • Action: Use only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined jerricans.

    • Causality: Halogenated aromatic ethers can permeate, swell, or degrade standard plastics like Low-Density Polyethylene (LDPE) or polystyrene, leading to catastrophic secondary containment failure over time.

  • Verify Waste Stream Purity:

    • Action: Ensure the waste funnel is dedicated only to halogenated organics. Do not pour aqueous quench layers into this bin.

  • Labeling and Documentation:

    • Action: Affix a RCRA hazardous waste label immediately upon the first drop of waste entering the container[2]. Check the "Halogenated Solvents" and "Flammable" boxes.

  • Venting and Storage:

    • Action: Store the container in a designated Satellite Accumulation Area (SAA) within a fume hood or ventilated flammables cabinet. Use a pressure-relieving safety funnel to prevent vapor lock and pressure buildup from volatile emissions.

Protocol B: Spill Response and Decontamination Workflow

In the event of a localized spill (e.g., a dropped 500 mL round-bottom flask), immediate action is required to prevent inhalation exposure and environmental release.

  • Evacuation and Ventilation:

    • Action: Immediately evacuate personnel from the immediate vicinity. Maximize fume hood exhaust and room ventilation.

    • Causality: The high vapor pressure of the isopropyl and methoxy groups makes the compound highly volatile; inhalation can cause central nervous system depression.

  • Don Appropriate PPE:

    • Action: Equip double-layered nitrile gloves (or heavier butyl rubber gloves for large volumes), splash goggles, and an organic vapor respirator (OV cartridge) if the spill is outside a ventilated enclosure.

  • Neutralization and Absorption:

    • Action: Surround the spill with an inert, non-combustible absorbent such as vermiculite or a commercial diatomaceous earth spill kit.

    • Causality:Never use combustible materials like sawdust or paper towels. The compound is flammable, and increasing the surface area on a combustible substrate creates a severe fire hazard.

  • Collection and Final Disposal:

    • Action: Use a non-sparking polypropylene dustpan to scoop the absorbed material. Place it into a solid hazardous waste container (e.g., a wide-mouth HDPE bucket). Label as "Solid Hazardous Waste containing Halogenated Organics (D001)" and submit for EHS pickup.

References

Sources

Handling

Personal protective equipment for handling 1-fluoro-2-methoxy-3-(propan-2-yl)benzene

Executive Safety Summary Compound Class: Fluorinated Aromatic Ether / Alkyl-Substituted Benzene Primary Hazard Driver: Enhanced Dermal Absorption. The structural combination of a lipophilic isopropyl group (propan-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Fluorinated Aromatic Ether / Alkyl-Substituted Benzene Primary Hazard Driver: Enhanced Dermal Absorption. The structural combination of a lipophilic isopropyl group (propan-2-yl) and a methoxy ether moiety on a fluorinated benzene ring significantly increases the compound's ability to permeate the stratum corneum. Unlike simple inorganic fluorides, this molecule acts as a vehicle for systemic delivery if skin contact occurs.

Critical Directive: Treat this compound as a high-permeability irritant . Standard laboratory nitrile gloves provide only momentary splash protection.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards based on the chemical structure (1-fluoro-2-methoxy-3-isopropylbenzene).

Hazard CategoryRisk LevelMechanism of Action
Dermal Toxicity HIGH The isopropyl and methoxy groups increase lipophilicity (LogP > 3 estimated), facilitating rapid transdermal uptake.
Inhalation MODERATE Likely a liquid with low-to-moderate vapor pressure at RT. Heating or nebulizing increases risk of respiratory mucosal irritation.
Chemical Reactivity LOW The C-F bond is stable. It does not generate Hydrofluoric Acid (HF) under standard physiological or ambient conditions, but thermal decomposition (fire) will release HF.
Flammability MODERATE Treat as a Class IIIA Combustible Liquid (Flash Point likely >60°C).

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (The Critical Barrier)

Do not rely on standard 4-mil nitrile gloves for prolonged handling. Aromatic ethers can swell and permeate nitrile rubber.

Glove MaterialThicknessEst. Breakthrough TimeUsage Recommendation
Silver Shield / 4H (Laminate) 2.7 mil> 480 minMANDATORY for spill cleanup or synthesis > 100mL.
Viton / Butyl 10-15 mil> 240 minExcellent resistance; use for bulk handling.
Nitrile (Disposable) 4-6 mil< 10 minSplash Guard ONLY. Must be changed immediately upon contact.

Protocol: The "Double-Glove" System For all synthesis and handling procedures involving >1g of material:

  • Inner Layer: Silver Shield (Laminate) or High-Dexterity Nitrile (if laminate is too clumsy for the task).

  • Outer Layer: Standard Nitrile (4 mil) – acts as a sacrificial layer to protect the inner glove from abrasion and minor contamination.

  • Technique: Tape the cuff of the inner glove to the lab coat sleeve to prevent wrist exposure.

B. Respiratory Protection[1][2][3][4][5][6]
  • Primary Control: All operations must be conducted inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood):

    • Respirator: Half-face or Full-face elastomeric respirator.

    • Cartridge: OV/AG (Organic Vapor / Acid Gas) . The "Acid Gas" component is a precaution against potential acidic decomposition byproducts, though OV is the primary requirement.

C. Eye & Body Protection[1][4][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the liquid nature and skin absorption risk.

  • Body: Flame-resistant (FR) lab coat.

  • Footwear: Closed-toe, non-permeable shoes (Leather or composite; NO mesh sneakers).

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for handling this specific fluorinated intermediate.

PPE_Workflow Start Start: Handling 1-fluoro-2-methoxy-3-(propan-2-yl)benzene Volume_Check Check Volume & Operation Type Start->Volume_Check Small_Scale Small Scale (< 10g) Analytical / Weighing Volume_Check->Small_Scale Minor Handling Large_Scale Large Scale (> 10g) Synthesis / Distillation Volume_Check->Large_Scale Bulk / Heat PPE_Small PPE: Double Nitrile Gloves Splash Goggles Fume Hood Small_Scale->PPE_Small PPE_Large PPE: Silver Shield Liner + Nitrile Outer Face Shield + Goggles FR Lab Coat Large_Scale->PPE_Large Operation Perform Operation (Keep sash at working height) PPE_Small->Operation PPE_Large->Operation Spill_Check Spill Occurred? Operation->Spill_Check Cleanup Spill Protocol: 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite Spill_Check->Cleanup Yes Disposal Disposal: Segregate into Halogenated Waste DO NOT mix with Oxidizers Spill_Check->Disposal No Cleanup->Disposal

Figure 1: Operational decision tree for PPE selection based on scale of handling.

Emergency Response Protocols

A. Skin Exposure (Immediate Action Required)

Because of the isopropyl/methoxy lipophilicity, time is critical.

  • Doff: Immediately remove contaminated gloves/clothing. Do not peel gloves over the skin; peel away.

  • Wash: Rinse with copious amounts of soap and water for 15 minutes .[1]

    • Note: Do not use alcohol or organic solvents to wash the skin; this will increase absorption of the fluorinated compound.

  • Alert: Notify the safety officer.

B. Spill Cleanup (Specific to Halogenated Aromatics)
  • Isolate: Demarcate the area (10 ft radius).

  • Ventilate: Ensure fume hood sash is open (if spill is inside) or increase general lab ventilation.

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Avoid: Do not use combustible materials like sawdust.

  • Decontaminate: Wipe surfaces with a mild detergent solution.

  • Waste: Place all absorbent materials into a sealed container labeled "Hazardous Waste - Halogenated Organic Debris."

Waste Disposal & Deactivation

Regulatory Classification: Halogenated Organic Solvent.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains Fluorinated Organics."

  • Segregation:

    • Keep Separate From: Strong oxidizers (Nitric acid, Peroxides) and Strong Bases.

    • Reasoning: While the C-F bond is stable, mixing with strong oxidizers in a waste drum can lead to exothermic degradation.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Anisole Derivatives. (General class properties used for hazard extrapolation).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Hazard Assessment. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated aromatic ethers. (Data regarding skin sensitization and aquatic toxicity). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-fluoro-2-methoxy-3-(propan-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1-fluoro-2-methoxy-3-(propan-2-yl)benzene
© Copyright 2026 BenchChem. All Rights Reserved.